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Foundational

The Chemical Architecture and Pharmacological Chaperoning Dynamics of D-Isofagomine: A Technical Blueprint for Glucocerebrosidase Modulation

Executive Summary D-Isofagomine (also known as Afegostat or AT-2101) represents a paradigm shift in the management of lysosomal storage disorders, specifically Gaucher disease. Unlike traditional enzyme replacement thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Isofagomine (also known as Afegostat or AT-2101) represents a paradigm shift in the management of lysosomal storage disorders, specifically Gaucher disease. Unlike traditional enzyme replacement therapies (ERT) that rely on exogenous protein administration, D-Isofagomine operates as an active-site-directed pharmacological chaperone[1]. This whitepaper deconstructs the structural chemistry of D-Isofagomine, elucidates the thermodynamic causality behind its mechanism of action, and provides a self-validating experimental blueprint for quantifying its chaperoning efficacy in vitro.

Structural Chemistry and Transition-State Mimicry

D-Isofagomine is a synthetic iminosugar with the IUPAC designation (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol [2][3]. It is typically formulated as a D-tartrate salt to enhance aqueous solubility and bioavailability[2][3].

The molecular architecture of D-Isofagomine is the root cause of its high-affinity binding to Acid β-Glucosidase (GCase). In natural glucosylceramide hydrolysis, the substrate passes through an oxocarbenium ion-like transition state characterized by a partial positive charge at the anomeric carbon. In D-Isofagomine, the basic nitrogen atom is strategically positioned in the piperidine ring at the locus corresponding to the anomeric carbon of glucose (C1)[3]. At physiological pH within the Endoplasmic Reticulum (ER) (pH ~7.2), this nitrogen becomes protonated, perfectly mimicking the electrostatic and stereochemical properties of the transition state. This transition-state mimicry results in potent competitive inhibition, with a Ki​ of approximately 30 nM against both wild-type and mutant GCase[2].

The Pharmacological Chaperone Paradigm

Gaucher disease is primarily driven by missense mutations (e.g., N370S, L444P) in the GBA1 gene. These mutations do not necessarily destroy the enzyme's catalytic machinery; rather, they induce thermodynamic instability[1]. The misfolded GCase is flagged by the ER quality control system and prematurely destroyed via ER-Associated Degradation (ERAD)[4].

D-Isofagomine rescues this phenotype through a highly pH-dependent, compartmentalized mechanism[1]:

  • ER Stabilization (pH ~7.2): D-Isofagomine permeates the ER and binds to the active site of the nascent mutant GCase. This binding acts as a molecular scaffold, shifting the folding equilibrium toward the native conformation and shielding the enzyme from ERAD[4].

  • Vesicular Trafficking: The stabilized GCase-chaperone complex is successfully exported through the Golgi apparatus to the lysosome[1].

  • Lysosomal Activation (pH ~5.2): Upon reaching the lysosome, two factors drive the dissociation of D-Isofagomine: the acidic pH (which alters the ionization state of active site residues) and the massive stoichiometric excess of the accumulated endogenous substrate (glucosylceramide)[1]. The chaperone is outcompeted, liberating the enzyme to perform necessary catalysis.

G Mutant Mutant GCase (ER Misfolding) Complex GCase-IFG Complex (Thermodynamic Stabilization) Mutant->Complex + IFG ERAD ERAD Pathway (Proteasomal Degradation) Mutant->ERAD Without Chaperone IFG D-Isofagomine (Active Site Binding) IFG->Complex Golgi Golgi Apparatus (Vesicular Trafficking) Complex->Golgi Proper Folding Lysosome Lysosome (pH 5.2) (IFG Dissociation) Golgi->Lysosome Transport Active Active GCase (Substrate Hydrolysis) Lysosome->Active High Substrate Competes IFG

Caption: D-Isofagomine rescues mutant GCase from ERAD, promoting lysosomal trafficking and activation.

Quantitative Efficacy Profiling

The chaperoning efficacy of D-Isofagomine is mutation-dependent. The table below synthesizes quantitative data from patient-derived fibroblast assays, highlighting the differential responsiveness of distinct GBA1 genotypes to D-Isofagomine treatment.

MutationDisease PhenotypeOptimal IFG ConcentrationMax Fold-Increase in GCase ActivityReference Source
N370S Type 1 (Non-neuronopathic)30 - 50 μM2.5x - 3.0xSteet et al.[1]
L444P Type 2/3 (Neuronopathic)50 - 100 μM1.3x - 2.0xKhanna et al.[5]
G202R Type 1 (Non-neuronopathic)150 μM7.2xLiebau et al.[6]

Self-Validating Experimental Methodology: In Vitro Chaperone Assay

To rigorously quantify the chaperoning effect of D-Isofagomine, researchers must employ an assay that isolates lysosomal GCase activity from non-specific cytosolic β-glucosidases. The following protocol is engineered as a self-validating system through the mandatory inclusion of Conduritol B Epoxide (CBE), an irreversible GCase inhibitor[6][7].

Workflow Step1 1. Cell Culture (Patient Fibroblasts) Step2 2. IFG Incubation (5 Days, 37°C) Step1->Step2 Add Chaperone Step3 3. Washout & Lysis (Remove Unbound IFG) Step2->Step3 PBS Wash Step4 4. 4-MUG Assay (+/- CBE Control) Step3->Step4 pH 5.2 Buffer Step5 5. Fluorometry (Ex:365 / Em:445 nm) Step4->Step5 Read Signal

Caption: Step-by-step workflow for the in vitro pharmacological chaperone activity assay.

Step-by-Step Protocol & Causality

Step 1: Cell Seeding and Incubation

  • Action: Seed patient-derived fibroblasts (e.g., N370S or L444P) in DMEM supplemented with 10% FBS. Add D-Isofagomine at desired concentrations (10 μM – 150 μM). Incubate at 37°C for exactly 5 days [5][6].

  • Causality: A 5-day incubation is biologically critical. It aligns with the natural half-life and turnover rate of GCase, providing sufficient time for de novo protein synthesis, chaperone-mediated folding in the ER, and subsequent vesicular transport to the lysosome[6].

Step 2: Washout Phase

  • Action: Aspirate the culture media and wash the cell monolayer extensively (3x) with ice-cold PBS.

  • Causality: D-Isofagomine is a potent competitive inhibitor[2]. Failing to wash out unbound extracellular and cytosolic IFG will result in residual inhibition during the enzymatic assay, artificially masking the chaperone-induced increase in functional enzyme[1].

Step 3: Cell Lysis

  • Action: Lyse cells using a mild buffer (0.1% Triton X-100 in PBS, pH 7.4, supplemented with protease inhibitors). Centrifuge at 14,000 x g to clear the lysate[7].

Step 4: Fluorogenic Substrate Assay (The Self-Validation Step)

  • Action: For every sample lysate, prepare two parallel reactions in a 96-well plate:

    • Reaction A (Total Activity): Lysate + Buffer.

    • Reaction B (Background Activity): Lysate pre-incubated with 1 mM Conduritol B Epoxide (CBE) for 15 minutes[6][7].

  • Causality: Mammalian cells express multiple β-glucosidases (e.g., GBA2, GBA3) that can cleave the assay substrate. CBE specifically and irreversibly binds the active site of lysosomal GCase (GBA1)[6]. By subtracting Reaction B from Reaction A, the assay self-validates, ensuring that the measured fluorescence is exclusively derived from lysosomal GCase.

Step 5: Incubation and Signal Quantification

  • Action: Add the fluorogenic substrate 4-methylumbelliferyl β-D-glucopyranoside (4-MUG) (final concentration 2.5 mM) in 0.1 M citrate-phosphate buffer (pH 5.2)[6][7]. Incubate for 1 hour at 37°C. Stop the reaction with 0.2 M glycine-NaOH (pH 10.8)[6].

  • Action: Measure fluorescence using a microplate reader (Excitation: 365 nm, Emission: 445 nm)[6][7]. Calculate specific GCase activity normalized to total protein concentration (via BCA assay).

References

  • Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Steet, R. A., et al. (2006). "Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase." Biochemical Pharmacology (via PubMed Central). [Link]

  • Liebau, J., et al. (2007). "Isofagomine- and 2,5-Anhydro-2,5-imino-d-glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention." Journal of Medicinal Chemistry. [Link]

  • Khanna, R., et al. (2010). "The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase." FEBS Journal (via PubMed Central). [Link]

  • Gain Therapeutics (2024). "A novel class of allosteric glucosylceramidase beta 1 correctors that reduce cellular stress and enhance lysosomal function." bioRxiv. [Link]

Sources

Exploratory

Pharmacological Chaperoning in Gaucher Disease: A Technical Whitepaper on Isofagomine (D-Tartrate)

Executive Summary Gaucher disease (GD) is a prevalent lysosomal storage disorder driven by mutations in the GBA1 gene, which encodes the enzyme acid β-glucosidase (GCase). These mutations lead to enzyme misfolding, prema...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gaucher disease (GD) is a prevalent lysosomal storage disorder driven by mutations in the GBA1 gene, which encodes the enzyme acid β-glucosidase (GCase). These mutations lead to enzyme misfolding, premature proteasomal degradation, and the toxic accumulation of glucosylceramide within macrophages[1][2]. While Enzyme Replacement Therapy (ERT) effectively manages visceral symptoms, its inability to cross the blood-brain barrier leaves neuronopathic GD untreated.

Pharmacological Chaperone Therapy (PCT) represents a paradigm shift in addressing protein misfolding. Isofagomine D-Tartrate (also known as Afegostat tartrate or AT2101) is a potent iminosugar that selectively binds to the GCase active site[3]. As a Senior Application Scientist, I have structured this guide to dissect the paradoxical mechanism of isofagomine—how a competitive inhibitor rescues enzyme activity—and to provide robust, self-validating experimental protocols for evaluating chaperone efficacy in preclinical models.

Mechanism of Action: The Chaperone Paradox

The therapeutic rationale for isofagomine relies on exploiting the distinct pH environments of the cell's secretory pathway. Mutant GCase variants (such as N370S and L444P) retain intrinsic catalytic capacity but are structurally unstable in the neutral pH (~7.2) of the Endoplasmic Reticulum (ER), failing quality control[2].

Isofagomine acts as a molecular scaffold. By binding to the active site of GCase in the ER with high affinity ( Ki​ ~30 nM), it thermodynamically stabilizes the enzyme, preventing its premature degradation and promoting its trafficking through the Golgi apparatus to the lysosome[4].

The system is self-regulating based on environmental causality: once the IFG-GCase complex reaches the acidic lysosome (pH ~5.2), the binding affinity of isofagomine drops significantly (approximately 6-fold lower than at neutral pH)[2]. Furthermore, the massive accumulation of the endogenous substrate, glucosylceramide, outcompetes the reversible inhibitor. Isofagomine dissociates, leaving the properly folded GCase free to hydrolyze the lipid substrate[5].

MoA cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~5.2) Misfolded Mutant GCase (Misfolded) IFG Isofagomine (AT2101) Stabilized IFG-GCase Complex (Properly Folded) Misfolded->Stabilized Binding (High Affinity) IFG->Stabilized Complex IFG-GCase Complex Stabilized->Complex Trafficking via Golgi Dissociation IFG Dissociation (Low Affinity) Complex->Dissociation Acidic pH & Substrate Comp ActiveGCase Active GCase Dissociation->ActiveGCase Substrate Glucosylceramide Hydrolysis ActiveGCase->Substrate

Mechanism of Action: Isofagomine stabilizes GCase in the ER and dissociates in the acidic lysosome.

Physicochemical and Pharmacological Profiling

To design effective in vitro and in vivo studies, researchers must understand the kinetic parameters of isofagomine. The table below synthesizes the quantitative pharmacological profile of Isofagomine D-Tartrate.

ParameterValue / DescriptionReference
Primary Target Acid β-glucosidase (GCase)[3]
Selectivity Highly selective (Weak inhibitor of α-glucosidase, IC50​ ~1 mM)[1]
IC50​ (WT GCase, pH 7.2) ~30 nM - 60 nM[4][6]
IC50​ (WT GCase, pH 5.2) ~180 nM (6-fold decrease in affinity vs. neutral pH)[2]
Inhibitor Constant ( Ki​ ) ~30 nM[4]
In Vitro Efficacy (N370S) ~3.0-fold increase in GCase activity[2]
In Vitro Efficacy (L444P) ~1.3 to 3.5-fold increase in GCase activity[7]
Clinical Dosing (Phase 2) Up to 225 mg/day (Intermittent regimens, e.g., 7-days on/off)[8]

Experimental Methodologies: Validating GCase Enhancement

A frequent pitfall in chaperone research is inhibitor carryover . Because isofagomine is a potent competitive inhibitor, lysing treated cells directly will result in the drug suppressing the enzyme during the downstream biochemical assay, yielding false-negative results[7]. To ensure trustworthiness and self-validation, the protocol below incorporates a mandatory "washout" phase.

Workflow Step1 1. Cell Culture (Gaucher Fibroblasts) Step2 2. IFG Incubation (3-5 Days, 1-100 µM) Step1->Step2 Step3 3. Critical Washout Phase (3 Days in IFG-Free Media) Step2->Step3 Removes residual inhibitor Step4 4. Cell Lysis & Protein Extraction Step3->Step4 Step5 5. GCase Activity Assay (4-MU-Glc or Natural Substrate) Step4->Step5 Step6 6. Fluorescence/HPLC Readout Step5->Step6

Experimental workflow emphasizing the critical washout phase to prevent assay inhibition.

Protocol 1: Cell-Based Chaperone Assay (Fibroblasts)
  • Cell Seeding: Plate patient-derived Gaucher fibroblasts (e.g., homozygous for N370S or L444P) in T-75 flasks or 6-well plates using standard DMEM supplemented with 10% FBS.

  • Chaperone Incubation: Treat the cells with Isofagomine D-Tartrate at concentrations ranging from 1 µM to 100 µM. Incubate for 3 to 5 days to allow sufficient time for steady-state enzyme enhancement and lysosomal accumulation[4].

  • The Washout Phase (Critical): Aspirate the drug-containing media. Wash the cells thoroughly with PBS (3x). Add fresh, IFG-free culture media and incubate for an additional 3 days. Causality: This step allows the reversible inhibitor to dissociate from the lysosomal GCase and be exported from the cell, unmasking the rescued enzyme's true activity[7].

  • Harvesting: Trypsinize the cells, pellet via centrifugation, and lyse using a detergent-based buffer (e.g., 50 mM citrate buffer, 0.25% Triton X-100, pH 4.5)[1].

Protocol 2: In Vitro GCase Activity Assay
  • Substrate Preparation: Utilize either the fluorogenic surrogate 4-methylumbelliferyl β-D-glucopyranoside (4-MU-Glc)[2] or a bodipy-labeled natural substrate (bodipy-glucosylceramide) for higher physiological relevance[9].

  • Reaction Initiation: In a 96-well plate, combine 40 µL of the cell lysate with 20 µL of the substrate solution (final substrate concentration ~25 µM)[9].

  • Acidic Incubation: Incubate the mixture at 37°C for 1 to 20 hours (depending on substrate sensitivity). Causality: The buffer must be maintained at an acidic pH (4.5 - 5.2) to mimic the lysosomal environment, which is the optimal pH for GCase catalytic activity[1][2].

  • Termination & Readout: Quench the reaction by adding an equal volume of a high-pH stop solution (e.g., 0.4 M glycine buffer, pH 10.8). This high pH deprotonates the 4-MU leaving group, maximizing its fluorescence[1]. Measure fluorescence (Ex: 365 nm, Em: 450 nm) or quantify via HPLC[9].

Translational Insights: From Bench to Clinical Trials

Despite highly promising in vitro data and successful substrate reduction in mouse models[4], the clinical translation of isofagomine (Afegostat tartrate) encountered a fundamental pharmacological bottleneck.

During Phase 2 clinical trials (e.g., NCT00446550, NCT00433147), patients were administered up to 225 mg/day of AT2101[8][10]. To balance the drug's chaperoning effects with its inhibitory nature, researchers employed intermittent dosing regimens (such as 3-days-on/4-days-off or 7-days-on/7-days-off)[8]. The goal was to allow drug clearance and enable the accumulated GCase to process glucosylceramide.

While the trials successfully demonstrated target engagement—evidenced by increased GCase levels in white blood cells—clinically meaningful improvements in visceral disease markers were observed in only 1 out of 18 patients who completed the study[11][12]. Consequently, clinical development for GD was halted[3][11]. This outcome highlights the extreme difficulty of utilizing active-site competitive inhibitors as human therapeutics: the therapeutic window between promoting enzyme folding and inhibiting enzyme catalysis is exceedingly narrow in vivo[12]. Today, isofagomine remains a critical tool compound for discovering non-inhibitory, allosteric chaperones[11].

References

  • "Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase" - nih.gov -[Link]

  • "Afegostat" - Wikipedia -[Link]

  • "The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms" - pnas.org -[Link]

  • "Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease" - nih.gov -[Link]

  • "The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase" - nih.gov -[Link]

  • "NCT00446550 | A Study of Oral AT2101 (Afegostat Tartrate) in Treatment-naive Patients With Gaucher Disease" - clinicaltrials.gov -[Link]

  • "A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy" - clinicaltrials.gov - [Link]

  • "A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide" - nih.gov -[Link]

  • "Discovery, SAR, and Biological evaluation of Non-Inhibitory Small Molecule Chaperones of Glucocerebrosidase" - nih.gov -[Link]

  • "Discovery, Structure–Activity Relationship, and Biological Evaluation of Noninhibitory Small Molecule Chaperones of Glucocerebrosidase" - acs.org -[Link]

  • "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase" - researchgate.net -[Link]

Sources

Foundational

Understanding the inhibitory activity of Isofagomine

The Pharmacological Chaperone Isofagomine: Mechanistic Insights and Inhibitory Profiling for Acid β -Glucosidase Executive Summary: The Paradox of Competitive Inhibition in Chaperone Therapy In the landscape of lysosomal...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Chaperone Isofagomine: Mechanistic Insights and Inhibitory Profiling for Acid β -Glucosidase

Executive Summary: The Paradox of Competitive Inhibition in Chaperone Therapy

In the landscape of lysosomal storage disorders, particularly Gaucher disease, the therapeutic utilization of competitive enzyme inhibitors presents a fascinating biochemical paradox. How does a potent active-site inhibitor enhance enzyme activity?

Isofagomine (IFG, also known as Afegostat) is a highly selective iminosugar that acts as a pharmacological chaperone for acid β -glucosidase (GCase). By binding to misfolded mutant GCase variants (such as N370S and L444P) in the endoplasmic reticulum (ER), IFG stabilizes the enzyme's native conformation, prevents premature degradation by the ER-associated degradation (ERAD) pathway, and facilitates successful trafficking to the lysosome[1]. This technical guide deconstructs the structural mechanism, quantitative inhibitory profile, and the rigorously self-validating experimental protocols required to evaluate IFG's efficacy in preclinical development.

Molecular Mechanism of Action: The Oxocarbenium Transition State Mimic

To understand IFG's chaperoning capability, one must first examine its structural causality. Isofagomine is a monosaccharide analog where the anomeric carbon is replaced by a nitrogen atom, and the endocyclic ring oxygen is replaced by a carbon[2].

During the natural hydrolysis of glucosylceramide by GCase, the substrate passes through an oxocarbenium ion transition state characterized by a localized positive charge. At the neutral pH of the ER (pH ~7.0–7.2), the pseudo-anomeric nitrogen of IFG becomes protonated. This protonated state perfectly mimics the charge distribution and geometry of the oxocarbenium transition state, allowing IFG to bind the GCase active site with extraordinary affinity ( Ki​ ~30 nM)[3],[4].

The therapeutic viability of IFG relies entirely on a pH-dependent dissociation mechanism :

  • ER Binding (pH 7.2): IFG binds tightly to newly synthesized, unstable mutant GCase, acting as a structural scaffold that forces the protein into a stable fold, thereby evading ERAD[1].

  • Lysosomal Dissociation (pH 4.5–5.0): Upon trafficking to the acidic lysosome, the high concentration of accumulated endogenous substrate (glucosylceramide) outcompetes IFG. Furthermore, the acidic environment alters the ionization state of the enzyme's catalytic residues, reducing IFG's binding affinity and allowing the stabilized enzyme to degrade the lipid substrate.

MOA Mutant Mutant GCase (Misfolded) ER Endoplasmic Reticulum (pH 7.0-7.2) Mutant->ER Synthesized IFG Isofagomine (IFG) (Inhibitor) IFG->ER Penetrates Complex IFG-GCase Complex (Stabilized Fold) ER->Complex High Affinity Binding (Ki ~30 nM) Golgi Golgi Apparatus (Trafficking) Complex->Golgi Evades ERAD Lysosome Lysosome (pH 4.5-5.0) Golgi->Lysosome Transport Active Active GCase + Substrate Degradation Lysosome->Active IFG Dissociates (Due to low pH)

Caption: Isofagomine pharmacological chaperone pathway: ER stabilization to lysosomal activation.

Quantitative Inhibitory Profile & Selectivity

A critical parameter for any pharmacological chaperone is its off-target inhibitory profile. If an iminosugar broadly inhibits intestinal disaccharidases or other lysosomal hydrolases, it will induce severe gastrointestinal distress or secondary storage defects.

As summarized in Table 1 , IFG exhibits extreme selectivity for β -glucosidase. It is a highly potent inhibitor of GCase but a remarkably weak inhibitor of acid α -glucosidase, sucrase, and lactase[5]. This selectivity is driven by the specific equatorial orientation of the hydroxyl groups on the IFG piperidine ring, which clashes with the active site architecture of α -glycosidases.

Table 1: Inhibitory Profile of Isofagomine Across Glycosidases
Target EnzymeSubcellular LocationIFG Inhibitory Potency ( IC50​ / Ki​ )Clinical Relevance
Acid β -Glucosidase (GCase) Lysosome Ki​ ~ 30 nMPrimary Target (Gaucher Disease)
Acid α -Glucosidase Lysosome IC50​ ~ 1 mMOff-target (Avoids Pompe-like effects)
Sucrase Intestinal Brush Border IC50​ > 500 μ MOff-target (Avoids GI distress)
Isomaltase Intestinal Brush Border IC50​ ~ 100 μ MOff-target (Minimal GI impact)
Lactase Intestinal Brush BorderPoor InhibitorOff-target (Maintains lactose tolerance)

Data synthesized from Kornhaber et al.[5] and Sun et al.[3].

Table 2: Enhancement of GCase Mutants by IFG (Cell-Based Assays)
GCase MutationDisease PhenotypeFold-Increase in ActivityCell Model
N370S Type 1 (Non-neuronopathic)~3.0-foldPatient Fibroblasts[1]
L444P Type 2/3 (Neuronopathic)~1.3 to 3.5-foldFibroblasts / LCLs[6]
V394L Neuronopathic>2.0-foldIn vivo Murine Model[7]

Experimental Methodologies: Validating Inhibitory and Chaperoning Activity

To ensure data integrity, our laboratory relies on self-validating assay systems. The following protocols detail the exact methodologies required to evaluate IFG.

Protocol A: In Vitro Fluorometric IC50​ Determination of GCase

This assay determines the direct inhibitory potency of IFG against recombinant GCase (e.g., Cerezyme) using an artificial fluorogenic substrate.

Causality & Rationale: We utilize 4-Methylumbelliferyl- β -D-glucopyranoside (4-MU- β -Glc). The assay is performed at pH 5.0 to mimic the lysosomal environment. Crucially, we include Sodium Taurodeoxycholate (TDC) and Triton X-100; TDC acts as an allosteric activator mimicking the natural Saposin C cofactor, while Triton prevents enzyme aggregation[8]. The addition of an alkaline stop buffer (pH 10.8) is critical—it denatures the enzyme to halt the reaction and simultaneously ionizes the released 4-methylumbelliferone, maximizing its quantum yield for accurate fluorometric detection.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M Acetate buffer (pH 5.0) containing 0.1% Triton X-100 and 0.2% TDC.

  • Enzyme Preparation: Dilute recombinant GCase to 1 ng/ μ L in the prepared buffer.

  • Inhibitor Titration: Prepare serial dilutions of IFG ranging from 10 nM to 250 μ M. Add 2 μ L of IFG to 23 μ L of the enzyme solution.

  • Substrate Addition: Initiate the reaction by adding 25 μ L of 5 mM 4-MU- β -Glc.

  • Incubation: Incubate the microplate at 37°C for exactly 30 minutes.

  • Termination: Halt the reaction by adding 200 μ L of 0.2 M Glycine buffer (pH 10.8).

  • Readout: Measure fluorescence at Excitation 365 nm / Emission 445 nm.

  • Analysis: Plot fractional activity versus log[IFG] and apply non-linear regression to determine the IC50​ .

Workflow Step1 1. Enzyme & Buffer Prep 0.1 M Acetate (pH 5.0), 0.1% Triton X-100 Step2 2. Inhibitor Addition Serial Dilutions of IFG (10 nM - 250 μM) Step1->Step2 Step3 3. Substrate Incubation 5 mM 4-MU-β-Glc at 37°C for 30 min Step2->Step3 Step4 4. Reaction Termination 0.2 M Glycine Buffer (pH 10.8) Step3->Step4 Step5 5. Fluorometric Readout Excitation 365 nm / Emission 445 nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 via Non-linear Regression Step5->Step6

Caption: Step-by-step fluorometric assay workflow for determining Isofagomine IC50 values.

Protocol B: Cell-Based GCase Enhancement Assay (Patient Fibroblasts)

This protocol validates IFG's ability to act as a chaperone in living cells expressing mutant GCase.

Causality & Rationale: Cells must be incubated with IFG for 3 to 5 days. This extended duration is biologically necessary to allow de novo synthesis of the mutant enzyme, its stabilization by IFG in the ER, and its steady-state accumulation in the lysosome[1]. The Self-Validating Control: Prior to lysis, a rigorous washout step is mandatory. If IFG is not thoroughly washed from the intracellular space, the residual compound will competitively inhibit the enzyme during the in vitro lysate assay, resulting in an artificial "loss" of activity that masks the actual chaperone-mediated protein enhancement. Furthermore, parallel lysates must be treated with 1 mM Conduritol B epoxide (CBE), an irreversible GCase inhibitor. Subtracting the CBE-resistant fluorescence ensures that the signal measured is exclusively lysosomal GCase, eliminating background noise from cytosolic β -glucosidases[8].

Step-by-Step Workflow:

  • Cell Culture: Seed patient-derived fibroblasts (e.g., N370S/N370S) in 6-well plates and culture until 70% confluent.

  • Chaperone Treatment: Replace media with fresh media containing sub-inhibitory to optimal concentrations of IFG (e.g., 10 μ M to 100 μ M). Incubate for 4 days.

  • Washout Phase (Critical): Aspirate media and wash the cells 3 times with cold PBS to remove unbound IFG.

  • Lysis: Lyse cells using a buffer containing 0.25% sodium taurocholate and 0.1% Triton X-100. Clarify by centrifugation.

  • CBE Control: Split lysates. Treat one half with 1 mM CBE for 30 minutes at room temperature to establish the non-lysosomal baseline.

  • Activity Assay: Assay both CBE-treated and untreated lysates using the 4-MU- β -Glc substrate method (as described in Protocol A).

  • Normalization: Normalize the CBE-sensitive GCase activity to total cellular protein concentration (via BCA assay) to determine the fold-enhancement relative to untreated cells.

Conclusion & Therapeutic Implications

Isofagomine represents a masterclass in rational drug design, leveraging transition state mimicry to achieve ultra-high affinity binding. By exploiting the pH differential between the endoplasmic reticulum and the lysosome, IFG transcends its role as a competitive inhibitor to function as a potent pharmacological chaperone. Rigorous, self-validating biochemical assays—incorporating strict washout phases and CBE controls—are paramount for accurately quantifying its therapeutic potential in rescuing mutant acid β -glucosidase activity.

References
  • [7] Sun Y, et al. "Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse" PLOS One (2011). 7

  • [6] Khanna R, et al. "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase" FEBS J (2010). 6

  • [3] Sun Y, et al. "Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease" J Biol Chem (2012). 3

  • [1] Steet RA, et al. "The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms" PNAS (2006). 1

  • Zheng J, et al. "Isofagomine- And 2,5-anhydro-2,5-imino-D-glucitol-based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention" J Med Chem (2007). Link

  • [5] Kornhaber GJ, et al. "Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase" NIH Public Access (2008). 5

  • [2] Zhu et al. "Evaluation of Isofagomine and Its Derivatives As Potent Glycosidase Inhibitors" Biochemistry (2005). 2

  • [8] Zheng J, et al. "Isofagomine- and 2,5-Anhydro-2,5-imino-d-glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention" J Med Chem (2007). 8

  • [4] Gloster TM, et al. "Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection of the Binding of Isofagomine and 1-Deoxynojirimycin to β-Glucosidases" JACS (2003).4

Sources

Exploratory

D-Isofagomine as a Competitive Inhibitor of Acid β-Glucosidase: Kinetic Profiling and Pharmacological Chaperone Applications

Executive Summary Gaucher disease is a prevalent lysosomal storage disorder caused by inherited mutations (e.g., N370S, L444P) in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucosidase (GCase)[1]. These mut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gaucher disease is a prevalent lysosomal storage disorder caused by inherited mutations (e.g., N370S, L444P) in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucosidase (GCase)[1]. These mutations frequently result in misfolded GCase proteins that are recognized by the quality control machinery of the endoplasmic reticulum (ER) and prematurely degraded via ER-associated degradation (ERAD)[2]. This premature degradation leads to a severe deficiency of functional enzyme in the lysosome and the subsequent toxic accumulation of the glycolipid glucosylceramide[3].

D-Isofagomine (IFG), a potent iminosugar, has been extensively characterized as a highly specific competitive inhibitor of GCase[3]. Counterintuitively, at sub-inhibitory or transient concentrations, this active-site inhibitor functions as a "pharmacological chaperone." By selectively binding to the mutant enzyme in the ER, D-Isofagomine stabilizes its conformation, facilitates its trafficking to the lysosome, and ultimately rescues cellular GCase activity[2]. This whitepaper provides an in-depth technical analysis of D-Isofagomine’s mechanism of action, kinetic binding profile, and the self-validating experimental methodologies required to evaluate its efficacy.

Mechanistic Paradigm: The Chaperone-Inhibitor Duality

The therapeutic utility of D-Isofagomine relies entirely on its dual nature as both an inhibitor and a chaperone, a dynamic governed by subcellular compartmentalization and microenvironmental shifts. D-Isofagomine is an iminosugar that mimics the transition state of the natural glucosylceramide substrate, binding tightly to the GCase active site[2].

Causality of Chaperoning (ER Stabilization): In the neutral pH environment of the ER (pH ~7.0), newly synthesized mutant GCase is thermodynamically unstable. D-Isofagomine binds to the active site of this unfolded or partially folded enzyme. This binding event lowers the free energy of the native fold, thermodynamically stabilizing the enzyme and shielding its hydrophobic residues from being tagged for the ubiquitin-proteasome ERAD pathway[2].

Causality of Dissociation (Lysosomal Activation): Once the stabilized IFG-GCase complex is successfully trafficked via the Golgi apparatus to the lysosome, the chaperone must dissociate for the enzyme to function. Two primary microenvironmental factors drive this dissociation:

  • Substrate Competition: The massive accumulation of glucosylceramide in the Gaucher lysosome acts as a competitive displacer, outcompeting the inhibitor for the active site[4].

  • pH Differential: The highly acidic environment of the lysosome (pH 4.5–5.2) alters the ionization state of the active site residues (specifically the glutamic acid residues acting as acid/base catalysts) and the iminosugar itself, subtly reducing the binding affinity of the drug compared to its affinity in the ER[5].

Mechanism cluster_ER Endoplasmic Reticulum (pH ~7.0) cluster_Lysosome Lysosome (pH ~4.5 - 5.2) MutGCase Mutant GCase (Unstable) Complex GCase-IFG Complex (Stabilized) MutGCase->Complex Binding Degradation Proteasomal Degradation MutGCase->Degradation Misfolding IFG D-Isofagomine (Chaperone) IFG->Complex ActiveGCase Active GCase Complex->ActiveGCase Trafficking & Dissociation Products Glucose + Ceramide ActiveGCase->Products Catalysis Substrate Glucosylceramide (Accumulated) Substrate->Products

Fig 1: Pharmacological chaperoning and lysosomal dissociation pathway of D-Isofagomine.

Kinetic Profiling and Stereospecificity

The stereochemistry of Isofagomine dictates its mechanism of inhibition and its subsequent utility. D-Isofagomine acts as a highly potent competitive inhibitor of human lysosomal β-glucosidase, whereas its enantiomer, L-Isofagomine, functions as a weak non-competitive inhibitor[6].

Data extracted from steady-state binding studies demonstrates the profound affinity of the D-enantiomer for the catalytic pocket, achieving inhibition constants in the low nanomolar range[6].

Table 1: Kinetic Parameters of Isofagomine Enantiomers
CompoundInhibition TypeTarget EnzymeKi ValueChaperone Efficacy (Fold Increase in N370S)
D-Isofagomine Competitiveβ-Glucosidase8.4 nM~2.0 to 3.0-fold at 10 μM[2][6]
L-Isofagomine Non-competitiveβ-Glucosidase6.9 μM~1.6-fold at 500 μM[6]

Note: While D-Isofagomine is the primary clinical candidate due to its high affinity, the non-competitive nature of L-Isofagomine provides an interesting structural biology tool for mapping allosteric regulatory sites on GCase[6].

Experimental Methodologies: Self-Validating Enzyme Assays

To accurately determine the IC50 and Ki of D-Isofagomine, researchers utilize a fluorometric assay employing the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)[5]. The design of this protocol requires precise biochemical control to mimic the lysosomal environment and ensure the enzyme is in its active conformation.

Protocol 1: In Vitro Fluorometric GCase Inhibition Assay
  • Buffer Preparation: Prepare a reaction buffer containing 0.1 M sodium citrate and 0.2 M sodium phosphate, adjusted precisely to pH 5.2[3].

    • Causality: The pH of 5.2 replicates the acidic environment of the lysosome, ensuring the enzyme's active site residues are correctly protonated for catalysis[3].

  • Allosteric Additives: Supplement the buffer with 0.1% Triton X-100 and 0.25% sodium taurocholate[3].

    • Causality: Triton X-100 is a non-ionic surfactant that prevents non-specific enzyme aggregation. Sodium taurocholate is critical; it acts as an allosteric activator that mimics the physiological role of Saposin C, forcing GCase into its fully active, open conformation in vitro[3].

  • Inhibitor Pre-incubation: Incubate recombinant GCase or cell lysate with varying concentrations of D-Isofagomine (e.g., 0.1 nM to 10 μM) for 20-30 minutes at 37°C[7].

    • Causality: Pre-incubation allows the system to reach thermodynamic binding equilibrium before substrate introduction, which is mathematically essential for accurate competitive inhibition kinetic modeling[5].

  • Substrate Addition: Add 4-MUG to a final concentration of 1.5 mM to 3 mM to initiate the reaction[3][5].

  • Reaction Termination: After 1-2 hours of incubation at 37°C, stop the reaction by adding a high-pH buffer (e.g., 0.4 M sodium carbonate, pH 11.6)[7].

    • Causality: The enzymatic cleavage of 4-MUG releases 4-methylumbelliferone (4-MU). 4-MU is highly fluorescent only in its deprotonated state (pKa ~7.8). The high pH stop buffer ensures complete deprotonation of the fluorophore, maximizing the signal-to-noise ratio of the assay[7].

  • Fluorescence Readout: Measure fluorescence using a microplate reader at an excitation wavelength of 365 nm and an emission wavelength of 445 nm[7].

Workflow Step1 1. Enzyme Preparation Recombinant GCase or Lysate Step2 2. Inhibitor Pre-incubation Add D-Isofagomine Incubate 20-30 min at 37°C Step1->Step2 Step3 3. Substrate Addition Add 4-MUG in pH 5.2 Buffer (+ Taurocholate & Triton X-100) Step2->Step3 Step4 4. Enzymatic Cleavage Incubate 1-2 hours at 37°C Step3->Step4 Step5 5. Reaction Termination Add Stop Buffer (pH > 10.5) to deprotonate 4-MU Step4->Step5 Step6 6. Fluorescence Readout Ex: 365 nm / Em: 445 nm Step5->Step6 Step7 7. Data Analysis Calculate IC50 and Ki Step6->Step7

Fig 2: Step-by-step workflow for the in vitro fluorometric β-glucosidase inhibition assay.

Protocol 2: Cell-Based Pharmacological Chaperone Assay

When evaluating D-Isofagomine in patient-derived fibroblasts (e.g., N370S or L444P mutants), the protocol must temporally separate the drug's chaperoning effect from its inhibitory effect[1].

  • Incubation Phase: Culture Gaucher fibroblasts with 10 μM D-Isofagomine for 3-5 days to allow sufficient time for ER stabilization and subsequent lysosomal trafficking[6].

  • Washout Phase (Critical): Remove the drug-containing media, wash the cells extensively with PBS, and follow with a 4-24 hour incubation in drug-free media[2].

    • Causality: Because D-Isofagomine is a potent active-site inhibitor, lysing the cells immediately without a washout phase will result in artificially low measured GCase activity (as the enzyme remains bound to the inhibitor). The washout period allows the competitive inhibitor to dissociate and be cleared from the lysosome, revealing the true augmentation of the active enzyme pool[2].

Therapeutic Implications and Optimization

The dual nature of D-Isofagomine presents a unique pharmacokinetic challenge in drug development. While it successfully increases the lysosomal pool of GCase in vitro and has shown the ability to extend the lifespan of neuronopathic Gaucher disease mouse models by reducing pro-inflammatory responses and astrogliosis[8], its clinical efficacy depends on a delicate dosing balance. The systemic concentration must be sufficient to chaperone the enzyme in the ER but low enough to permit dissociation in the lysosome[4]. This narrow therapeutic window has driven modern research into discovering non-inhibitory allosteric chaperones and optimizing intermittent dosing regimens for competitive inhibitors[6].

References

  • Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Discovery, Structure-Activity Relationship, and Biological Evaluation of Noninhibitory Small Molecule Chaperones of Glucocerebrosidase Source: ResearchGate URL:[Link][6]

  • Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse Source: PLOS One URL:[Link][8]

  • The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link][2]

  • WO2016174131A1 - 4-epi-isofagomine enantiomer derivatives for the treatment of lysosomal storage diseases Source: Google Patents URL:[7]

  • ISOFAGOMINE INCREASES LYSOSOMAL DELIVERY OF EXOGENOUS GLUCOCEREBROSIDASE Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol Source: MDPI URL:[Link][5]

Sources

Foundational

D-Isofagomine D-Tartrate: Physicochemical Properties, Stability, and Pharmacological Chaperone Profiling

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The transition of a biologically active molecule from the discovery bench to a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The transition of a biologically active molecule from the discovery bench to a viable clinical candidate is heavily dictated by its solid-state properties and formulation stability. D-Isofagomine (also known as Afegostat, AT2101, or Plicera) is a potent iminosugar and pharmacological chaperone designed for the treatment of Gaucher disease[1]. While the free base and hydrochloride (HCl) salt forms of isofagomine demonstrated high target affinity, they suffered from severe physicochemical liabilities.

As an application scientist, one must recognize that biological efficacy is moot without chemical stability. The development of the D-Tartrate salt of D-Isofagomine resolved these liabilities, providing an industrially scalable, non-hygroscopic, and highly stable API (Active Pharmaceutical Ingredient)[2]. This whitepaper provides an in-depth mechanistic analysis of D-Isofagomine D-Tartrate, detailing its basic properties, stability profile, and the self-validating protocols required to evaluate its efficacy.

Physicochemical Properties & The Causality of Salt Selection

D-Isofagomine acts as a competitive inhibitor of acid β-glucosidase (GCase) with a Ki​ of ~30 nM[3]. However, the free base and HCl salt forms are difficult to purify on a large scale and exhibit poor solid-state properties, including a low melting point and high hygroscopicity[2].

The selection of D-tartaric acid as the counterion was a calculated thermodynamic choice. The tartrate counterion facilitates a highly ordered crystalline lattice driven by extensive intermolecular hydrogen bonding between the hydroxyl groups of the iminosugar and the tartrate carboxylates. This structural rigidity directly causes the compound's non-hygroscopic nature and predictable crystallization kinetics.

Table 1: Core Physicochemical Properties
PropertyValueSource / Notes
Compound Name D-Isofagomine D-Tartrate (Afegostat Tartrate)[1],[4]
CAS Number 957230-65-8[5]
Molecular Formula C6​H13​NO3​⋅C4​H6​O6​ [5]
Molecular Weight 297.26 g/mol [5]
Purity >98% (via ethanol/water recrystallization)[2],[5]
Solubility Soluble in H2​O and DMSO (up to 2 mg/mL / 10 mM)[5],[4]
Storage & Stability -20°C for long-term storage (Stable 2 years)[5]
Table 2: Comparative Stability Profile (Causality Analysis)
ParameterIsofagomine HClD-Isofagomine D-TartrateCausality / Impact
Hygroscopicity HighLow (~0.08% at 75% RH for 8 days)[2]Tartrate forms a dense H-bond network, preventing water intercalation into the crystal lattice.
Industrial Purifiability PoorExcellent (>98% purity)[2]Tartrate precipitates predictably in ethanol, allowing scalable, high-yield recrystallization.
Particle Size Span Variable0.7 - 1.5 (Mostly <1200 μm)[2]Controlled crystallization kinetics ensure uniform milling, critical for accurate dosing in formulation.

Mechanistic Framework: Active-Site-Specific Chaperoning

Gaucher disease is fundamentally a protein misfolding disorder. Mutations in the GBA1 gene (e.g., N370S) cause the GCase enzyme to misfold in the Endoplasmic Reticulum (ER), leading to premature degradation via the ER-associated degradation (ERAD) pathway[6].

D-Isofagomine D-Tartrate operates as a pharmacological chaperone . By binding specifically and reversibly to the active site of the misfolded GCase in the ER, it thermodynamically stabilizes the enzyme's native conformation[1]. This stabilization prevents degradation and facilitates the enzyme's trafficking through the Golgi apparatus to the lysosome. Once in the lysosome, the acidic pH and the high concentration of accumulated substrate (glucosylceramide) outcompete the chaperone, causing it to dissociate and allowing the restored enzyme to function[6].

ChaperoneMechanism ER Endoplasmic Reticulum (Misfolded GCase) Binding D-Isofagomine Binding (Pharmacological Chaperone) ER->Binding AT2101 Entry Complex Stabilized GCase-Chaperone Complex Binding->Complex Proper Folding Golgi Golgi Apparatus (Trafficking) Complex->Golgi Export Lysosome Lysosome (Acidic pH & Substrate) Golgi->Lysosome Maturation Active Chaperone Dissociation & Restored GCase Activity Lysosome->Active pH-induced Release

Figure 1: Pharmacological chaperone mechanism of D-Isofagomine D-Tartrate restoring GCase activity.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory workflows must be designed as self-validating systems. Below are the definitive protocols for evaluating the stability and efficacy of D-Isofagomine D-Tartrate.

Protocol A: Accelerated Solid-State Stability & Hygroscopicity Assessment

Objective: To empirically validate the non-hygroscopic nature and structural integrity of the D-Tartrate salt under stress conditions.

  • Baseline Characterization:

    • Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on the pristine API batch.

    • Validation Check: A sharp, singular endothermic melting peak must be observed to confirm crystalline purity.

  • Dynamic Vapor Sorption (DVS):

    • Subject 10 mg of the sample to a relative humidity (RH) gradient from 0% to 90% at 25°C in 10% increments.

    • Causality & Validation: Wait for mass equilibrium ( dm/dt<0.002% /min) at each step. The total mass uptake at 75% RH must remain ≤0.1% to validate the non-hygroscopic claim[2]. Isotherm hysteresis between sorption and desorption phases must be <0.1% to confirm the absence of hydrate formation.

  • Accelerated Degradation:

    • Store samples in open glass vials at 40°C / 75% RH for 6 months. Analyze via HPLC-UV at 1, 3, and 6 months.

    • Validation Check: Chromatographic purity must remain >98% .

Protocol B: In Vitro GCase Trafficking & Activity Assay

Objective: To quantify the chaperone efficacy of D-Isofagomine D-Tartrate in patient-derived fibroblasts.

  • Cell Culture & Dosing:

    • Seed Gaucher patient fibroblasts (N370S/N370S mutant) in 6-well plates.

    • Treat with 10 μM D-Isofagomine D-Tartrate dissolved in DMSO (final DMSO concentration <0.1% ) for 5 days.

  • The Critical Washout Phase (Causality Check):

    • Causality: Because D-Isofagomine is a competitive inhibitor ( Ki​ ~30 nM)[3], failure to remove the drug before lysis will artificially suppress the measured GCase activity.

    • Action: Wash cells extensively with PBS and incubate in drug-free media for 24 hours prior to harvesting to allow intracellular chaperone dissociation.

  • Lysosomal Activity Measurement:

    • Lyse cells in a pH 5.2 buffer containing sodium taurocholate.

    • Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-Glc).

    • Measure fluorescence (Ex 365 nm / Em 450 nm) and normalize to total protein concentration via BCA assay.

Workflow Start D-Isofagomine D-Tartrate Batch Synthesis Solid Solid-State Characterization (XRD, DSC, DVS) Start->Solid Sol Solution Stability (HPLC-UV, LC-MS) Start->Sol InVitro In Vitro GCase Assay (Patient Fibroblasts) Solid->InVitro Validated API Sol->InVitro Data Pharmacokinetic & Efficacy Profiling InVitro->Data Activity Metrics

Figure 2: Integrated experimental workflow for stability and biological efficacy profiling.

Conclusion

The engineering of D-Isofagomine into its D-Tartrate salt form represents a textbook example of overcoming API liabilities through rational solid-state chemistry. By neutralizing the hygroscopic and purification challenges inherent to the free base and HCl forms, D-Isofagomine D-Tartrate provides a highly stable, scalable pharmacological chaperone[2]. When evaluated using rigorous, self-validating protocols that account for its competitive inhibitory nature, it demonstrates profound capability in rescuing misfolded GCase, offering critical insights for ongoing lysosomal storage disorder research.

References

  • [2] US7863453B2 - Tartrate salt of isofagomine and methods of use. Google Patents. Available at:

  • [1] AFEGOSTAT TARTRATE. NCATS Inxight Drugs. Available at:

  • [6] Pharmaceutical Chaperones and Proteostasis Regulators in the Therapy of Lysosomal Storage Disorders: Current Perspective and Future Promises. PMC (NIH). Available at:

  • [3] Ex Vivo and in Vivo Effects of Isofagomine on Acid -Glucosidase Variants and Substrate Levels in Gaucher Disease. ResearchGate. Available at:

  • [5] Tribioscience Isofagomine Tartrate, Glucocerebrosidase Activator/Chaperone (TBI2859). MSE Supplies. Available at:

  • [4] Afegostat (D-Isofagomine) | Glycosidase Inhibitor. MedChemExpress. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for D-Isofagomine (D-Tartrate) in Murine In Vivo Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of D-Isofagomine (D-Tartrate), a pharmacological chaperone, for in vivo studies in mice. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of D-Isofagomine (D-Tartrate), a pharmacological chaperone, for in vivo studies in mice. This document outlines the mechanism of action, provides detailed experimental protocols, and offers insights into data interpretation based on established preclinical research.

Introduction to D-Isofagomine: A Pharmacological Chaperone Approach

D-Isofagomine (also known as isofagomine or IFG) is a potent, active-site inhibitor of the lysosomal enzyme acid β-glucosidase (GCase).[1][2] In the context of Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene that lead to deficient GCase activity, D-Isofagomine functions as a pharmacological chaperone.[3][4][5]

Mutant GCase variants are often misfolded in the endoplasmic reticulum (ER) and prematurely targeted for degradation, failing to reach the lysosome where they are needed to catabolize their substrate, glucosylceramide.[1][6] D-Isofagomine, by binding to the active site of the nascent GCase enzyme in the neutral pH environment of the ER, stabilizes its conformation.[1][5] This stabilization facilitates proper folding and subsequent trafficking of the mutant enzyme to the lysosome.[1][7] Within the acidic environment of the lysosome, D-Isofagomine's inhibitory effect is overcome, allowing the now more abundant GCase to exert its catalytic activity.[1] This mechanism has the potential to increase residual enzyme activity in patients with certain GCase mutations, offering a therapeutic strategy for Gaucher disease.[4][6] Preclinical studies have demonstrated its ability to increase GCase levels in various tissues, including the brain, in mouse models of Gaucher disease.[3][4]

Mechanism of Action: A Visualized Pathway

The chaperone activity of D-Isofagomine can be visualized as a multi-step process within the cell, from the endoplasmic reticulum to the lysosome.

GCASE_chaperone_pathway cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) misfolded_gcase Misfolded Mutant GCase degradation Proteasomal Degradation misfolded_gcase->degradation ER-Associated Degradation (ERAD) stabilized_complex Stabilized GCase-Isofagomine Complex misfolded_gcase->stabilized_complex Binding & Stabilization isofagomine_er D-Isofagomine isofagomine_er->stabilized_complex processing Trafficking & Processing stabilized_complex->processing Transport active_gcase Active Folded GCase processing->active_gcase Delivery isofagomine_lyso D-Isofagomine active_gcase->isofagomine_lyso Dissociation (Low pH) products Glucose + Ceramide active_gcase->products Catabolism substrate Glucosylceramide (Substrate) chronic_dosing_workflow start Start: Acclimate Mice grouping Randomize into Control & Treatment Groups start->grouping dosing Administer D-Isofagomine in Drinking Water (e.g., 20 mg/kg/day) grouping->dosing monitoring Monitor Daily: - Body Weight - Water Consumption - Clinical Signs dosing->monitoring Continuous endpoint Study Endpoint (e.g., 4-24 weeks) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Tissue Analysis: - GCase Activity Assay - Substrate Quantification - Histopathology euthanasia->analysis

Caption: Workflow for a chronic D-Isofagomine dosing study.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Group Assignment: Randomly assign mice to control (vehicle in drinking water) and treatment groups.

  • Baseline Measurements: Record baseline body weights.

  • Dosing Initiation: Replace standard drinking water with freshly prepared medicated or vehicle water.

  • Monitoring:

    • Measure water consumption per cage daily or every few days to ensure accurate dosing.

    • Record body weights weekly.

    • Observe mice for any clinical signs of toxicity or changes in behavior.

  • Study Termination: At the designated endpoint, euthanize mice according to approved institutional protocols.

  • Tissue Harvest: Promptly collect tissues of interest (e.g., liver, spleen, brain, bone). Flash-freeze tissues in liquid nitrogen for biochemical analyses or fix in appropriate solutions for histology.

Acute Dosing Study via Oral Gavage

This protocol is useful for pharmacokinetic or acute pharmacodynamic studies.

Step-by-Step Methodology:

  • Animal Preparation: Fast mice overnight (if required by the study design) but allow free access to water.

  • Dose Preparation: Prepare the D-Isofagomine (D-Tartrate) solution at the desired concentration.

  • Administration:

    • Gently restrain the mouse.

    • Using a proper-sized, flexible gavage needle, administer the solution directly into the stomach. [8]The volume should typically not exceed 10 mL/kg.

  • Time-Course Sampling: At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), collect blood and/or tissues for analysis.

  • Analysis: Analyze samples for D-Isofagomine concentration (pharmacokinetics) or GCase activity (pharmacodynamics).

Key Analytical Endpoints

Successful evaluation of D-Isofagomine's in vivo effects relies on robust and validated analytical methods.

  • GCase Activity Assay: This is the primary endpoint to confirm the chaperone effect. Assays typically use a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) and are performed on tissue homogenates.

  • Substrate Quantification: Measurement of glucosylceramide (GC) and glucosylsphingosine (GS) levels in tissues using methods like LC-MS/MS is critical to assess the therapeutic efficacy of the increased GCase activity.

  • Western Blotting: To determine if the increased GCase activity is due to an increase in the amount of GCase protein.

  • Histopathology: Histological examination of tissues like the liver and spleen can reveal changes in Gaucher cell infiltration and overall tissue morphology.

  • Behavioral and Phenotypic Assessments: In neuronopathic models, behavioral tests (e.g., motor coordination) and lifespan are crucial endpoints. [9][10]

Conclusion and Field-Proven Insights

D-Isofagomine (D-Tartrate) has been extensively studied as a pharmacological chaperone for Gaucher disease. The in vivo data from mouse models demonstrate a clear dose-dependent increase in GCase activity in both peripheral tissues and the central nervous system. [3][10]However, the relationship between increased enzyme activity and substrate reduction is not always linear, and high doses may lead to substrate accumulation in some contexts. [10]This underscores the importance of careful dose-range finding studies and comprehensive analysis of both enzyme activity and substrate levels. The protocols and data presented here provide a solid foundation for designing and executing rigorous in vivo studies to further explore the therapeutic potential of D-Isofagomine and other pharmacological chaperones.

References

  • Khanna, R., Benjamin, E. R., Pellegrino, L., Schilling, A., Rigat, B. A., Soska, R., ... & Valenzano, K. J. (2010). The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. PLoS ONE, 5(8), e12948. [Link]

  • Steet, R. A., Chung, S., Wustman, B., Powe, A., Do, H., & Kornfeld, S. A. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms. Proceedings of the National Academy of Sciences, 103(37), 13813-13818. [Link]

  • Chung, S., Wustman, B. A., & Kornfeld, S. A. (2007). Selective action of the iminosugar isofagomine, a pharmacological chaperone for mutant forms of acid-b-glucosidase. Traffic, 8(10), 1373-1384. [Link]

  • Lu, J., Yang, C., Chen, M., & Ye, D. (2011). ISOFAGOMINE INCREASES LYSOSOMAL DELIVERY OF EXOGENOUS GLUCOCEREBROSIDASE. Acta Poloniae Pharmaceutica, 68(3), 435-441. [Link]

  • Zheng, W., Padia, J., Urban, D. J., & Wustman, B. A. (2007). Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention. Journal of Medicinal Chemistry, 50(17), 4189-4196. [Link]

  • Sun, Y., Liou, B., Ran, H., Filla, M. S., Koniar, B. L., & Grabowski, G. A. (2012). Ex Vivo and in Vivo Effects of Isofagomine on Acid -Glucosidase Variants and Substrate Levels in Gaucher Disease. Molecular Genetics and Metabolism, 105(2), 228-235. [Link]

  • Amicus Therapeutics. (2012). Amicus Therapeutics Presents Preclinical Studies of Chaperone AT3375 for Gaucher Disease. GlobeNewswire. [Link]

  • Amicus Therapeutics. (2007). Amicus Therapeutics, Inc. Presents Preclinical Data from Studies of Plicera(TM) for Gaucher Disease. BioSpace. [Link]

  • Valenzano, K. J., Khanna, R., Powe, A. C., Boyd, R., Benjamin, E. R., Goker-Alpan, O., ... & Lockhart, D. J. (2011). Isofagomine Induced Stabilization of Glucocerebrosidase. PLoS ONE, 6(5), e20209. [Link]

  • Sun, Y., Ran, H., Liou, B., Quinn, B., Zamzow, M., Zhang, W., ... & Grabowski, G. A. (2011). Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse. PLoS ONE, 6(4), e19037. [Link]

  • Zheng, W., Padia, J., Urban, D. J., & Wustman, B. A. (2007). Isofagomine- and 2,5-Anhydro-2,5-imino-d-glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention. Journal of Medicinal Chemistry, 50(17), 4189-4196. [Link]

  • Sun, Y., Ran, H., Liou, B., Quinn, B., Zamzow, M., Zhang, W., ... & Grabowski, G. A. (2011). Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse. PLoS ONE, 6(4), e19037. [Link]

  • Sun, Y., Ran, H., Liou, B., Quinn, B., Zamzow, M., Zhang, W., ... & Grabowski, G. A. (2011). Isofagomine in vivo effects in a neuronopathic Gaucher disease mouse. PubMed, 21533190. [Link]

  • Awad, O., & Einat, T. (2023). Animal Models for the Study of Gaucher Disease. International Journal of Molecular Sciences, 24(22), 16142. [Link]

  • Sun, Y., Ran, H., Liou, B., Quinn, B., Zamzow, M., Zhang, W., ... & Grabowski, G. A. (2011). (A) IFG treatment regime. IFG was given to pregnant females 3 to 5 days... ResearchGate. [Link]

  • Khanna, R., Benjamin, E. R., Pellegrino, L., Schilling, A., Rigat, B. A., Soska, R., ... & Valenzano, K. J. (2010). The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase. ResearchGate. [Link]

  • Lockhart, D. J., Palling, D. J., & Valenzano, K. J. (2008). New method for preparing isofagomine and its derivatives.
  • ProceduresWithCare. (2011). Oral Gavage in the Mouse. Research Animal Training. [Link]

Sources

Application

Application Note: Using D-Isofagomine to Study Glucocerebrosidase Folding and Trafficking

Introduction and Scientific Background Gaucher disease is the most common lysosomal storage disorder, caused by inherited mutations in the GBA1 gene which encodes the lysosomal enzyme acid β -glucosidase (glucocerebrosid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Background

Gaucher disease is the most common lysosomal storage disorder, caused by inherited mutations in the GBA1 gene which encodes the lysosomal enzyme acid β -glucosidase (glucocerebrosidase, GCase)[1]. While wild-type GCase is synthesized in the endoplasmic reticulum (ER) and trafficked through the Golgi apparatus to the lysosome, many pathogenic mutations (such as N370S and L444P) destabilize the enzyme's native conformation[2].

Because of this thermodynamic instability, the mutant GCase is recognized by the ER quality control system and subjected to Endoplasmic Reticulum-Associated Degradation (ERAD) via the ubiquitin-proteasome pathway[2]. Consequently, only a fraction of the synthesized enzyme reaches the lysosome, leading to the toxic accumulation of its substrate, glucosylceramide[1].

D-Isofagomine (IFG, Afegostat tartrate, AT2101) is a potent iminosugar and competitive active-site inhibitor of GCase[2]. Paradoxically, at sub-inhibitory concentrations or under specific pharmacokinetic regimens, IFG acts as a Pharmacological Chaperone (PC) .

Mechanism of Action

The causality behind IFG's efficacy relies on pH-dependent binding dynamics:

  • ER Stabilization (pH ~7.2): IFG binds to the active site of newly synthesized mutant GCase in the ER. This binding thermodynamically stabilizes the folded state, masking the mutation-induced structural defects and allowing the enzyme to bypass ERAD[2].

  • Trafficking: The stabilized GCase-IFG complex is successfully exported to the Golgi apparatus, where its N-linked glycans are processed, and it is subsequently targeted to the lysosome[2].

  • Dissociation (pH ~5.0): Upon reaching the acidic environment of the lysosome, the high concentration of accumulated native substrate (glucosylceramide) and the lower pH facilitate the dissociation of IFG, freeing the enzyme to perform its catalytic function[3].

G cluster_ER Endoplasmic Reticulum (pH ~7.2) Mutant Mutant GCase (Misfolded) Complex GCase-IFG Complex (Stabilized) Mutant->Complex + D-Isofagomine ERAD ERAD (Degradation) Mutant->ERAD No IFG Golgi Golgi Apparatus (Glycan Processing) Complex->Golgi Trafficking Lysosome Lysosome (pH ~5.0) Active GCase Golgi->Lysosome Maturation & IFG Dissociation

Mechanism of D-Isofagomine rescuing GCase trafficking from ERAD to the lysosome.

Quantitative Data Summary: Efficacy of IFG across GCase Mutations

The efficacy of IFG is highly dependent on the specific GBA1 mutation and the cellular model used. The table below summarizes the expected fold-increases in GCase activity following IFG treatment and subsequent washout, demonstrating its utility in studying mutation-specific folding defects[1][2][3].

GCase MutationCell Type / ModelIFG ConcentrationWashout PeriodFold-Increase in Activity
N370S Patient Fibroblasts10 - 30 µM24 hours~3.0-fold
L444P Lymphoblastoid Cells10 µM24 hours~3.5-fold
L444P Patient Fibroblasts10 µM24 hours~1.3-fold
V394L In Vivo Mouse Model20 - 600 mg/kg/dayN/AIncreased protein & activity

Experimental Design & Workflows

To accurately assess the chaperone activity of IFG, researchers must utilize a self-validating experimental system. Because IFG is a competitive inhibitor, simply treating cells and lysing them will result in artificially low GCase activity readings. A washout phase is strictly required to allow the intracellular drug to dissociate from the lysosome-localized enzyme[2].

Furthermore, functional rescue (activity assays) must be corroborated by biochemical evidence of physical trafficking (Endoglycosidase H sensitivity assays).

Workflow S1 1. Cell Culture Seed Patient Fibroblasts S2 2. IFG Treatment Incubate with 10-50 µM IFG (3-5 days) S1->S2 S3 3. Washout Phase Drug-free media (24 hours) S2->S3 split S3->split A1 4a. Trafficking Assay Endo H Cleavage & Western Blot split->A1 A2 4b. Functional Assay 4-MUG Fluorogenic Activity Assay split->A2

Experimental workflow for evaluating IFG-mediated GCase rescue in vitro.

Detailed Methodologies

Protocol A: Cell Culture, IFG Treatment, and Washout

Objective: To allow steady-state accumulation of chaperoned GCase while preventing assay interference from residual inhibitor.

  • Cell Seeding: Seed Gaucher patient-derived primary fibroblasts (e.g., N370S/N370S or L444P/L444P) in T-75 flasks or 6-well plates at a density of 1×105 cells/mL in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Allow cells to adhere for 24 hours.

  • Chaperone Treatment: Replace media with fresh DMEM containing 10 µM to 50 µM D-Isofagomine. Include a vehicle control (DMSO or water, depending on IFG formulation).

  • Incubation: Incubate cells for 3 to 5 days at 37°C, 5% CO₂. Causality Note: This extended incubation is required to allow the degradation of pre-existing misfolded enzyme and the accumulation of newly synthesized, IFG-stabilized GCase.

  • Washout Phase (Critical): Remove the IFG-containing media. Wash the cells thoroughly three times with sterile PBS to remove extracellular drug. Add fresh, drug-free DMEM and incubate for an additional 24 hours[2].

Protocol B: Trafficking Analysis via Endo H Sensitivity

Objective: To biochemically verify that GCase has successfully exited the ER and reached the Golgi apparatus. Causality Note: Endoglycosidase H (Endo H) cleaves high-mannose N-linked glycans found on ER-resident proteins. Once a protein reaches the medial-Golgi, its glycans are modified to complex oligosaccharides, rendering them resistant to Endo H cleavage. A shift from Endo H-sensitive to Endo H-resistant molecular weight on a Western blot is definitive proof of ER-to-Golgi trafficking.

  • Lysis: Harvest cells post-washout and lyse in RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear debris.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Endo H Digestion:

    • Denature 20 µg of total protein in 1X Glycoprotein Denaturing Buffer at 100°C for 10 minutes.

    • Add 1X G5 Reaction Buffer and 1 µL (500 units) of Endo H.

    • Incubate at 37°C for 1 hour.

  • Western Blotting: Resolve the digested and undigested samples side-by-side on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe with an anti-GCase primary antibody (e.g., 1:1000 dilution) followed by an HRP-conjugated secondary antibody.

    • Expected Result: Untreated mutant GCase will appear as a lower molecular weight band post-digestion (Endo H sensitive). IFG-treated GCase will show a distinct, higher molecular weight band that resists digestion, indicating successful trafficking[2].

Protocol C: Intracellular GCase Activity Assay

Objective: To quantify the functional restoration of GCase in the lysosome.

  • Lysate Preparation: Following the 24-hour washout, harvest cells and lyse in Mcllvaine buffer (0.1 M citrate, 0.2 M phosphate, pH 5.2) containing 0.25% sodium taurocholate and 0.1% Triton X-100. Causality Note: The pH of 5.2 mimics the acidic lysosomal environment, which is the optimal pH for GCase activity.

  • Substrate Incubation: In a black 96-well plate, combine 10-20 µg of lysate protein with 3 mM of the fluorogenic substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG) in a total volume of 50 µL per well.

  • Reaction: Incubate the plate at 37°C for 1 hour in the dark.

  • Termination: Stop the reaction by adding 200 µL of 0.2 M Glycine buffer (pH 10.5) to each well. The high pH maximizes the fluorescence of the released 4-methylumbelliferone (4-MU).

  • Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm. Normalize the raw fluorescence units to total protein concentration to determine specific activity[2].

References

  • Khanna, R., Benjamin, E. R., Pellegrino, L., Schilling, A., Rigat, B. A., Soska, R., ... & Valenzano, K. J. (2010). The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase. FEBS Journal. Available at:[Link]

  • Sun, Y., Ran, H., Liou, B., Quinn, B., Zamzow, M., Zhang, W., ... & Grabowski, G. A. (2011). Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse. PLOS One. Available at:[Link]

  • Steet, R. A., Chung, S., Wustman, B., Powe, A., Do, H., & Kornfeld, S. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Method

Application Note: Isofagomine as a Pharmacological Chaperone and Active Site Probe for Glycosidases

Overview & Mechanistic Rationale Isofagomine (IFG) is a potent, pseudo-aza-monosaccharide in which the anomeric carbon is replaced by a nitrogen atom and the ring oxygen is replaced by a carbon atom[1]. This unique struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Rationale

Isofagomine (IFG) is a potent, pseudo-aza-monosaccharide in which the anomeric carbon is replaced by a nitrogen atom and the ring oxygen is replaced by a carbon atom[1]. This unique structural rearrangement allows the protonated form of IFG to closely mimic the flattened half-chair conformation and charge distribution of the oxocarbenium ion transition state that occurs during glycosidic bond cleavage[2]. As a result, IFG acts as a highly potent, competitive active-site inhibitor of various glycosidases, particularly β -glucosidase[1].

Beyond its utility as an in vitro mechanistic probe, IFG has been extensively developed as a pharmacological chaperone (enzyme enhancement therapy) for Gaucher disease—a lysosomal storage disorder caused by mutations in the GBA1 gene encoding acid β -glucosidase (GCase)[3].

Thermodynamic and pH-Dependent Binding

The binding of IFG to β -glucosidase is uniquely entropy-driven. Unlike traditional iminosugars (e.g., 1-deoxynojirimycin) which exhibit enthalpy-driven binding, IFG binding results in a large positive entropy gain that compensates for less favorable bond energies[4]. This thermodynamic profile contributes to its slow-binding, tight-binding kinetics, which is highly advantageous for protecting exogenous recombinant enzymes from denaturation[5].

Crucially, IFG exhibits pH-dependent affinity. It binds tightly to mutant GCase (e.g., N370S, L444P) at the neutral pH of the endoplasmic reticulum (pH ~7.2), stabilizing the misfolded enzyme and preventing premature proteasomal degradation[6]. Upon trafficking to the acidic environment of the lysosome (pH ~4.5 - 5.2), the lower pH and the high concentration of accumulated substrate (glucosylceramide) facilitate the dissociation of IFG, allowing the enzyme to perform its catalytic function[7].

G ER Endoplasmic Reticulum (pH 7.2) IFG binds & stabilizes unfolded GCase Golgi Golgi Apparatus Properly folded complex traffics ER->Golgi Lysosome Lysosome (pH 4.5 - 5.2) IFG dissociates due to high substrate & low pH Golgi->Lysosome Activity Restored Catalytic Activity Glucosylceramide hydrolysis Lysosome->Activity

Subcellular trafficking of GCase mediated by IFG pharmacological chaperoning.

Quantitative Data Summary

The following table summarizes the inhibition constants ( Ki​ or IC50​ ) of IFG against various glycosidases, highlighting its selectivity and pH-dependent binding characteristics.

Enzyme TargetSource / VariantpH ConditionAffinity ( Ki​ or IC50​ )Reference
Acid β -Glucosidase (GCase) Human (Wild-Type)pH 7.2~30 nM[7]
Acid β -Glucosidase (GCase) Human (N370S Mutant)pH 7.2~100 nM[6]
β -Glucosidase Sweet AlmondpH 6.80.20 µM[4]
β -Glucosidase Sweet AlmondpH 5.00.75 µM[4]
Acid α -Glucosidase Human LysosomalpH 4.5Weak (>200 µM)[8]
α -Glucosidase II Human ERpH 6.9Weak (>200 µM)[8]
Glucoamylase / Isomaltase VariousAcidicStrong ( 10−4 to 10−7 M)[1]

Experimental Protocols

Protocol 1: In Vitro Kinetic Profiling ( Ki​ Determination and pH Shift)

Objective: Determine the binding affinity of IFG to GCase at ER-like and Lysosome-like pH levels to validate its suitability as a pharmacological chaperone.

  • Buffer Preparation: Prepare two separate assay buffers to mimic subcellular compartments:

    • ER-mimetic: 50 mM HEPES buffer (pH 7.2) containing 0.25% Triton X-100 and 0.1% BSA[8].

    • Lysosome-mimetic: 50 mM citrate-phosphate buffer (pH 5.2) containing 0.25% Triton X-100 and 0.1% BSA[8].

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant GCase (1-10 nM) with varying concentrations of IFG (0.1 nM to 1 µM) for 30 minutes at room temperature.

    • Causality Note: IFG is a slow-binding inhibitor[5]. Omitting the pre-incubation step will result in an underestimation of the inhibitor's potency, as equilibrium will not be reached before substrate addition.

  • Reaction Initiation: Add the fluorogenic substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MU-Glc) to a final concentration of 3 mM[8].

  • Kinetic Readout: Monitor the release of 4-methylumbelliferone continuously at 37°C using a microplate reader (Excitation: 365 nm, Emission: 450 nm).

  • Data Analysis: Fit the initial velocities to the Michaelis-Menten equation with competitive inhibition to extract the Ki​ [1]. A successful chaperone candidate must demonstrate a higher Ki​ (lower affinity) at pH 5.2 compared to pH 7.2, ensuring it can dissociate in the lysosome[6].

Protocol 2: Cell-Based Pharmacological Chaperone Assay

Objective: Quantify the enhancement of mutant GCase activity in patient-derived fibroblasts.

  • Cell Seeding: Seed Gaucher patient-derived fibroblasts (e.g., N370S/N370S or L444P/L444P) in 6-well plates and culture in standard media until 70-80% confluent[3].

  • IFG Treatment: Replace media with fresh media containing 10 to 100 µM IFG. Incubate for 3 to 5 days at 37°C, 5% CO2​ [7].

  • Washout Phase (Critical Self-Validating Step): Remove the IFG-containing media, wash the cells three times with PBS, and incubate in IFG-free media for 24 hours.

    • Causality Note: Because IFG is a highly potent active-site inhibitor, any carryover into the cell lysate will inhibit the enzyme during the in vitro assay, falsely indicating that the chaperone failed to enhance activity. The 24-hour washout allows IFG to dissociate from the lysosomal GCase and be cleared from the cell, revealing the true increase in properly folded enzyme mass[6].

  • Cell Lysis: Harvest cells and lyse in ice-cold 50 mM citrate buffer (pH 4.5) containing 0.25% Triton X-100[8].

  • Activity Assay: Incubate 10-20 µg of total protein lysate with 3 mM 4-MU-Glc substrate for 1 hour at 37°C. Quench the reaction with an equal volume of 0.4 M glycine buffer (pH 10.8)[8].

  • Quantification: Measure fluorescence and normalize to total protein concentration (e.g., via BCA assay). Calculate the fold-increase relative to untreated mutant cells[3].

G A 1. Cell Culture Seed mutant fibroblasts (e.g., N370S) B 2. IFG Incubation Treat with 10-100 µM IFG for 3-5 days A->B C 3. Washout Phase (Critical) Incubate in IFG-free media for 24h B->C D 4. Cell Lysis Citrate buffer (pH 4.5) + Triton X-100 C->D E 5. Fluorogenic Assay Add 4-MU-β-D-glucoside substrate D->E F 6. Data Analysis Quantify fluorescence (Ex 365 / Em 450 nm) E->F

Step-by-step workflow for evaluating IFG-mediated enzyme enhancement.

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Application

Topic: Techniques for Measuring Glucocerebrosidase (GCase) Activity After Isofagomine Treatment

An Application Note From The Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. **Abstract Isofagomine (IFG) is a potent pharmacological chaperone (PC) that stabilizes mutant f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note From The Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

**Abstract

Isofagomine (IFG) is a potent pharmacological chaperone (PC) that stabilizes mutant forms of acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease, facilitating its proper folding and trafficking to the lysosome.[1][2][3] However, IFG is also a competitive, active-site inhibitor of GCase, which presents a significant challenge for accurately quantifying the chaperone-mediated increase in enzyme activity.[4][5] This application note provides a detailed guide and robust protocols for measuring GCase activity in cultured cells following isofagomine treatment. We will delve into the critical experimental considerations, particularly the necessity of removing the inhibitory chaperone prior to the enzymatic assay, to ensure a true and accurate measurement of GCase functional enhancement.

Introduction: The Isofagomine Paradox

Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which encodes GCase.[6] These mutations often lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), preventing its transit to the lysosome and leading to its premature degradation. Pharmacological chaperones like isofagomine represent a promising therapeutic strategy. IFG binds to the active site of newly synthesized, unstable GCase mutants in the neutral pH environment of the ER.[2][7] This binding stabilizes the protein, allowing it to fold correctly and traffic through the secretory pathway to the lysosome.

Once in the acidic environment of the lysosome, the chaperone is designed to dissociate, leaving behind a correctly folded and functional enzyme. However, the very mechanism that makes IFG an effective chaperone—its binding to the active site—also makes it a potent inhibitor. If IFG is carried over from the cell culture media into the GCase activity assay, it will occupy the active site and competitively inhibit the enzyme, masking the true extent of the chaperone-mediated activity increase.[1][8] Therefore, the central challenge is to design an experimental workflow that effectively removes residual IFG before quantifying enzymatic function.

The Core Principle: Chaperone Removal is Paramount

To obtain a biologically relevant measure of GCase activity enhancement, any inhibitory concentration of isofagomine must be removed from the vicinity of the enzyme. The search results highlight three primary strategies to achieve this:

  • IFG Washout: The most straightforward method involves removing the IFG-containing culture medium and incubating the cells in fresh, IFG-free medium for a specific period before harvesting.[1][3] This allows the reversible inhibitor to diffuse out of the cells and dissociate from the lysosomal GCase.

  • Glycoprotein Enrichment: After cell lysis, glycoproteins (including GCase) can be enriched using methods like Concanavalin A (Con A) precipitation. This is followed by extensive washing to remove unbound IFG.[1]

  • GCase Immunocapture: A more targeted approach involves using specific antibodies to capture GCase from the cell lysate, followed by washing to eliminate IFG before the activity assay.[1]

This guide will focus on the IFG Washout method, as it is highly effective, less technically demanding, and widely published.[1][3]

Experimental Workflow and Design

The overall process involves treating cultured cells with isofagomine, performing a washout to remove the compound, lysing the cells, and finally, measuring GCase-specific activity using a fluorometric assay.

GCase_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_washout Inhibitor Removal cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Seed Patient-Derived Fibroblasts B Treat with Isofagomine (e.g., 5 days, 30 µM) A->B C Remove IFG Media B->C D Incubate in IFG-Free Media (e.g., 24 hours) C->D E Harvest & Lyse Cells D->E F Perform 4-MUG GCase Activity Assay E->F G Calculate Specific Activity (pmol/hr/mg) F->G H Determine Fold-Increase vs. Untreated Control G->H

Caption: Workflow for GCase activity measurement after IFG treatment.

Detailed Protocol: GCase Activity in Cell Lysates via IFG Washout

This protocol is optimized for measuring GCase activity in patient-derived fibroblasts using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials and Reagents
  • Cells: Human fibroblast cell lines (e.g., from patients with N370S or L444P GCase mutations).

  • Culture Medium: Standard fibroblast growth medium (e.g., DMEM, 10% FBS, 1% Pen/Strep).

  • Isofagomine (IFG): Stock solution in water or PBS.

  • Lysis Buffer: 0.9% NaCl with 0.01% Triton-X100.

  • Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 5.4, containing 0.25% (w/v) Sodium Taurocholate.

  • Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), 10 mM stock in DMSO.

  • GCase Inhibitor: Conduritol B epoxide (CBE), stock in DMSO.[3][9]

  • Standard: 4-Methylumbelliferone (4-MU), 1 mM stock in DMSO.

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.7.[10][11]

  • Equipment: 37°C incubator, black 96-well microplates, fluorescence plate reader (Ex: ~360 nm, Em: ~450 nm).[12][13]

Step-by-Step Methodology

Part A: Cell Treatment

  • Seed patient-derived fibroblasts in culture plates at a density that will result in ~80-90% confluency at the end of the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentration of isofagomine (e.g., a range from 10 µM to 100 µM). A concentration of 30 µM is often optimal.[3] Include an "untreated" control (vehicle only).

  • Incubate the cells for 5 days, replacing the medium with fresh IFG-containing or control medium every 2-3 days.

Part B: Isofagomine Washout

  • After the 5-day treatment period, aspirate the medium from all wells.

  • Wash the cells gently twice with sterile PBS.

  • Add fresh, pre-warmed, IFG-free culture medium to all wells.

  • Return the plates to the 37°C incubator for 24 hours . This washout period is critical for the full recovery of GCase activity from IFG inhibition.[3]

Part C: Cell Lysis and Protein Quantification

  • After the washout, place the plates on ice. Aspirate the medium and wash once with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to each well and scrape the cells.

  • Collect the cell lysates and clarify by centrifugation if necessary.

  • Determine the total protein concentration of each lysate using a standard method (e.g., BCA Protein Assay). This is essential for normalizing the enzyme activity.

Part D: Fluorometric GCase Activity Assay

  • Prepare 4-MU Standard Curve: In a black 96-well plate, prepare serial dilutions of the 4-MU stock in Stop Solution to generate a standard curve (e.g., from 0 to 200 pmol/well).

  • Set up Assay Reactions: In separate wells, for each cell lysate sample, prepare the following reactions in duplicate:

    • Total Activity: 10 µL of cell lysate + 40 µL Assay Buffer.

    • Non-GCase Activity Control: 10 µL of cell lysate + 40 µL Assay Buffer containing CBE (final concentration ~250 µM).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Prepare a working solution of 4-MUG substrate in Assay Buffer (final concentration in well to be ~2.5-5 mM). Add 50 µL of this substrate solution to each well to start the reaction.

  • Incubate: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.

  • Stop Reaction: Add 100 µL of Stop Solution to all wells. The high pH both stops the enzymatic reaction and maximizes the fluorescence of the 4-MU product.[14]

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~450 nm.

Data Analysis
  • Subtract the blank reading from all standard and sample wells.

  • Plot the fluorescence of the 4-MU standards against the amount (pmol) and determine the linear regression equation.

  • For each sample, calculate the amount of 4-MU produced (in pmol) using the standard curve equation.

  • Calculate the GCase-specific activity:

    • GCase Activity = (pmol 4-MU in Total Activity well) - (pmol 4-MU in CBE control well)

  • Normalize the activity to the amount of protein and the incubation time:

    • Specific Activity = GCase Activity / (mg protein in lysate × incubation time in hours)

    • The final units will be pmol/hr/mg protein .

  • Determine the effect of isofagomine by calculating the fold-increase in activity compared to the untreated control:

    • Fold-Increase = (Specific Activity of IFG-treated cells) / (Specific Activity of untreated cells)

Expected Results and Data Interpretation

The magnitude of the GCase activity increase depends on the specific GCase mutation and the cell line.

GCase MutationTypical IFG Conc.Treatment DurationWashout PeriodExpected Fold-IncreaseReference(s)
N370S 30 µM5 days24 hours~2.5 to 3.0-fold[3][15][16]
L444P 30 µM5 days24 hours~1.3 to 2.0-fold[1][8]
F213I/L444P 25 µM5 daysN/A*~4.3-fold[16]

*Note: Some studies use post-lysis enrichment instead of a whole-cell washout, but the principle of removing the inhibitor remains the same.[1]

A significant, dose-dependent increase in GCase-specific activity in IFG-treated cells (after washout) compared to untreated cells validates the chaperoning effect of isofagomine. The CBE control is crucial; true GCase activity should be significantly inhibited by CBE.[9][17]

Mechanism of Action: From ER Rescue to Lysosomal Function

Isofagomine's efficacy lies in its ability to selectively stabilize mutant GCase at the site of synthesis (ER) and then release it at the site of action (lysosome).

GCase_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) pH ~7.4 cluster_Transport cluster_Lysosome Lysosome pH ~5.2 ER_GCase Misfolded Mutant GCase Prone to Degradation IFG_bind IFG Binds to Active Site Isofagomine (IFG) ER_Complex Stabilized GCase-IFG Complex Correctly Folded IFG_bind->ER_Complex Stabilization & Proper Folding Transport Golgi Apparatus ER_Complex->Transport Successful ER Exit Lys_Complex GCase-IFG Complex Arrives Transport->Lys_Complex IFG_diss IFG Dissociates (Low pH) Lys_Complex->IFG_diss Acidic pH promotes release Lys_GCase Functional GCase Substrate Glucosylceramide (Substrate) Lys_GCase->Substrate Hydrolysis Product Glucose + Ceramide (Products)

Sources

Method

Application Note: D-Isofagomine (D-Tartrate) in High-Throughput Screening Assays for Glucocerebrosidase Modulators

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, quantitative baselines, and self-validating HTS protocols for acid β-glucosidase (GCase)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, quantitative baselines, and self-validating HTS protocols for acid β-glucosidase (GCase) targeting.

Executive Summary & Mechanistic Rationale

Gaucher disease and GBA1-linked Parkinson's disease are characterized by mutations in the GBA1 gene, leading to misfolding, reduced lysosomal trafficking, and premature degradation of the enzyme acid β-glucosidase (GCase)[1]. In the realm of High-Throughput Screening (HTS), identifying allosteric modulators or novel pharmacological chaperones requires robust, highly reproducible assays.

D-Isofagomine (IFG) tartrate serves as the gold-standard reference compound in these assays. As an iminosugar, IFG is an active-site directed competitive inhibitor in vitro[2]. However, in cellulo and in vivo, it acts as a potent pharmacological chaperone[2]. By binding to mutant GCase (e.g., N370S or L444P) in the neutral pH environment of the endoplasmic reticulum (ER), IFG stabilizes the native enzyme conformation, preventing ER-associated degradation (ERAD) and facilitating proper trafficking to the lysosome[3]. Once in the acidic, substrate-rich environment of the lysosome, IFG is displaced, allowing the accumulated enzyme to hydrolyze its natural substrates[3].

The tartrate salt form is specifically utilized in HTS environments because it provides superior aqueous solubility and stability compared to the free base, ensuring consistent dosing via automated acoustic dispensing or pin-tool transfer.

MoA MutGCase Mutant GCase (ER, pH ~7.0) Complex Stable Complex (Proper Folding) MutGCase->Complex Binding IFG D-Isofagomine (Chaperone) IFG->Complex Golgi Golgi Apparatus (Trafficking) Complex->Golgi Translocation Lysosome Lysosome (pH ~4.5) High Substrate Golgi->Lysosome Translocation ActiveGCase Active GCase (Substrate Hydrolysis) Lysosome->ActiveGCase Acidic pH Displacement

Fig 1: Mechanism of D-Isofagomine-mediated GCase stabilization and lysosomal trafficking.

Quantitative Baselines for Assay Validation

When utilizing IFG tartrate as a positive control in cell-based HTS, the expected fold-increase in GCase activity is highly dependent on the specific GBA1 mutation and the cell line utilized. Table 1 summarizes the validated benchmarks for IFG efficacy.

Table 1: Quantitative Effects of D-Isofagomine Tartrate on GCase Mutants

GCase MutationCell TypeIFG ConcentrationAssay ConditionFold Increase in ActivityReference
N370S Patient FibroblastsOptimal doseDirect Lysis~2.5-fold[3]
L444P Lymphoblastoid (LCLs)30 μMDirect Lysis~3.5-fold[1]
L444P Patient Fibroblasts30 μMDirect Lysis~1.3-fold[1]
L444P Patient Fibroblasts30 μM24h Washout / Enrichment~2.0 to 2.6-fold[1],[4]

Causality Note: The L444P mutation is notoriously difficult to rescue compared to N370S. Direct lysis of fibroblasts often yields marginal (~1.3-fold) increases because residual intracellular IFG competitively inhibits the enzyme during the readout phase[1]. Implementing a 24-hour washout phase or glycoprotein enrichment removes this inhibition, revealing the true ~2.0-fold increase in trafficked enzyme[4].

Self-Validating Experimental Protocols

To leverage IFG tartrate effectively, assays must be designed to account for its dual nature (inhibitor vs. chaperone). The following protocols establish a self-validating system for both cell-based and biochemical HTS campaigns.

Protocol A: Cell-Based Chaperone Efficacy Assay (Pulse-Chase / Washout Method)

This assay is miniaturized for 1,536-well formats to screen for novel chaperones, using IFG tartrate as the reference standard[5].

HTS_Workflow Step1 1. Cell Seeding 384/1536-well plates Fibroblasts (N370S/L444P) Step2 2. Compound Addition Pin-tool transfer of IFG Incubation: 3-5 Days Step1->Step2 Step3 3. Washout Phase 24h in IFG-free media Removes competitive inhibition Step2->Step3 Step4 4. Cell Lysis & Substrate Add 4-MUG or Resorufin-glc pH 4.5-5.9 buffer Step3->Step4 Step5 5. Fluorescence Readout Ex: 360nm / Em: 440nm Data Normalization Step4->Step5

Fig 2: High-throughput screening workflow for cell-based GCase chaperone assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed patient-derived fibroblasts (e.g., N370S or L444P) into 1,536-well black, clear-bottom plates[5]. Allow 24 hours for cell attachment.

  • Compound Treatment: Using an automated pin-tool station, transfer 23 nL of IFG tartrate (concentration response: 55 nM to 40 μM) or test compounds in DMSO[5].

    • Causality: Incubate for 3 to 5 days. This extended incubation is biologically required to allow sufficient time for mutant GCase synthesis, stabilization in the ER, and subsequent trafficking to the lysosome[1].

  • Washout Phase (Critical Step): Aspirate the media, wash the wells with PBS, and incubate the cells in compound-free media for 24 hours[4].

    • Causality: Because IFG is a potent competitive inhibitor, failing to wash it out will mask the increased enzyme levels, leading to false negatives in the enzymatic readout[4].

  • Lysis and Enzymatic Reaction: Lyse the cells directly in the wells using an assay buffer composed of 50 mM citric acid/KH₂PO₄ (pH 4.5 to 5.9), 10 mM sodium taurocholate, 0.01% Tween 20, and the fluorogenic substrate[5].

    • Substrate Choice: For primary HTS, use resorufin β-D-glucopyranoside (Km = 28 μM) to minimize autofluorescence interference from library compounds[5]. For secondary validation, use 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG; Km = 862 μM)[5],[6].

  • Signal Development: If using 4-MUG, add an equal volume of stop solution (1 M Glycine/1 M NaOH, pH 10) to raise the pH.

    • Causality: 4-methylumbelliferone requires a highly basic environment to shift its protonation state for optimal fluorescence intensity[5].

  • Readout: Read plates at an excitation of 360 (±10) nm and an emission of 440 (±10) nm[5],[6].

Protocol B: In Vitro GCase Thermal Stabilization Assay

This biochemical assay isolates the direct binding and stabilization effect of IFG on recombinant GCase, independent of cellular trafficking machinery[7].

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Dilute recombinant WT GCase (e.g., imiglucerase, 0.16 U/ml) in a neutral pH buffer (mimicking the ER environment) and pre-incubate with IFG tartrate (0–5 μM) for 30 minutes at room temperature[7].

  • Thermal Challenge: Subject the enzyme-inhibitor (EI) complex to thermal stress by heating the microplates at 37°C or 54°C for defined time intervals[7].

    • Causality: Unbound GCase rapidly denatures and loses catalytic activity under thermal stress. IFG binding locks the enzyme into a thermodynamically stable conformation, preventing denaturation[7].

  • Activity Readout: Cool the plates, add the 4-MUG substrate in acidic assay buffer (pH 5.9), and measure residual activity fluorimetrically[7],[6].

  • Data Interpretation: A rightward shift in the thermal denaturation curve confirms direct target engagement. IFG serves as the benchmark for maximum achievable stabilization (ΔTm).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming off-target effects of D-Isofagomine in experiments

Welcome to the Technical Support Center for D-Isofagomine (IFG) applications. As a Senior Application Scientist, I frequently encounter researchers who misinterpret false-negative enzyme activity assays or observe unexpl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for D-Isofagomine (IFG) applications. As a Senior Application Scientist, I frequently encounter researchers who misinterpret false-negative enzyme activity assays or observe unexplained metabolic shifts during their pharmacological chaperone experiments.

D-Isofagomine is a potent iminosugar that mimics the transition state of glycosidic cleavage. While it is highly effective at stabilizing mutant acid β -glucosidase (GCase) in the endoplasmic reticulum (ER) for Gaucher disease research, its structural nature makes it prone to off-target interactions if experimental conditions are not rigorously controlled.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind IFG's off-target liabilities and provide self-validating, step-by-step methodologies to ensure the scientific integrity of your data.

PART 1: Quantitative Profiling of D-Isofagomine Specificity

To design a robust experiment, you must first understand the therapeutic window of your compound. The table below synthesizes the binding affinities of IFG across its primary target and known off-target enzymes.

EnzymeTarget ClassificationAffinity ( Ki​ or IC50​ )Cellular Consequence of Inhibition
Acid β -Glucosidase (GCase) Primary Target~16 nM ( Ki​ )ER stabilization and lysosomal rescue
Glycogen Phosphorylase Primary Off-Target0.7 – 3.3 µM ( IC50​ )Prevention of glycogen degradation
ER α -Glucosidase II Secondary Off-Target~200 µM ( IC50​ )Interference with N-linked glycosylation
Acid α -Glucosidase (GAA) Secondary Off-Target~1 mM ( IC50​ )Lysosomal glycogen accumulation
β -Galactosidase Non-Target> 500 µM ( IC50​ )Negligible at standard assay doses

Data aggregated from 1[1] and2[2].

Mechanism IFG D-Isofagomine (IFG) Target Target: Mutant GCase (Ki ~ 16 nM) IFG->Target Low Dose (Chaperone) Off1 Off-Target: Glycogen Phosphorylase (IC50 ~ 0.7-3.3 µM) IFG->Off1 Medium/High Dose Off2 Off-Target: ER a-Glucosidase II (IC50 ~ 200 µM) IFG->Off2 Extreme Dose Lysosome Lysosomal Trafficking & Restored Function Target->Lysosome Proper Folding Tox Metabolic Interference & Toxicity Off1->Tox Glycogen Depletion Off2->Tox Glycosylation Defect

Concentration-dependent target engagement and off-target liabilities of D-Isofagomine.

PART 2: Troubleshooting FAQs

Q1: Why does my mutant GCase show no activity increase in cell lysates, despite Western blots showing increased GCase protein levels? Causality: You are observing the "Chaperone-Inhibitor Paradox." D-Isofagomine is a highly potent, competitive inhibitor of GCase ( Ki​ ~ 16 nM)[3]. While it successfully acts as a pharmacological chaperone in the ER to promote proper folding of mutant GCase (e.g., L444P or N370S)[4], residual IFG in your cell lysates remains tightly bound to the active site during your fluorometric assay. This effectively masks the rescued enzyme's activity, leading to a false negative. Solution: You must implement a strict "Pulse-Chase Washout" protocol (see Part 3) to dissociate the inhibitor from the enzyme before lysis.

Q2: My cellular assays show altered glycogen metabolism and reduced norepinephrine-induced glycogen degradation. Is IFG responsible? Causality: Yes. While IFG is highly selective for β -glucosidases over α -glucosidases, it is a well-documented off-target inhibitor of glycogen phosphorylase, with an IC50​ of 0.7–3.3 µM[1]. If your chaperone assay utilizes continuous IFG incubation at concentrations above 5 µM, you are inadvertently inducing metabolic interference by blocking glycogen breakdown. Solution: Limit the "Pulse" phase concentration to the minimum effective dose (typically 10–30 µM for fibroblasts) and ensure the washout phase is long enough to clear intracellular IFG without losing the chaperoned GCase.

Q3: Does IFG interfere with general N-linked oligosaccharide processing in the ER? Causality: Unlike other iminosugars (e.g., NB-DNJ, which inhibits ER α -glucosidase II with an IC50​ of ~10 µM), IFG has a very weak affinity for ER α -glucosidase II ( IC50​ ~ 200 µM)[1]. At standard chaperoning doses, it does not significantly alter the processing of newly synthesized N-linked oligosaccharides. However, if you are exposing cells to extreme doses (>200 µM) to force the chaperoning of highly destabilized mutants, you will trigger this off-target pathway.

PART 3: Standardized Experimental Protocols

To guarantee data integrity, experimental workflows must be self-validating. The following protocols are engineered to isolate the true pharmacological chaperone effect from competitive inhibition and off-target noise.

Protocol 1: Self-Validating Pulse-Chase Washout Assay

This protocol ensures that the measured GCase activity reflects true lysosomal rescue rather than artifactual inhibition.

Step 1: Pulse Phase (Chaperoning)

  • Seed Gaucher patient-derived fibroblasts in complete media.

  • Add IFG to a final concentration of 10–30 µM.

  • Causality: This concentration is high enough to saturate the ER-localized mutant GCase active sites (driving proper folding) but low enough to minimize severe glycogen phosphorylase toxicity over a short duration. Incubate for 3 days.

Step 2: Chase Phase (Washout)

  • Aspirate the IFG-containing media. Wash the cells 3 times with warm PBS to remove extracellular IFG.

  • Add fresh, IFG-free complete media and incubate for an additional 3 to 5 days.

  • Causality: The half-life of chaperoned GCase in the lysosome is longer than the intracellular retention time of unbound IFG. The washout period allows IFG to diffuse out of the lysosome and be cleared, unmasking the active site.

Step 3: Lysis and Enzymatic Assay

  • Lyse cells in McIlvaine buffer (pH 5.2) containing 0.25% sodium taurocholate and 0.1% Triton X-100.

  • Measure GCase activity using the fluorogenic substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MU- β -Glc).

Step 4: Self-Validation Checkpoint (Critical)

  • The Spike-in Control: Take a duplicate aliquot of your washed/lysed sample and manually spike in 50 µM IFG right before adding the 4-MU- β -Glc substrate.

  • Rationale: If the washout was successful, the unspiked sample will show high activity, and the spiked sample will drop to near-zero. If the unspiked sample shows no activity, but Western blot shows high GCase protein, your washout phase was too short.

PulseChase N1 1. Pulse Phase (10-30 µM IFG) N2 2. Chase Phase (3-5 Days Washout) N1->N2 Promotes ER Folding N3 3. Cell Lysis (pH 5.2 Buffer) N2->N3 Removes Inhibition N4 4. GCase Assay (4-MU-β-Glc) N3->N4 Measures Rescue N5 5. Validation (Spike-in Control) N4->N5 Confirms Active Site

Workflow of the Self-Validating Pulse-Chase Washout Protocol for D-Isofagomine.

Protocol 2: Multiplexed Off-Target Counter-Screening

When testing novel IFG derivatives or optimizing doses, you must actively prove that off-target enzymes are not being suppressed.

Step 1: Subcellular Fractionation

  • Isolate the cytosolic fraction (containing Glycogen Phosphorylase) and the microsomal/ER fraction (containing α -glucosidase II) using differential ultracentrifugation.

  • Causality: Testing whole-cell lysates with generic substrates creates overlapping signal noise. Fractionation physically separates the off-target enzymes.

Step 2: Substrate-Specific Assays

  • For α -glucosidase II (ER Fraction): Assay using p-nitrophenyl- α -D-glucopyranoside at neutral pH (pH 7.0).

  • For Glycogen Phosphorylase (Cytosolic Fraction): Utilize a coupled enzyme assay measuring the release of inorganic phosphate (Pi) during the conversion of glycogen to glucose-1-phosphate.

  • Self-Validation Checkpoint: Always run a parallel control treated with NB-DNJ (Miglustat). NB-DNJ is a potent inhibitor of α -glucosidase II ( IC50​ ~ 10 µM) and serves as your positive control for off-target suppression, proving your assay is sensitive enough to detect liabilities.

PART 4: References

  • Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid- β -Glucosidase Source: nih.gov (PMC) URL:

  • The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β -Glucosidase Source: nih.gov (PMC) URL:

  • Design and Pharmacological Chaperone Effects of N-(4′-Phenylbutyl)-DAB Derivatives Targeting the Lipophilic Pocket of Lysosomal Acid α -Glucosidase Source: acs.org (Journal of Medicinal Chemistry) URL:

  • Iminosugars as Therapeutic Agents: Recent Advances and Promising Trends Source: researchgate.net URL:

Sources

Optimization

Improving the bioavailability of Isofagomine for in vivo studies

Welcome to the Technical Support Center for in vivo pharmacological chaperoning. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic (PK) and pharmacodynamic (PD) hurdles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vivo pharmacological chaperoning. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic (PK) and pharmacodynamic (PD) hurdles associated with Isofagomine (IFG).

IFG is a potent iminosugar that acts as a pharmacological chaperone by binding the active site of mutant acid β -glucosidase (GCase), stabilizing its fold in the endoplasmic reticulum (ER), and facilitating its trafficking to the lysosome. However, its high hydrophilicity and rapid renal clearance present significant challenges for in vivo efficacy, particularly in neurological models. This guide provides field-proven troubleshooting strategies, formulation adjustments, and self-validating protocols to optimize your studies.

Section 1: Pharmacokinetics & Dosing Challenges

Q: Why does my in vivo model show transient or no GCase enhancement despite administering high oral doses of IFG? A: This is a classic pharmacokinetic mismatch. IFG is highly hydrophilic and is cleared from systemic circulation extremely rapidly. Published PK studies in rodents demonstrate that while IFG reaches maximum plasma concentration within 1 hour of oral gavage, plasma levels decrease >500-fold within 24 hours[1]. Causality: Because IFG is a competitive inhibitor, it must be continuously present in the ER to chaperone newly synthesized GCase. A single daily bolus leaves the ER depleted of the chaperone for most of the day, leading to the degradation of newly synthesized mutant GCase. Solution: Switch from oral gavage to continuous dosing ad libitum in drinking water. Studies show that continuous administration of IFG (e.g., 10–30 mg/kg/day equivalent) maintains steady-state ER concentrations, resulting in a dose-dependent, 4-fold increase in GCase activity[2].

Q: Which salt form of IFG should I use to minimize batch-to-batch variability in my animal studies? A: You must use Isofagomine tartrate rather than the hydrochloride (HCl) or free base forms. Causality: IFG-HCl is highly hygroscopic and has a low melting point, leading to degradation and inconsistent dosing weights. Isofagomine tartrate offers superior crystalline stability, is easier to purify in aqueous/ethanol solvents, and maintains a consistent dissolution profile, which is critical for reproducible gastrointestinal absorption[3].

Section 2: Overcoming the Blood-Brain Barrier (BBB)

Q: I am studying neuronopathic Gaucher disease (Type 2/3) and Parkinson's disease models. How can I achieve therapeutic IFG concentrations in the CNS? A: While unmodified IFG can cross the BBB, it requires massive systemic doses (e.g., 600 mg/kg) to achieve minimal therapeutic concentrations in the brain[2]. To improve CNS bioavailability without systemic toxicity, you must utilize chemical modifications or nanocarrier formulations:

  • Lipophilic Derivatization (Prodrugs/Analogues): Unmodified IFG partitions poorly into the lipid-rich ER membrane. By utilizing alkylated IFG analogues (e.g., attaching octyl, nonyl, or adamantyl amide chains), you increase the molecule's lipophilicity. This drives both BBB penetration and ER sequestration, allowing the chaperone to bind the mutant enzyme effectively at significantly lower systemic doses[4].

  • SapC-DOPS Nanovesicles: You can encapsulate IFG (or an IFG-GCase complex) within SapC-DOPS (saposin C-dioleoylphosphatidylserine) nanovesicles. SapC naturally targets phosphatidylserine receptors on cells, facilitating receptor-mediated transcytosis across the BBB and direct delivery into the neuronal lysosome[5].

BBB_Delivery Prep 1. Formulate IFG with SapC-DOPS Sonicate 2. Sonication & Extrusion Prep->Sonicate Vesicles 3. Nanovesicle Formation Sonicate->Vesicles Admin 4. Intravenous Injection Vesicles->Admin BBB 5. Transcytosis Across BBB Admin->BBB Target 6. Neuronal Lysosome Targeting BBB->Target

Workflow for formulating and delivering IFG via SapC-DOPS nanovesicles for CNS penetration.

Section 3: Troubleshooting Guide for Experimental Failures

Issue: Cellular GCase activity decreases instead of increases after IFG treatment in vitro/in vivo.

  • The Causality: IFG is an active-site competitive inhibitor. If you harvest tissues or lyse cells and immediately perform a fluorometric assay (like the 4-MUG assay), the residual IFG bound to the enzyme will inhibit the cleavage of your artificial substrate, masking the chaperone effect and presenting as a false negative.

  • The Fix: You must implement a strict drug washout period. In vitro, replace media with IFG-free media for 24-48 hours before lysis. In vivo, ensure sufficient tissue homogenate dilution (at least 1:100) or perform dialysis on the lysate to allow the reversible IFG to dissociate from the GCase active site[6].

Issue: Co-formulated Enzyme Replacement Therapy (ERT) and IFG precipitate or fail to show extended half-life.

  • The Causality: When co-formulating IFG with recombinant GCase (e.g., velaglucerase alfa) to stabilize the exogenous enzyme in serum, improper molar ratios will fail to saturate the enzyme's active sites, leading to thermal degradation.

  • The Fix: Maintain IFG in at least a 3-fold molar excess relative to the GCase protein. An optimized, self-stabilizing formulation consists of 60 mg/mL velaglucerase alfa and 0.9 mg/mL isofagomine D-tartrate, buffered in 10-50 mM sodium citrate (pH 6.0) with 0.01% polysorbate-20[7].

Section 4: Quantitative Data Summaries

To select the appropriate IFG strategy for your study, compare the pharmacokinetic and pharmacodynamic profiles of current delivery methodologies:

Formulation / Delivery StrategyDosing RoutePlasma Half-Life ( t1/2​ )BBB PenetrationRelative GCase EnhancementPrimary Application
Unmodified IFG Tartrate Oral Gavage (Bolus)< 1 hourLow~2.0x (requires high dose)Acute toxicity models
Unmodified IFG Tartrate Drinking Water (Continuous)Steady-stateModerate~4.0xVisceral Gaucher models
Adamantyl-amide IFG Oral / IPExtendedHigh>5.0xSystemic & Mild CNS models
SapC-DOPS + IFG Complex Intravenous (IV)ExtendedVery High>10.0x (in CNS)Neuronopathic Gaucher / PD

Section 5: Self-Validating Methodology

To ensure your observed GCase enhancement is due to true pharmacological chaperoning (increased folded protein) rather than assay artifact or simple allosteric activation, your protocol must be a self-validating system. This means pairing activity assays with quantitative protein analysis.

Step-by-Step Protocol: In Vivo PD Evaluation of IFG Chaperoning

  • Dosing: Administer IFG tartrate (10–30 mg/kg/day) via drinking water for 14 days to transgenic Gaucher mice (e.g., L444P or N370S models).

  • Washout & Harvesting: Euthanize mice and harvest liver, spleen, and brain tissues. Critical Step: Homogenize tissues in a lysis buffer lacking IFG, and dilute the homogenate 1:100 in McIlvaine buffer (pH 4.5) to facilitate the dissociation of residual IFG from the enzyme.

  • Activity Assay (4-MUG): Incubate 10 μ g of total protein lysate with 3 mM 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG) in the presence of 0.25% sodium taurocholate (to inhibit non-lysosomal glucosidases). Stop the reaction after 1 hour with 0.5 M NaOH and read fluorescence (Ex: 365 nm, Em: 450 nm).

  • Protein Validation (Western Blot): Run an aliquot of the same lysate on an SDS-PAGE gel. Probe with an anti-GCase antibody. Validation Check: A true chaperone effect will show a proportional increase in both specific 4-MUG activity and the density of the mature GCase protein band (70-76 kDa)[6]. If activity increases but protein mass does not, suspect an assay artifact.

Chaperone_Mechanism M_GCase Mutant GCase (Misfolded in ER) Complex IFG-GCase Complex (Stabilized Fold) M_GCase->Complex IFG Binding Degradation Proteasomal Degradation M_GCase->Degradation Without IFG IFG Isofagomine (IFG) (Cell Permeable) IFG->Complex Golgi Golgi Apparatus (Trafficking) Complex->Golgi ER Exit Lysosome Lysosome (Acidic pH) Golgi->Lysosome Vesicular Transport Active Active GCase (IFG Dissociated) Lysosome->Active Low pH triggers IFG release

Mechanism of IFG rescuing mutant GCase from ER-associated degradation to lysosomal activation.

References

  • Isofagomine inhibits multiple TcdB variants and protects mice from Clostridioides difficile induced mortality. bioRxiv. Available at:[Link]

  • The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β -Glucosidase. National Institutes of Health (PMC). Available at:[Link]

  • Tartrate salt of isofagomine and methods of use (US7863453B2). Google Patents.
  • Systemic enzyme delivery by blood-brain barrier-penetrating SapC-DOPS nanovesicles for treatment of neuronopathic Gaucher disease. National Institutes of Health (PMC). Available at:[Link]

  • The iminosugar isofagomine increases the activity of N370S mutant acid β -glucosidase in Gaucher fibroblasts by several mechanisms. PNAS. Available at:[Link]

  • Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention. National Institutes of Health (PMC). Available at:[Link]

  • Formulations comprising glucocerebrosidase and isofagomine (US20200316178A1). Google Patents.

Sources

Troubleshooting

D-Isofagomine (AT2101) Technical Support Center: Troubleshooting GCase Assays

Welcome to the Application Support Center for D-Isofagomine (Isofagomine tartrate, IFG). As a Senior Application Scientist, I have designed this guide for drug development professionals and researchers investigating phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for D-Isofagomine (Isofagomine tartrate, IFG). As a Senior Application Scientist, I have designed this guide for drug development professionals and researchers investigating pharmacological chaperones for Gaucher and Parkinson's diseases. Here, we address the mechanistic paradox of IFG—a potent active-site inhibitor that functions as a chaperone—and provide field-proven, self-validating troubleshooting strategies to eliminate experimental variability.

Section 1: The Chaperone-Inhibitor Paradox (Mechanistic Overview)

D-Isofagomine is an iminosugar that competitively binds the active site of acid β -glucosidase (GCase). In the neutral pH of the endoplasmic reticulum (ER), IFG stabilizes misfolded mutant GCase (e.g., N370S), preventing ER-associated degradation (ERAD) and promoting proper trafficking to the lysosome (1[1]).

However, because IFG is an active-site inhibitor, its continued presence in the lysosome will block GCase from cleaving your target assay substrate. This duality is the primary source of experimental variability. To measure the true rescued activity of the enzyme, the compound must be removed to allow dissociation, revealing the functional GCase pool.

G Misfolded Misfolded GCase (ER, Degraded) Stabilized Stabilized GCase-IFG Complex (ER) Misfolded->Stabilized + IFG Binding IFG D-Isofagomine (Chaperone) IFG->Stabilized Lysosome Lysosomal Trafficking (Inactive State) Stabilized->Lysosome Trafficking Washout Washout Phase (IFG Dissociation) Lysosome->Washout Remove IFG Active Active GCase (Substrate Cleavage) Washout->Active Dissociation

Mechanism of D-Isofagomine: ER stabilization, lysosomal trafficking, and the critical washout phase.

Section 2: Troubleshooting FAQs

Q1: I treated my Gaucher fibroblasts with 30 µM D-Isofagomine for 5 days, but my GCase activity assay shows a DECREASE in activity compared to the untreated control. What went wrong? Causality & Solution: You are observing the inhibitory effect of IFG masking its chaperone effect. IFG fully inhibits GCase in situ if left in the culture media (1[1]). To resolve this, you must implement a "washout" phase. Remove the IFG-containing media, wash the cells, and incubate them in fresh, compound-free media for 24 hours prior to lysis. This allows IFG to dissociate from the GCase active site and diffuse out of the cell, unmasking the functional improvement (2[2]).

Q2: My N370S cell lines show a robust 3-fold increase in GCase activity, but my L444P lines barely reach a 1.5-fold increase under the exact same conditions. Is my compound degraded? Causality & Solution: Your compound is intact; the variability stems from the distinct biophysical severity of the mutations. The N370S mutation primarily causes an ER-exit defect; once stabilized by IFG, it folds and functions efficiently at lysosomal pH (1[1]). In contrast, L444P is a severe structural mutation. While IFG can increase L444P activity by approximately 1.6- to 2.2-fold after a washout, the absolute baseline activity is extremely low, and the mutant protein remains highly unstable (3[3]). Always stratify your expectations and data by genotype.

Q3: How do I determine the optimal concentration of D-Isofagomine? I see toxicity at higher doses. Causality & Solution: IFG exhibits a bell-shaped dose-response curve. At optimal concentrations (10-30 µM), stabilization peaks. At high concentrations (>50 µM), persistent inhibition outweighs the chaperone benefit, and prolonged ER stress or off-target glycosidase inhibition can induce observable cytotoxicity (2[2]). We recommend generating a dose-response curve (0, 1, 10, 30, and 50 µM) with a strict 24-hour washout to identify the therapeutic window for your specific cell line.

Section 3: Standardized Experimental Workflow

To ensure a self-validating system, every experiment must include three critical controls: Vehicle-treated (Baseline), IFG-treated without washout (Inhibition Control), and IFG-treated with washout (Chaperone Efficacy).

Step-by-Step Methodology: GCase Activity Assay in Fibroblasts

  • Cell Seeding: Seed patient-derived fibroblasts (e.g., N370S or L444P) in 6-well plates and allow adherence for 24 hours.

  • Compound Treatment: Replace media with fresh media containing 10 µM or 30 µM D-Isofagomine tartrate. Include a DMSO/Vehicle control well. Incubate for 5 days.

  • The Washout Phase (Critical): Aspirate the media. Wash the cells twice with 1X PBS to remove residual extracellular compound. Add fresh, compound-free media and incubate for exactly 24 hours (3[3], 1[1]). (Note: For the "No Washout" control well, leave the IFG media on the cells).

  • Cell Lysis: Wash cells with cold PBS, then lyse using a buffer optimized for GCase (e.g., 0.25% Triton X-100 in McIlvaine buffer, pH 5.2). Mechanistic Note: N370S GCase synthesized in the presence of IFG exhibits a shift in pH optimum from 6.4 to 5.2 (1[1]).

  • Enzymatic Assay: Incubate lysates with the fluorogenic substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MU-Glc) for 1 hour at 37°C.

  • Termination & Readout: Stop the reaction with 0.1 M Glycine (pH 10.5) and measure fluorescence (Ex: 365 nm, Em: 450 nm). Normalize to total protein concentration via BCA assay.

Workflow Day0 Day 0: Seed Fibroblasts/Macrophages Day1 Day 1-5: Treat with 10-30 µM D-Isofagomine Day0->Day1 Day6 Day 6: Critical Washout (24h in fresh media) Day1->Day6 Day7 Day 7: Cell Lysis & GCase Assay (4-MU-Glc) Day6->Day7

Standardized 7-day workflow for evaluating D-Isofagomine efficacy, highlighting the 24-hour washout.

Section 4: Quantitative Data Summary

The following table summarizes expected GCase activity outcomes based on authoritative literature, serving as a benchmark for validating your assays.

Cell Line / MutationTreatment ConditionWashout PeriodExpected GCase Activity (Fold Change vs. Untreated)
Fibroblasts (N370S) 30 µM IFG, 5 DaysNone (0 hours)~0.1x (Severe Inhibition)
Fibroblasts (N370S) 30 µM IFG, 5 Days24 hours2.4x to 3.0x (Robust Activation)
Fibroblasts (L444P) 10-30 µM IFG, 5 Days24 hours1.6x to 2.2x (Moderate Activation)
Macrophages (N370S) 10 µM IFG, ContinuousNone (0 hours)Masked/Decreased Activity
References
  • Source: PMC (nih.gov)
  • Source: PNAS (pnas.org)
  • Source: Haematologica (haematologica.org)

Sources

Optimization

Technical Support Center: Isofagomine (D-Tartrate) Storage, Handling, and Troubleshooting

Welcome to the Technical Support Center for Isofagomine D-Tartrate (also known as Afegostat tartrate or AT2101). This guide is engineered for researchers, analytical scientists, and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isofagomine D-Tartrate (also known as Afegostat tartrate or AT2101). This guide is engineered for researchers, analytical scientists, and drug development professionals working with lysosomal storage disorder models.

Isofagomine D-Tartrate functions as a highly specific pharmacological chaperone. By reversibly binding to the catalytic pocket of misfolded acid-β-glucosidase (GCase) in the endoplasmic reticulum (ER), it promotes proper enzyme folding, prevents premature degradation, and facilitates trafficking to the lysosome[1][2]. Because the compound's efficacy relies on precise stoichiometric interactions with GCase, maintaining its structural and chemical integrity through rigorous storage and handling protocols is paramount.

G A Misfolded GCase (Endoplasmic Reticulum) C Stabilized GCase-Chaperone Complex A->C B Isofagomine D-Tartrate (Pharmacological Chaperone) B->C D Lysosomal Trafficking & Chaperone Dissociation C->D E Restored GCase Catalytic Activity D->E

Pharmacological chaperoning mechanism of Isofagomine D-Tartrate restoring GCase activity.

Part 1: Troubleshooting Guides & FAQs

Solid Compound Storage and Integrity

Q: What are the optimal long-term storage conditions for Isofagomine D-Tartrate in its solid powder form? A: The solid powder must be stored at -20°C in a tightly sealed container, protected from light and moisture [3]. Causality: While the tartrate salt form provides superior stability and manufacturability compared to the free base, it remains susceptible to ambient humidity. Moisture ingress can lead to localized dissolution and hydrolysis, compromising the molarity of your subsequent stock solutions.

Q: I just removed my vial from the -20°C freezer. Can I open it immediately to weigh my sample? A: No. You must allow the sealed vial to equilibrate to room temperature (typically 30–60 minutes) before opening. Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric water onto the hygroscopic powder. This introduces water weight, which will artificially inflate your mass readings and result in sub-potent working solutions.

Stock Solution Preparation and Stability

Q: Which solvent should I use to prepare my stock solutions? A: Isofagomine D-Tartrate is highly soluble in water (≥ 50 mg/mL)[3] and moderately soluble in PBS (~5 mg/mL) and DMSO (~2 mg/mL). For biological assays, sterile ultra-pure water is the recommended primary solvent. Causality: Using water avoids the cellular toxicity and membrane-permeabilizing artifacts often introduced by DMSO in live-cell GCase trafficking assays. If DMSO must be used, ensure the final assay concentration remains below 0.1% (v/v).

Q: How long can I store my reconstituted stock solutions? A: Aqueous and DMSO stock solutions exhibit different stability profiles depending on the storage temperature[3]:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

  • Room Temperature (Aqueous): Do not store for more than 24 hours.

Troubleshooting Precipitation and Degradation

Q: I observed micro-precipitates in my DMSO stock solution after thawing it from -80°C. How do I recover the solution? A: Self-Validating Recovery Protocol:

  • Visually inspect the vial against a dark background.

  • If precipitates are visible, incubate the sealed vial in a 37°C water bath for 5–10 minutes.

  • Vortex gently for 30 seconds.

  • Validation: Hold the vial against the dark background again. The solution must be 100% optically clear. If cloudiness persists, the compound may have nucleated irreversibly or degraded, and the aliquot should be discarded to prevent inaccurate dosing.

Part 2: Quantitative Data & Physicochemical Properties

To ensure precise dosing and experimental reproducibility, refer to the following validated physicochemical parameters when designing your assays[3][4].

ParameterValidated ValueExperimental Implication / Causality
Molecular Formula C₆H₁₃NO₃ • C₄H₆O₆Accounts for the tartrate counter-ion. Ensure you calculate molarity based on the total formula weight (297.3 g/mol ), not just the free base.
Formula Weight (FW) 297.3 g/mol Critical for stoichiometric calculations in competitive inhibition and chaperoning assays.
Solubility (H₂O) ≥ 50 mg/mL (168.2 mM)Ideal for creating highly concentrated, solvent-free aqueous stocks for in vivo dosing.
Solubility (PBS, pH 7.2) ~ 5 mg/mLSuitable for direct dilution into physiological buffers.
Solubility (DMSO) ~ 2 mg/mLLower solubility than water; requires vigorous vortexing. Purge with inert gas to prevent oxidation.
Stock Storage (-80°C) 6 MonthsAliquoting is mandatory. Repeated freeze-thaw cycles degrade the compound.

Part 3: Standardized Experimental Protocols

Workflow S1 Solid Isofagomine D-Tartrate (Store at -20°C, Sealed) S2 Equilibrate to Room Temp (Prevent Condensation) S1->S2 S3 Dissolve in H₂O or DMSO (Purge with Inert Gas) S2->S3 S4 Sterile Filter (0.22 µm) & Aliquot S3->S4 S5 Short-term Storage (-20°C for 1 month) S4->S5 S6 Long-term Storage (-80°C for 6 months) S4->S6

Step-by-step workflow for the preparation, aliquoting, and storage of Isofagomine stock solutions.

Protocol: Preparation of Sterile Working Solutions for In Vitro Assays

Objective: Create a self-validating, contamination-free 10 mM stock solution of Isofagomine D-Tartrate.

Materials Required:

  • Isofagomine D-Tartrate powder (Purity ≥95%)

  • Sterile, ultra-pure H₂O (Cell culture grade)

  • 0.22 µm PTFE or PES syringe filter

  • Argon or Nitrogen gas (for purging)

  • Pre-chilled sterile amber microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Remove the original vial of Isofagomine D-Tartrate from the -20°C freezer. Leave it unopened on the benchtop for 45 minutes to reach ambient temperature.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds. Causality: This dislodges any powder entrapped in the cap during shipment, ensuring maximum yield and preventing aerosolization upon opening[5].

  • Weighing & Dissolution: Weigh exactly 2.97 mg of the powder and transfer it to a sterile glass vial. Add 1.0 mL of sterile ultra-pure H₂O to achieve a 10 mM stock solution.

  • Validation of Dissolution: Vortex for 30 seconds. Hold the vial against a dark background. The solution must be completely transparent with no particulate matter.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a new sterile tube. Causality: This removes opportunistic pathogens and undissolved micro-particulates that could skew cellular assays[3].

  • Purging (Optional but Recommended): Gently blow a stream of Argon or Nitrogen gas over the headspace of the solution for 5 seconds before sealing. Causality: Displacing oxygen prevents oxidative degradation during long-term storage.

  • Aliquoting & Storage: Divide the stock into 50 µL single-use aliquots in amber tubes (to protect from light). Immediately transfer to a -80°C freezer.

  • Usage: Thaw individual aliquots on ice immediately prior to use. Discard any remaining liquid after the experiment; do not refreeze .

References

  • ClinicalTrials.gov. (n.d.). A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy (NCT00433147). Retrieved March 30, 2026, from [Link]

  • National Institutes of Health (PMC). (2021). Sphingolipid lysosomal storage diseases: from bench to bedside. Retrieved March 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling for Isofagomine (IFG) Inhibition in GCase Chaperone Assays

Welcome to the Application Support Center for lysosomal storage disorder assays. As a pharmacological chaperone for acid β-glucosidase (GlcCerase or GCase), Isofagomine (IFG) presents a unique experimental paradox: it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for lysosomal storage disorder assays. As a pharmacological chaperone for acid β-glucosidase (GlcCerase or GCase), Isofagomine (IFG) presents a unique experimental paradox: it is a competitive active-site inhibitor that must be physically removed to measure the very enzymatic activity it rescues.

This guide provides drug development professionals and molecular biologists with the mechanistic rationale, troubleshooting FAQs, and self-validating protocols required to accurately quantify IFG-mediated GCase enhancement without the confounding artifact of assay-level inhibition.

The Chaperone-Inhibitor Paradox

To design an effective assay, one must first understand the spatial and biochemical journey of the IFG-GCase complex. IFG binds mutant GCase (e.g., N370S, L444P) in the Endoplasmic Reticulum (ER), thermodynamically stabilizing the enzyme and preventing ER-associated degradation (ERAD)[1]. This facilitates proper trafficking to the lysosome. However, because IFG is a competitive inhibitor, it remains bound to GCase in the lysosome and during subsequent cell lysis, masking the increase in enzyme mass[2].

G cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~5.2) ER_Node Mutant GCase + IFG (High Affinity Binding) Folded Stabilized GCase (Proper Folding) ER_Node->Folded Chaperone Effect Lys_Node GCase-IFG Complex (Inhibited State) Folded->Lys_Node Trafficking Active_GCase Active GCase (Substrate Cleavage) Lys_Node->Active_GCase IFG Washout / Displacement Inhibited_Assay False Negative (Low Activity) Lys_Node->Inhibited_Assay No Washout True_Assay True Chaperone Measurement Active_GCase->True_Assay Enzyme Assay

Figure 1: The Chaperone-Inhibitor Paradox. IFG stabilizes GCase in the ER but masks activity unless removed prior to assay.

Knowledge Base & FAQs

Q1: Why does IFG treatment result in reduced or unchanged GCase activity in my standard cell lysates? A: You are observing assay-level competitive inhibition. IFG has an IC50 in the nanomolar range (~5 nM at pH 7.2 and ~30 nM at pH 5.2)[3]. However, to drive the chaperone effect in cell culture, IFG is typically dosed at 30 µM to 100 µM[1]. When you lyse the cells directly, the intracellular IFG is released into the assay buffer. Even after standard lysis dilution, the carryover concentration of IFG often remains well above its Ki, allowing it to outcompete the fluorogenic substrate (e.g., 4-MUG) for the GCase active site.

Q2: Does the acidic pH of the lysosome naturally dissociate IFG from GCase? A: Only partially. While GCase is ~6-fold less sensitive to IFG at the lysosomal pH of 5.2 compared to the ER pH of 7.2, IFG still strongly inhibits the enzyme at pH 5.2[1]. Continuous exposure to inhibitory chaperones will mask lysosomal functional improvement[2]. Therefore, you cannot rely on the acidic assay buffer alone to displace the inhibitor; physical removal is required.

Q3: What is the optimal washout timeframe for in situ cell-based assays? A: The required washout time is highly dependent on the specific GCase mutation. For N370S fibroblasts, IFG washout leads to ~50% recovery of activity within 4 hours, and full recovery by 24 hours[1]. However, for the more severe L444P mutation, a longer 3-day washout period (the "7 days on / 3 days off" regimen) is required to accurately measure reductions in endogenous glucosylceramide levels and restored lysosomal activity[4].

Validated Workflows for IFG Assays

To establish a self-validating system, your experimental design must decouple the chaperone phase from the assay phase. Below are the three primary strategies utilized by field experts to control for IFG carryover.

Workflows Start Cell Culture: Treat with 30 µM IFG (5-7 Days) Split Select Control Strategy Start->Split W_Washout In Situ Washout (Replace with IFG-free media) Split->W_Washout Lysis2 Cell Lysis Split->Lysis2 Lysis3 Cell Lysis Split->Lysis3 Lysis1 Cell Lysis W_Washout->Lysis1 W_Enrich Lysate Enrichment (ConA or Immunocapture) Wash_Pellet Wash Pellet Extensively (Physically removes IFG) W_Enrich->Wash_Pellet W_Dilution High Dilution (Dilute lysate >100-fold) Assay Fluorometric 4-MU Assay (Measure GCase Activity) W_Dilution->Assay Lysis1->Assay Lysis2->W_Enrich Lysis3->W_Dilution Wash_Pellet->Assay

Figure 2: Workflow decision tree for separating IFG's chaperone effects from its inhibitory effects.

Protocol A: The "7 On / 3 Off" In Situ Washout Method

This method relies on cellular metabolism and media exchange to clear IFG from the lysosomal compartment before lysis[4].

Self-Validating Controls Required:

  • Control 1 (Baseline): Untreated cells.

  • Control 2 (Inhibition Proof): 10 days IFG treatment, 0 days washout. (Should yield artificially low activity).

  • Test Condition: 7 days IFG treatment, 3 days washout.

Step-by-Step Methodology:

  • Seed patient-derived fibroblasts (e.g., L444P or N370S) in standard culture media.

  • Treat cells with 30 µM IFG tartrate for exactly 7 days. Replace media containing fresh IFG every 48 hours to maintain steady-state ER concentrations.

  • Washout Initiation: On day 7, aspirate the IFG-containing media. Wash the cell monolayer gently 3 times with warm PBS to remove extracellular IFG.

  • Add fresh, IFG-free culture media and incubate for 3 days (72 hours).

  • Harvest cells, lyse in standard McIlvaine buffer (pH 5.2) containing 0.25% sodium taurocholate and 0.1% Triton X-100.

  • Measure GCase activity using 4-methylumbelliferyl β-D-glucopyranoside (4-MUG).

Protocol B: Concanavalin A (ConA) Glycoprotein-Enrichment

If a prolonged washout alters your cellular phenotype, you can lyse cells immediately and physically separate the GCase from the IFG using ConA beads[4].

Causality: ConA binds the heavy glycan chains of the GCase enzyme. Because the ConA-agarose beads are massive, they can be pelleted via low-speed centrifugation. The small-molecule IFG remains in the supernatant and is discarded, completely eliminating carryover inhibition.

Step-by-Step Methodology:

  • Treat cells with 30 µM IFG for 5 days.

  • Lyse cells directly without a washout period. Clarify the lysate via centrifugation (14,000 x g, 10 min).

  • Transfer 50 µg of total protein lysate to a new tube and add 50 µL of ConA-agarose bead slurry.

  • Incubate at 4°C for 2 hours with gentle end-over-end rotation to capture glycoproteins (including GCase).

  • Critical Wash Step: Centrifuge at 1,000 x g for 1 minute. Discard the supernatant (which contains the inhibitory IFG). Wash the bead pellet 4 times with 500 µL of lysis buffer, discarding the supernatant each time.

  • Resuspend the washed beads directly in 4-MUG assay buffer (pH 5.2). The enzymatic reaction will occur on the beads.

  • Stop the reaction with 0.2 M glycine (pH 10.5) and measure fluorescence.

Quantitative Data Reference

Use the following table to benchmark your assay parameters against established literature standards.

ParameterCondition / VariantValueCausality / Significance
IC50 (Wild-Type GCase) pH 7.2 (ER environment)~5 - 15 nMHigh affinity allows IFG to efficiently bind and stabilize newly synthesized GCase in the ER[3].
IC50 (Wild-Type GCase) pH 5.2 (Lysosome environment)~30 - 80 nMAffinity drops at acidic pH, but remains potent enough to inhibit GCase if not washed out[3].
Optimal Dosing N370S & L444P Fibroblasts30 µMConcentrations significantly higher than the IC50 are required to drive cellular penetration and ERAD evasion[1],[4].
Washout Recovery Time N370S Fibroblasts24 hoursTime required for intracellular IFG to clear and native substrate to displace residual inhibitor[1].
Washout Recovery Time L444P Fibroblasts72 hoursSevere mutations require longer clearance times to observe endogenous substrate reduction[4].
Measured Activity Increase L444P (Direct Lysate vs. ConA Wash)~1.3-fold vs. ~2.0-foldRemoving IFG carryover via ConA enrichment reveals the true magnitude of the chaperone effect[4].

References

  • The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase Source: National Institutes of Health (NIH) / FEBS Journal URL:[Link]

  • Functional assessment of glucocerebrosidase modulator efficacy in primary patient-derived macrophages is essential for drug development and patient stratification Source: Haematologica URL:[Link]

  • Isofagomine Induced Stabilization of Glucocerebrosidase Source: National Institutes of Health (NIH) / ChemBioChem URL:[Link]

Sources

Optimization

Refinement of Isofagomine delivery methods in animal models

Isofagomine (IFG) Animal Model Delivery & Optimization Support Center Welcome to the Technical Support Center for Isofagomine (IFG) delivery in murine models of Gaucher disease and related lysosomal storage disorders. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Isofagomine (IFG) Animal Model Delivery & Optimization Support Center

Welcome to the Technical Support Center for Isofagomine (IFG) delivery in murine models of Gaucher disease and related lysosomal storage disorders. As a pharmacological chaperone, IFG stabilizes mutant acid β-glucosidase (GCase) to facilitate lysosomal trafficking. However, because it is also a competitive active-site inhibitor, improper delivery or assay design can mask its therapeutic efficacy. This guide addresses critical bottlenecks in pharmacokinetics (PK), blood-brain barrier (BBB) penetration, and assay interference.

Core Biological Mechanism

To troubleshoot IFG delivery, one must first understand its dual nature. IFG binds mutant GCase in the endoplasmic reticulum (ER), preventing premature degradation. Once the complex reaches the acidic environment of the lysosome, IFG must dissociate for the enzyme to process its endogenous substrate, glucosylceramide (GlcCer).

G N1 Mutant GCase (ER Retention) N3 IFG-GCase Complex (Stabilized) N1->N3 Binding N2 Isofagomine (IFG) Delivery N2->N3 Chaperone Action N4 Lysosomal Trafficking N3->N4 ER Exit N5 Acidic pH & Washout (IFG Dissociation) N4->N5 Maturation N6 Substrate Clearance (GlcCer Degradation) N5->N6 Restored Activity

Mechanism of Isofagomine: ER stabilization, lysosomal trafficking, and dissociation activation.

Section 1: Pharmacokinetics & Route of Administration

Q: Why am I observing high PK variability and rapid systemic clearance when administering IFG via oral gavage?

Causality & Expert Insight: Isofagomine is highly water-soluble and widely distributed, reaching maximum plasma concentration (Cmax) within 1 hour of oral gavage. However, it is cleared extremely rapidly, with plasma levels plummeting >500-fold from Cmax within 24 hours[1]. Bolus gavage creates a "spike-and-crash" pharmacokinetic profile. Because IFG is a competitive active-site inhibitor with a nanomolar IC50[2], massive Cmax spikes can over-inhibit lysosomal GCase, while the rapid trough fails to provide the continuous ER stabilization required for sustained protein folding.

Solution: Transition from oral gavage to continuous dosing via drinking water using Isofagomine tartrate[1].

Table 1: Quantitative Comparison of IFG Delivery Methods in Mice

Delivery MethodDose RangePlasma Cmax TimingClearance ProfileApplication Suitability
Oral Gavage10 - 600 mg/kg~1 hour post-dose>500-fold drop in 24hAcute PK/PD studies
Drinking Water20 - 180 mg/kg/daySteady-stateContinuous exposureChronic chaperone therapy
IP Injection10 - 30 mg/kg<30 minutesRapid renal clearanceSystemic toxicity models

Protocol 1: Continuous IFG Delivery via Drinking Water

  • Calculate Daily Intake: Measure the average daily water consumption per mouse in your specific facility (typically 3–5 mL/day for an adult C57BL/6).

  • Determine Concentration: To achieve a target dose of 30 mg/kg/day of IFG base in a 25g mouse, calculate the required total daily IFG (0.75 mg/mouse/day).

  • Salt Conversion: If using Isofagomine tartrate, adjust for the molecular weight difference (e.g., 60 mg/kg IFG tartrate corresponds to approximately 30 mg/kg IFG base)[1].

  • Formulation: Dissolve the calculated mass of IFG tartrate in sterile, filtered drinking water. Protect the solution from prolonged light exposure using amber bottles.

  • Monitoring: Weigh water bottles twice weekly to verify volumetric intake and adjust the drug concentration if disease progression alters the animals' drinking behavior.

Section 2: Overcoming the Blood-Brain Barrier (BBB) in Neuronopathic Models

Q: My L444P Gaucher mice show reduced visceral hepatosplenomegaly, but CNS substrate levels (GlcCer) remain unchanged. How do I improve BBB penetration and CNS efficacy?

Causality & Expert Insight: Unlike Enzyme Replacement Therapy (ERT), which cannot cross the blood-brain barrier (BBB)[3], IFG is a small iminosugar capable of penetrating the BBB and distributing into the brain[4]. However, the failure to reduce CNS substrates is rarely a delivery failure; it is an activation failure. IFG binds mutant GCase to chaperone it to the lysosome, but it must dissociate for the enzyme to function. If continuous high-dose IFG is maintained, the drug remains bound to the active site in the lysosome, negating the restored enzyme's activity[4].

Solution: Implement an intermittent dosing regimen (a "washout" phase) to allow IFG to clear from the CNS, enabling the accumulated, properly folded GCase to process substrates[5].

G N1 Phase 1: Loading (Continuous IFG 4-10 Days) N2 Systemic & CNS Distribution N1->N2 N3 GCase ER Stabilization & Lysosomal Accumulation N2->N3 N4 Phase 2: Washout (IFG Removal 1-3 Days) N3->N4 Initiate Washout N5 Intralysosomal IFG Dissociation N4->N5 Concentration Drop N6 Active GCase Substrate Degradation N5->N6 Functional Recovery

Workflow for intermittent IFG dosing, highlighting the critical washout phase for enzyme activation.

Protocol 2: Intermittent Dosing for CNS Efficacy

  • Loading Phase: Administer IFG tartrate via drinking water (e.g., 30 mg/kg/day) for 4 to 5 consecutive days to promote robust GCase folding and trafficking to the lysosome.

  • Washout Phase: Replace IFG-treated water with standard, unmedicated drinking water for 2 to 3 days.

  • Mechanism Validation: This washout allows the systemic and lysosomal concentration of IFG to drop well below its IC50, permitting the newly trafficked L444P GCase to degrade stored GlcCer in neurons[4].

Section 3: Validating Target Engagement & Avoiding Assay Artifacts

Q: When I harvest tissues from IFG-treated mice, the GCase activity assay shows no improvement or even inhibition compared to vehicle controls. What went wrong?

Causality & Expert Insight: This is a classic artifact of in vitro assay interference. When tissues are homogenized, the compartmentalization of the cell is destroyed. The IFG that was present in the tissue homogenate directly mixes with the GCase in the lysate, potently inhibiting the enzyme during your fluorometric assay (e.g., using 4-MU-β-D-glucopyranoside).

Solution: You must physically remove IFG carryover prior to the enzymatic assay to observe the true increase in trafficked GCase[4].

Table 2: Expected GCase Activity Fold-Increases Post-Washout in Murine Models

Tissue TypeMurine ModelExpected GCase IncreaseNotes
LiverL444P2.0 to 5.0-foldHighly responsive to oral IFG[4]
SpleenL444P2.0 to 4.5-foldCorrelates with reduced spleen weight[4]
BrainL444P / D409V1.5 to 2.5-foldRequires strict washout for detection[4],[6]
FibroblastsN370S (In vitro)~3.0-foldRequires 3-day IFG-free media incubation[4],[2]

Protocol 3: IFG Carryover Elimination in Tissue Lysates

  • In Vivo Washout: Ensure the animal undergoes a strict 24–48 hour in vivo washout period prior to sacrifice.

  • Tissue Lysis: Homogenize the harvested tissue in a standard lysis buffer (e.g., citrate-phosphate buffer, pH 5.2, with 0.25% Triton X-100 and sodium taurocholate).

  • Enrichment/Clearance (Crucial Step): Do not assay the crude lysate directly. Instead, perform one of the following clearance methods:

    • Microdialysis: Dialyze the lysate overnight against an IFG-free buffer at 4°C using a low molecular weight cutoff membrane.

    • GCase-Immunocapture: Use an anti-GCase antibody bound to magnetic beads to pull down the enzyme, washing away the soluble IFG inhibitor[4].

    • Glycoprotein Enrichment: Pass the lysate through a Concanavalin A (ConA) sepharose column to bind glycosylated GCase, wash extensively to remove IFG, and elute.

  • Fluorometric Assay: Proceed with the standard 4-MU-Glc assay. You will now observe the accurate fold-increase in functional GCase.

References

  • Title: Isofagomine Inhibits Multiple TcdB Variants and Protects Mice from Clostridioides difficile-Induced Mortality Source: ACS Infectious Diseases URL: [Link]

  • Title: US11033538B2 - Dosing regimens for the treatment of lysosomal storage diseases using pharmacological chaperones Source: Google Patents URL
  • Title: Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention Source: PubMed Central (PMC) URL: [Link]

  • Title: The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase Source: PubMed Central (PMC) URL: [Link]

  • Title: Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease Source: Journal of Biological Chemistry / PubMed URL: [Link]

  • Title: The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Isofagomine-Based Enzyme Assays

This guide provides in-depth troubleshooting for researchers utilizing Isofagomine in enzyme assays. Authored from the perspective of a Senior Application Scientist, it moves beyond simple procedural lists to explain the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers utilizing Isofagomine in enzyme assays. Authored from the perspective of a Senior Application Scientist, it moves beyond simple procedural lists to explain the scientific reasoning behind each step, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My enzyme activity is significantly lower than expected, even in my control wells without Isofagomine. What could be the issue?

Several factors can contribute to a general loss of enzyme activity. Let's break down the most common culprits:

  • Enzyme Instability: Glycosidases, like many enzymes, are sensitive to their environment. Improper storage, repeated freeze-thaw cycles, or prolonged exposure to room temperature can lead to denaturation and loss of function. Always refer to the manufacturer's datasheet for specific storage conditions. For example, many glycosidases are stored in glycerol stocks at -20°C or -80°C to maintain activity.

  • Sub-optimal Assay Buffer Conditions: The pH, ionic strength, and presence of co-factors in your assay buffer are critical for optimal enzyme performance. A deviation from the enzyme's optimal pH range can drastically reduce its catalytic efficiency. It's crucial to verify that your buffer composition matches the recommended conditions for the specific glycosidase you are using.

  • Incorrect Enzyme Concentration: An error in calculating the final enzyme concentration in your assay can lead to misleading results. It is advisable to perform a protein concentration assay (e.g., Bradford or BCA) to confirm the concentration of your enzyme stock before preparing your working solutions.

Troubleshooting Workflow for Low Enzyme Activity

Here is a systematic approach to diagnosing the root cause of low enzyme activity:

A Low Enzyme Activity Detected B Verify Enzyme Storage & Handling A->B C Check Assay Buffer Composition (pH, Ionic Strength) B->C Storage OK G Issue Likely with Enzyme Integrity. Source New Aliquot. B->G Improper Storage D Confirm Enzyme Concentration C->D Buffer OK H Systematically Vary Buffer Components to Optimize C->H Buffer Suspect E Run Positive Control with Known Substrate & Optimal Conditions D->E Concentration OK I Perform Protein Assay on Stock. Adjust Dilutions. D->I Concentration Suspect F Activity Restored? E->F F->G No J Problem Solved F->J Yes H->J I->J

Caption: Troubleshooting flowchart for low enzyme activity.

Q2: I'm observing high background noise in my assay, making it difficult to determine the true inhibitory effect of Isofagomine. What are the likely causes and solutions?

High background noise can mask the signal from your enzyme, leading to a low signal-to-noise ratio. Here are the primary causes and how to address them:

  • Substrate Instability: Some chromogenic or fluorogenic substrates used in glycosidase assays can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures. This leads to a signal in the absence of enzymatic activity.

    • Solution: Run a "substrate only" control (assay buffer + substrate, no enzyme) to quantify the rate of spontaneous hydrolysis. If it's significant, consider preparing the substrate fresh for each experiment and minimizing its exposure to light and heat.

  • Contaminating Enzyme Activity: Your enzyme preparation may contain other enzymes that can also act on your substrate.

    • Solution: Check the purity of your enzyme using SDS-PAGE. If impurities are present, you may need to purify your enzyme further or purchase a higher-purity preparation.

  • Interference from Assay Components: Components in your assay buffer or even the Isofagomine solution itself might possess intrinsic fluorescence or absorbance at the wavelengths you are monitoring.

    • Solution: Run a "buffer + Isofagomine" control to check for any background signal originating from the inhibitor solution.

Experimental Protocol: Validating a New Batch of Isofagomine

To ensure the quality and inhibitory activity of a new batch of Isofagomine, it is essential to perform a validation experiment.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Isofagomine against a specific glycosidase and compare it to literature values.

Materials:

  • Glycosidase of interest

  • Appropriate chromogenic or fluorogenic substrate

  • Assay buffer (optimized for the specific glycosidase)

  • Isofagomine stock solution (e.g., 10 mM in water or a suitable buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Isofagomine: Start with a high concentration (e.g., 100 µM) and perform a 1:2 or 1:3 serial dilution across a row of a 96-well plate. Include a "no inhibitor" control.

  • Add the enzyme: Add a fixed concentration of the glycosidase to each well containing the Isofagomine dilutions and the control. The enzyme concentration should be chosen to give a linear reaction rate over the desired time course.

  • Pre-incubation: Incubate the enzyme and Isofagomine mixture for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor the reaction: Measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data analysis: Calculate the initial reaction rates for each Isofagomine concentration. Plot the percentage of inhibition against the logarithm of the Isofagomine concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterRecommended RangeRationale
Enzyme Concentration 1-10 nMShould be in the linear range of the assay.
Substrate Concentration 0.5 - 2 x KmA concentration near the Km allows for sensitive detection of competitive inhibition.
Isofagomine Concentration Range 0.1 x to 100 x expected IC50A wide range is necessary to accurately determine the dose-response curve.
Pre-incubation Time 15 - 60 minutesEnsures the inhibitor has reached equilibrium with the enzyme.
Q3: My Isofagomine IC50 values are inconsistent between experiments. What could be causing this variability?

Inconsistent IC50 values are a common frustration. The root cause often lies in subtle variations in experimental conditions.

  • Mechanism of Action of Isofagomine: Isofagomine is a potent competitive inhibitor of many glycosidases. It mimics the transition state of the glycosidic bond cleavage, binding tightly to the enzyme's active site. This competitive nature means its apparent inhibitory potency (IC50) is highly dependent on the substrate concentration.

E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Isofagomine ES->E P Product ES->P EI->E

Caption: Competitive inhibition by Isofagomine.

  • Cheng-Prusoff Equation: The relationship between IC50 and the inhibition constant (Ki) for a competitive inhibitor is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant. This equation highlights that the IC50 value will increase linearly with the substrate concentration.

    • Troubleshooting: To obtain consistent and comparable IC50 values, it is imperative to use the same substrate concentration in every experiment. For determining a true Ki value, which is an intrinsic property of the inhibitor, it is necessary to measure the IC50 at multiple substrate concentrations and then perform a secondary plot.

  • Incubation Times: The pre-incubation time of the enzyme with Isofagomine before adding the substrate can also influence the measured IC50. A consistent pre-incubation time should be used across all experiments to ensure that the binding equilibrium is reached.

By meticulously controlling these variables, you can significantly improve the reproducibility of your Isofagomine inhibition assays.

References

  • Guo, Y., et al. "Isofagomine: a potent and specific inhibitor of glycosidases." Bioorganic & Medicinal Chemistry Letters 10.10 (2000): 1045-1048. [Link]

  • Cheng, Y., and Prusoff, W. H. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology 22.23 (1973): 3099-3108. [Link]

Reference Data & Comparative Studies

Validation

Validation of D-Isofagomine as a Pharmacological Chaperone for GCase Mutations: A Comparative Guide

Executive Summary Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the primary cause of Gaucher Disease (GD) and represent the most significant genetic risk factor for Parkin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the primary cause of Gaucher Disease (GD) and represent the most significant genetic risk factor for Parkinson’s Disease (PD). The most prevalent missense mutations, such as N370S and L444P , destabilize the native folding of GCase in the endoplasmic reticulum (ER). This instability triggers ER-associated degradation (ERAD), severely reducing the pool of active enzyme that reaches the lysosome.

Pharmacological chaperones (PCs) have emerged as a targeted intervention to rescue misfolded GCase. This guide provides an objective, data-driven comparison of D-Isofagomine (Afegostat tartrate, AT2101) against leading alternatives like Ambroxol, detailing the mechanistic causality of its action and providing a self-validating experimental protocol for quantifying chaperone efficacy in vitro.

Mechanistic Causality: Chaperoning the GCase Pathway

The efficacy of a pharmacological chaperone relies on a delicate balance between binding affinity in the ER and dissociation in the lysosome.

D-Isofagomine is a hydrophilic iminosugar that acts as a highly potent, active-site-directed competitive inhibitor of GCase (K_i ~30 nM). By binding to the mutant GCase active site at the neutral pH of the ER, D-Isofagomine stabilizes the enzyme's conformation, shielding it from ubiquitination and subsequent proteasomal degradation 1.

The causality of its therapeutic window lies in substrate competition: once the stabilized GCase-PC complex traffics to the acidic environment of the lysosome (pH 4.5–5.0), the massive local accumulation of the natural substrate, glucosylceramide, outcompetes D-Isofagomine for the active site, allowing the enzyme to perform its catalytic function 2.

In contrast, Ambroxol functions as a mixed-type inhibitor with pH-dependent binding kinetics. It exhibits its highest affinity at the neutral pH of the ER and naturally dissociates at the acidic pH of the lysosome, independent of substrate competition 3.

G Mutant Mutant GCase (ER Retention) ERAD Proteasomal Degradation Mutant->ERAD Unchaperoned PC D-Isofagomine (ER Binding) Mutant->PC Intervention Stabilized Stabilized Fold PC->Stabilized Golgi Golgi Transit Stabilized->Golgi Lysosome Lysosome (pH 4.5) Substrate Outcompetes PC Golgi->Lysosome

D-Isofagomine rescues mutant GCase from ERAD, promoting lysosomal trafficking.

Comparative Efficacy Data

When validating PCs, performance is highly mutation-dependent. The N370S mutation (predominantly associated with non-neuronopathic Type 1 GD) is generally more responsive to chaperoning than the severe L444P mutation (associated with neuronopathic Type 2/3 GD and high PD risk) 4.

The following table synthesizes quantitative experimental data comparing D-Isofagomine against Ambroxol and the first-generation iminosugar NN-DNJ across patient-derived cell lines 1, 5.

Pharmacological ChaperoneMechanism of ActionN370S Activity IncreaseL444P Activity IncreaseBBB Permeability
D-Isofagomine (AT2101) Active-site competitive inhibitor (K_i ~30 nM)~2.5 to 3.0-fold~1.3 to 3.5-fold*Yes
Ambroxol Mixed-type, pH-dependent inhibitor~2.5 to 3.0-fold~1.5 to 2.0-foldYes
NN-DNJ Active-site competitive inhibitor~2.0-foldMinimal / No responseLimited

*Note: D-Isofagomine yields a ~1.3-fold increase in L444P primary fibroblasts, but up to a 3.5-fold increase in L444P lymphoblastoid cell lines (LCLs).

Self-Validating Experimental Protocol

To objectively validate the chaperoning effect of D-Isofagomine, researchers must utilize a lysed-cell assay with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

This protocol is designed as a self-validating system : by running parallel assays with and without Conduritol B epoxide (CBE)—an irreversible, specific inhibitor of lysosomal GCase—researchers can mathematically subtract background β-glucosidase activity, ensuring the fluorescence readout is exclusively attributable to rescued lysosomal GCase.

Workflow Culture 1. Fibroblast Culture (N370S/L444P) Incubate 2. PC Incubation (10-30 μM, 5 Days) Culture->Incubate Wash 3. Lysis & Wash (Clear Unbound PC) Incubate->Wash Assay 4. 4-MUG Assay ± CBE (Isolate GCase) Wash->Assay Read 5. Glycine Quench & Fluorometry Assay->Read

Step-by-step validation workflow for GCase chaperone activity using 4-MUG.

Step-by-Step Methodology & Causality

1. Cell Culture & Chaperone Incubation

  • Action: Seed patient-derived fibroblasts (homozygous N370S or L444P) in appropriate media. Treat with 10–30 μM D-Isofagomine for exactly 5 days.

  • Causality: A 5-day incubation period is experimentally required to align with the steady-state turnover rate of GCase. Shorter incubations fail to capture the full accumulation of newly synthesized, chaperone-rescued enzyme trafficking from the ER to the lysosome 2.

2. Cell Lysis and Extensive Washing

  • Action: Harvest cells and lyse using a buffer containing 0.25% Triton X-100. If utilizing glycoprotein-enrichment (ConA precipitation) or immunocapture, wash the resulting pellets extensively with PBS.

  • Causality: Because D-Isofagomine is a high-affinity competitive inhibitor, any residual intracellular compound left in the lysate will bind the rescued GCase and artificially suppress the 4-MUG enzymatic readout. Extensive washing physically removes unbound and loosely bound inhibitor, mimicking the substrate-competition phase in vivo 1.

3. Enzymatic Assay (The Self-Validating Step)

  • Action: Aliquot the lysate into two parallel reactions. To Reaction A, add 2.5 mM 4-MUG in 0.2 M acetate buffer (pH 4.0). To Reaction B, add the same buffer supplemented with 1 mM Conduritol B epoxide (CBE). Incubate at 37°C for 1–2 hours.

  • Causality: The acidic acetate buffer (pH 4.0) optimizes the environment for lysosomal GCase while suppressing non-lysosomal glucosidases. CBE irreversibly blocks GCase. Subtracting the fluorescence of Reaction B from Reaction A isolates the exact activity of the rescued mutant GCase.

4. Reaction Quenching and Readout

  • Action: Quench the reactions by adding an equal volume of 0.4 M glycine buffer (pH 10.8). Measure fluorescence using a microplate reader (Excitation: 365 nm, Emission: 445 nm).

  • Causality: The cleavage of 4-MUG by GCase releases 4-methylumbelliferone (4-MU). 4-MU is highly fluorescent only in its deprotonated state. The highly alkaline glycine buffer (pH 10.8) forces the deprotonation of 4-MU, maximizing the fluorescence quantum yield for accurate quantification.

References

  • The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. PMC / FEBS Journal. 1

  • Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention. PMC / Journal of Medicinal Chemistry. 2

  • The relationship between glucocerebrosidase mutations and Parkinson disease. PMC / Journal of Neurochemistry. 3

  • Precision Medicine in Parkinson's Disease: From Genetic Risk Signals to Personalized Therapy. MDPI.4

  • Ambroxol and bromhexine for treating gaucher disease (Patent IL204285A). Google Patents. 5

Sources

Comparative

Comparative analysis of D-Isofagomine and substrate reduction therapy

Title: Comparative Analysis of D-Isofagomine and Substrate Reduction Therapy in Gaucher Disease Executive Summary Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene, is characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of D-Isofagomine and Substrate Reduction Therapy in Gaucher Disease

Executive Summary Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene, is characterized by a deficiency in acid β -glucosidase (GCase) and the subsequent toxic accumulation of glucosylceramide (GlcCer). While Enzyme Replacement Therapy (ERT) is the standard of care for Type 1 disease, its inability to cross the blood-brain barrier (BBB) has necessitated the development of small-molecule alternatives. This guide provides an objective, data-driven comparison between two distinct pharmacological paradigms: Pharmacological Chaperone Therapy (PCT) utilizing D-Isofagomine (Afegostat), and Substrate Reduction Therapy (SRT) utilizing Eliglustat and Miglustat.

Mechanistic Divergence: The "Why" Behind the Therapies

Substrate Reduction Therapy (SRT): The Deprivation Approach SRT operates by restoring metabolic balance through the decreased synthesis of the accumulating substrate. Drugs like Miglustat (a first-generation glucose analog) and Eliglustat (a highly specific second-generation ceramide analog) competitively inhibit glucosylceramide synthase[1]. By restricting the de novo synthesis of GlcCer, SRT reduces the influx of substrate into the lysosome, allowing the patient's residual endogenous GCase activity to clear the burden[2].

Pharmacological Chaperone Therapy (PCT): The Stabilization Approach Many GBA1 mutations (such as N370S and L444P) do not completely destroy the catalytic site of GCase. Instead, they cause the protein to misfold in the endoplasmic reticulum (ER), triggering premature degradation via the ER-associated degradation (ERAD) pathway[3]. D-Isofagomine is an iminosugar that acts as a competitive active-site inhibitor. Paradoxically, during ER transit, it binds reversibly to the mutant GCase with high affinity ( Ki​ ~16-30 nM), stabilizing its native conformation and preventing ERAD[4][5]. This stabilization facilitates proper trafficking to the lysosome, where the massive concentration of accumulated GlcCer displaces the chaperone, allowing the rescued enzyme to perform its catalytic function[6].

MOA cluster_PCT Pharmacological Chaperone (D-Isofagomine) cluster_SRT Substrate Reduction Therapy (Eliglustat) MutGCase Mutant GCase (ER) StabGCase Stabilized GCase MutGCase->StabGCase ERAD Rescue DIso D-Isofagomine DIso->StabGCase Binds Active Site Lysosome Lysosomal Trafficking StabGCase->Lysosome Proper Folding Ceramide Ceramide + UDP-Glc Synthase GlcCer Synthase Ceramide->Synthase GlcCer Glucosylceramide Synthase->GlcCer Synthesis SRT Eliglustat/Miglustat SRT->Synthase Inhibits

Mechanistic divergence: Enzyme stabilization (PCT) vs. Substrate inhibition (SRT).

Quantitative Performance & Experimental Data

The clinical utility of these therapies is dictated by their target affinity, specificity, and tissue distribution. Eliglustat is highly potent but restricted to peripheral tissues, while D-Isofagomine offers broad tissue distribution, including the central nervous system (CNS)[7][8].

ParameterD-Isofagomine (Afegostat)Eliglustat (Cerdelga)Miglustat (Zavesca)
Therapeutic Class Pharmacological ChaperoneSubstrate Reduction TherapySubstrate Reduction Therapy
Primary Target Mutant Acid β -GlucosidaseGlucosylceramide SynthaseGlucosylceramide Synthase
Target Affinity Ki​ ~16-30 nM[5][6]IC50 ~25 nM[1]IC50 10–50 µM[1]
Chemical Scaffold IminosugarCeramide AnalogGlucose Analog (Iminosugar)
BBB Penetration Yes (Distributes to brain)[7]No (P-gp efflux substrate)[8]Yes (Weak)
Cellular Efficacy 2.4 to 3.5-fold GCase increase[3][7]Normalizes GlcCer levelsNormalizes GlcCer levels
Clinical Status Investigational (Phase II)[4]FDA Approved (1st Line, Type 1)[1]FDA Approved (2nd Line, Type 1)[1]

In Vitro and In Vivo Evidence:

  • D-Isofagomine: In patient-derived N370S fibroblasts, a 5-day incubation with 30 µM D-Isofagomine resulted in a 2.4- to 3.0-fold enhancement of GCase activity[3]. In L444P lymphoblastoid cell lines, it yielded a ~3.5-fold increase[7]. In vivo, oral administration to Thy1-aSyn mice (100 mg/kg) improved motor function and reduced α -synuclein aggregates, demonstrating profound CNS activity[4].

  • Eliglustat: Demonstrates high specificity for GlcCer synthase without inhibiting lysosomal GCase or nonlysosomal GBA2. However, it fails to achieve significant brain exposure, rendering it ineffective for neuronopathic Gaucher disease (Types 2 and 3)[8].

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate these compounds, researchers must employ distinct experimental workflows. The following protocols detail the critical steps and the causality behind each methodological choice.

Protocol A: Quantifying GCase Stabilization by D-Isofagomine (PCT)

This protocol measures the chaperone-mediated rescue of mutant GCase. A critical step is the "washout" phase; because D-Isofagomine is a competitive inhibitor, it must be removed from the cell culture prior to lysis to accurately measure the rescued enzyme's catalytic activity without interference.

  • Cell Culture & Treatment: Seed patient-derived fibroblasts (e.g., N370S/N370S) in T-75 flasks. Treat with 30 µM D-Isofagomine for 5 days. Rationale: 5 days allows sufficient time for the chaperone to stabilize newly synthesized GCase in the ER and traffic it to the lysosome[3].

  • Washout Phase (Critical): Wash cells 3 times with PBS and incubate in fresh, drug-free media for 24 hours. Rationale: Displaces the competitive inhibitor from the GCase active site, ensuring the downstream assay measures true functional rescue rather than drug-induced inhibition.

  • Cell Lysis: Lyse cells using 0.1% Triton X-100 in McIlvaine buffer (citrate-phosphate, pH 5.2) supplemented with sodium taurocholate. Rationale: pH 5.2 mimics the lysosomal environment, optimizing GCase activity while suppressing neutral cytosolic glucosidases. Taurocholate acts as an essential allosteric activator for GCase.

  • Fluorometric Assay: Incubate lysate with 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG) for 1 hour at 37°C. Stop the reaction with 0.5 M Glycine-NaOH (pH 10.5). Rationale: The alkaline stop buffer maximizes the fluorescence quantum yield of the cleaved 4-methylumbelliferone (4-MU) product.

  • Quantification: Read fluorescence at Ex 360 nm / Em 460 nm. Normalize to total protein concentration (BCA assay).

Workflow Culture 1. Fibroblast Culture (N370S/L444P Mutants) Incubation 2. Drug Incubation (3-5 Days, 30 µM IFG) Culture->Incubation Wash 3. Washout Phase (Displace Chaperone) Incubation->Wash Lysis 4. Cell Lysis (Triton X-100, pH 5.2) Wash->Lysis Assay 5. Fluorometric Assay (4-MU-Glc Substrate) Lysis->Assay Analysis 6. Data Quantification (Fluorescence Ex360/Em460) Assay->Analysis

Self-validating experimental workflow for quantifying GCase activity enhancement.

Protocol B: Evaluating Substrate Reduction by Eliglustat (SRT)

Unlike PCT, SRT does not increase GCase activity; it decreases the lipid substrate. Therefore, the readout must be lipidomic rather than enzymatic.

  • Cell Culture & Treatment: Seed wild-type or Gaucher macrophages. Treat with 10-100 nM Eliglustat for 72 hours. Rationale: Eliglustat's high potency (IC50 ~25 nM) requires nanomolar dosing to avoid off-target toxicity[1].

  • Lipid Extraction: Harvest cells and perform a Bligh-Dyer lipid extraction (Chloroform:Methanol:Water). Rationale: This biphasic extraction efficiently separates non-polar glycosphingolipids into the lower organic phase while precipitating proteins.

  • LC-MS/MS Analysis: Resolve lipids using normal-phase liquid chromatography and quantify GlcCer species using tandem mass spectrometry (Multiple Reaction Monitoring). Rationale: LC-MS/MS provides the necessary sensitivity and specificity to distinguish GlcCer from structurally similar lipids like galactosylceramide, which is critical for validating the specific inhibition of GlcCer synthase.

Clinical & Translational Perspectives

The choice between developing a PCT or an SRT hinges heavily on the clinical phenotype. Eliglustat has revolutionized the treatment of Type 1 Gaucher disease, offering a highly effective, oral alternative to ERT with a superior tolerability profile compared to the first-generation SRT, Miglustat[1][9]. However, because Eliglustat is a substrate for the P-glycoprotein (P-gp) efflux transporter, it cannot penetrate the BBB[8].

This limitation highlights the critical translational value of D-Isofagomine. As a small iminosugar capable of crossing the BBB, D-Isofagomine addresses the unmet medical need in neuronopathic Gaucher disease (Types 2 and 3)[7]. Furthermore, because GBA1 mutations are a major genetic risk factor for Parkinson's disease, the ability of D-Isofagomine to rescue GCase activity in the brain has profound implications for treating broader synucleinopathies[4].

References

  • Steet, R. A., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Khanna, R., et al. (2010). The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. FEBS Journal. Available at:[Link]

  • Gaucher Disease – Substrate Reduction Therapy – Miglustat. Cigna Coverage Policies. Available at:[Link]

  • Kato, A., et al. (2011). Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Peterschmitt, J. I., et al. (2017). Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy. Blood. Available at:[Link]

  • Wilson, M. W., et al. (2020). Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3. ACS Chemical Neuroscience. Available at:[Link]

  • Hughes, D. A., et al. (2022). The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Journal of Clinical Medicine. Available at:[Link]

Sources

Validation

Cross-Validation of In Vitro and In Vivo Results for Isofagomine: A Comparative Guide

The development of pharmacological chaperones (PCs) for lysosomal storage disorders represents a critical intersection of structural biology and translational medicine. For Gaucher Disease (GD) and GBA1-associated Parkin...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of pharmacological chaperones (PCs) for lysosomal storage disorders represents a critical intersection of structural biology and translational medicine. For Gaucher Disease (GD) and GBA1-associated Parkinson's Disease (PD), mutations in the GBA1 gene lead to misfolded acid β-glucosidase (GCase). These misfolded proteins are prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway, preventing them from reaching the lysosome to hydrolyze glucosylceramide (GlcCer).

Isofagomine (IFG, also known as AT2101) is a potent iminosugar-based PC designed to stabilize mutant GCase. However, the translation of IFG from highly successful in vitro models to in vivo and clinical realities revealed critical mechanistic nuances. This guide objectively compares the experimental cross-validation of Isofagomine against its primary alternative, Ambroxol (ABX), providing drug development professionals with actionable insights into self-validating experimental designs.

Mechanistic Divergence: Isofagomine vs. Ambroxol

To understand the experimental data, we must first establish the causality behind the mechanism of action. Both IFG and ABX bind to mutant GCase in the neutral pH of the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its transport to the Golgi apparatus and eventually the lysosome[1].

The critical divergence lies in their pH dependency . A successful competitive-inhibitor chaperone must dissociate from the enzyme once inside the acidic environment of the lysosome (pH 4.5–5.0) to allow the enzyme to process its natural substrate. Isofagomine binds GCase with extremely high affinity (IC50 ~30 nM) and remains a strong competitive inhibitor even at lysosomal pH[2][3]. In contrast, Ambroxol is a pH-dependent, mixed-type inhibitor that binds optimally at neutral pH but loses affinity in acidic environments, thereby freeing the active site[1][4].

G ER Endoplasmic Reticulum (Mutant GCase Misfolding) Complex GCase-Chaperone Complex (Stabilized Folding) ER->Complex Binding (Neutral pH) Chaperone Isofagomine / Ambroxol (Pharmacological Chaperone) Chaperone->Complex Golgi Golgi Apparatus (Trafficking) Complex->Golgi Transport Lysosome Lysosome (pH 4.5-5.0) (Chaperone Dissociation) Golgi->Lysosome Maturation Substrate Glucosylceramide (GlcCer) Degradation Lysosome->Substrate Active GCase

Caption: Mechanism of Pharmacological Chaperones on Mutant GCase Trafficking.

In Vitro Validation: Protocols & Comparative Data

In vitro assays are the first line of validation, designed to prove that the chaperone physically rescues the enzyme from ERAD.

Self-Validating Protocol: Fibroblast Chaperone & Endo-H Assay

Causality Check: Simply measuring total cellular GCase activity is insufficient, as it does not prove the enzyme reached the lysosome. This protocol utilizes Endoglycosidase-H (Endo-H) digestion. ER-retained proteins possess high-mannose glycans that are cleaved by Endo-H. Once a protein reaches the Golgi, these glycans are modified into complex oligosaccharides, rendering them Endo-H resistant. Therefore, Endo-H resistance is a self-validating marker of successful lysosomal trafficking[1][3].

  • Cell Culture & Dosing: Culture patient-derived fibroblasts (e.g., L444P/L444P or N370S/N370S mutations) in DMEM. Treat with either 50 µM Isofagomine or 60 µM Ambroxol for 5 to 6 days. Rationale: A 5-day incubation allows sufficient time for the steady-state turnover and replacement of newly synthesized, chaperoned GCase[5].

  • Lysis & Endo-H Digestion: Lyse cells in a mild buffer (e.g., 0.25% Triton X-100). Incubate 100 µg of protein lysate with Endo-H overnight at 37°C[1].

  • Western Blotting: Run samples on SDS-PAGE. Probe with anti-GCase antibodies. Validation: Quantify the upper band (Endo-H resistant, mature GCase) versus the lower band (Endo-H sensitive, ER-retained GCase).

  • Fluorometric Activity Assay: In parallel lysates, measure GCase activity using the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at pH 5.2. Rationale: Confirms the trafficked protein is catalytically competent[3].

Table 1: In Vitro Pharmacological Profiling
ParameterIsofagomine (IFG)Ambroxol (ABX)
GCase IC50 (Inhibitory Potency) ~30 nM (Highly potent)[2]~27 µM (Moderate)[6]
pH Dependency Low (Inhibits strongly at both pH 7.0 and 5.0)[3]High (Binds at ER pH, dissociates at lysosomal pH)[1][6]
GCase Activity Increase (L444P) 1.3 to 3.5-fold[5]~1.5 to 2.0-fold[1][7]
Thermal Stabilization High (Strongly protects against thermal denaturation)[3]Moderate (Less effective at preventing purely thermal denaturation)[3]

In Vivo Cross-Validation: Bridging the Translational Gap

While IFG showed superior thermal stabilization and highly potent in vitro activity increases, in vivo validation requires proving that the drug can reach target tissues (including the brain for neuronopathic GD/PD) and functionally clear the accumulated lipid substrates.

W InVitro In Vitro Phase Patient-Derived Fibroblasts Dose Chaperone Incubation (IFG vs Ambroxol) InVitro->Dose InVivo In Vivo Phase Transgenic Mouse Models Oral Oral Administration (Drinking Water/Gavage) InVivo->Oral Assay1 Endo-H Digestion & Fluorometric GCase Assay Dose->Assay1 Assay2 LC-MS/MS Substrate Quantification (GlcCer) Oral->Assay2 CrossVal In Vitro / In Vivo Cross-Validation Assay1->CrossVal Validate Trafficking Assay2->CrossVal Validate Clearance

Caption: Cross-Validation Workflow for GCase Pharmacological Chaperones.

Self-Validating Protocol: In Vivo Efficacy & Substrate Clearance

Causality Check: In animal models, measuring ex vivo GCase activity can be misleading if the competitive inhibitor (the drug itself) is still present in the tissue homogenate. A strict washout period is mandatory to evaluate true enzyme rescue rather than assay artifact.

  • Animal Dosing: Utilize a homozygous mutant mouse model (e.g., V394L/V394L or D409H/D409H). Administer IFG (30 mg/kg/day) or ABX via drinking water for 8 weeks[2].

  • Washout Period (Critical Step): Remove the drug from the drinking water 24 to 48 hours prior to sacrifice. Rationale: This allows the compound to clear from plasma and tissues, ensuring that subsequent ex vivo activity assays measure restored enzyme capacity without interference from residual drug inhibition.

  • Tissue Harvesting & Activity Assay: Harvest liver, spleen, and brain tissues. Homogenize and measure GCase activity using the 4-MUG assay.

  • LC-MS/MS Substrate Quantification: Extract lipids from tissue homogenates using chloroform/methanol. Quantify Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validation: An increase in GCase activity is only functionally relevant if it correlates with a statistically significant reduction in these toxic substrates[2].

Table 2: In Vivo Efficacy and Clinical Translation
ParameterIsofagomine (IFG)Ambroxol (ABX)
Brain Penetrance Broad tissue distribution, crosses BBB[5]Crosses BBB, detectable in CSF[4]
In Vivo Substrate Reduction Reduced GlcCer by 75% and GlcSph by 33% in visceral tissues (8 weeks)[2]Significant reduction of GlcCer in CNS and visceral tissues[8]
Clinical Trial Outcome Phase II failed to show meaningful clinical improvement in patients[4][9]Demonstrated safety and biomarker efficacy; advanced in clinical pipelines for GD and PD[4]

E-E-A-T Insights: The Translation Gap

As an Application Scientist analyzing this cross-validation data, the trajectory of Isofagomine offers a profound lesson in drug development. In vitro, IFG appeared vastly superior to Ambroxol. It exhibited nanomolar affinity, dramatically stabilized the enzyme against thermal stress, and forced mutant GCase into the lysosome[2][3].

However, the in vivo and clinical realities exposed the flaw of its high affinity. Because IFG does not easily dissociate at the acidic pH of the lysosome, it acts as a double-edged sword: it successfully delivers the enzyme to the lysosome, but then prevents the enzyme from interacting with its natural substrate[3][4]. Achieving the exact therapeutic window—dosing high enough to chaperone the enzyme in the ER, but low enough to allow dissociation in the lysosome—proved clinically unmanageable, leading to the failure of its Phase II trials[4][9].

Conversely, Ambroxol's "weaker" in vitro profile (micromolar affinity and lower thermal stabilization) actually translated to clinical success because its pH-dependent binding perfectly mimics the physiological journey of the enzyme, releasing it exactly where it is needed[1][4][6]. This underscores the critical necessity of cross-validating in vitro trafficking data with in vivo functional substrate clearance.

References

  • Khanna, R., et al. "The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase." FEBS Journal, 2010.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzh5CPMPk4MLvBHiKOWXQAZNs1p5F1fpZwkxyibvD8siQpOAZi7wtpQLllG2nWlPj2SK8bl5XXucQM23sEfwZyENA-CgNUwXw7BP1-QzARgrT2Pqk4xoV_en-qcB9nf1A3CUnWWkkF8XsWWb8=]
  • "Ambroxol and bromhexine for treating gaucher disease." Patent IL204285A, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOrBlXGAryW7ltoGpvD48XSd3Xm3AVpBHO2mo2TTN1XTZDLlaCrvvrYaqoiDe3YD9bHwKtEJcYUGvskIEqRWhZ6vVV9k70XfZjy2axzrJ1XLaEkBemC1yoNwwv5LAkgpZ4WgVJZv48b0c=]
  • "Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease." Frontiers in Cell and Developmental Biology, 2020.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7aKjaBuSN-9lPznV1iBzEL6xOdbpl2yQ8Ltk-w7Q4y5jk_iQyQBshf9wDy5TZ_flYrHC_AhFNhKFa1bz-5MSBI01PX-Xe9271GW5U-tL7bUed011MPbaIF165zxl2C_7_J7Svt-HBqGUFWgg=]
  • "Glucocerebrosidase Mutations Cause Mitochondrial and Lysosomal Dysfunction in Parkinson's Disease: Pathogenesis and Therapeutic Implications." Frontiers in Aging Neuroscience, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY3RF63_zm5ao20kDKAzyYWgfSdjGbBtb4WB97xKJuFQBet4nm0hS3x1Q5XAU5ke9FC6XfjFJHkyJNRz4WgNrvBPOlE9yAkZXsNhkbsCAFxjsM9ihMF8Bnx8EEoD1qZ1SPW3MK-O1ZacjUAEhjWrFD4WDKmcU5KFmGXM5Jt5t3qgCjl_ivOrA72xmFbzTnTCBzDZyDER__AzAi]
  • "Induced pluripotent stem cell model recapitulates pathologic hallmarks of Gaucher disease." PNAS, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXMvQWKiEHuHjl4opKxThb9F-ChsUjzORVNWkqE_VaK_Ii1R05DRSRipaQL5w4Q9frTOhgD-nIMe-RBrZpHwuzx_Plz-WONIVZ2a-jXzkWdmfg9XkkgrPrrvdZuD5ipaVh6foNZBP5CUMQYA==]
  • Sun, Y., et al. "Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease." Journal of Biological Chemistry, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsPKNDaEB_6w4yZHatU_gpk_QzdG17Bp-sXNqDmBDIYKQGkSPjWFIt1PRlJwOjDwktcbdtS73uZdmQk594q4AUZVqaO-8yOIXBneJiyN4B5Wm_F8UEEFOZKZfLqFCismQi9L8mkYanz891RDrAo2LiUWv7tOwseM_ezeLo35DJdXQGPYnxM_Xkw2KsBTSv5my6_RAAyXlGR-aUSyETmeblfMwAlqj91sNKByn5XtXy52aD-9XDGNiSvJAbB3f8VrlTN8I5FqrJUbx34gSjCFbBJjidAGUR5raam3aP63E=]
  • "Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase." Blood Cells, Molecules, and Diseases, 2013.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr99DKkbXzdCmhCepcb1L8jgwGagxoib6NWagp2cKk-HKyIfIl3ZwYdqr3URQsi3G6hacLbWXq-T2mU8Mxnhmiuswjv6YF6wZ7DqVkmM5LzXBStHpth_GesXMbbToL1ojBfC7lb3ymrX8bkWw=]
  • "Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol." International Journal of Molecular Sciences, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYtTKVVFlmpjXWen5YiVVZ7TIIm4-9rf6bsdD9YVtcfqsYaa2lLNL7HsvXkpL0AJg0cs3lPnXbdl11-qjX6hk_auKSZmY0ylkyePJKgnrut9LXuqeuUPUHcA_IHjmgRcj48kjTRFiLKddsS8A=]

Sources

Comparative

Validating the Specificity and Efficacy of D-Isofagomine for β-Glucosidase: A Comparative Technical Guide

As the landscape of therapeutics for lysosomal storage disorders (LSDs) evolves, pharmacological chaperones (PCs) have emerged as a sophisticated strategy to rescue misfolded enzymes. In Gaucher disease, mutations in the...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of therapeutics for lysosomal storage disorders (LSDs) evolves, pharmacological chaperones (PCs) have emerged as a sophisticated strategy to rescue misfolded enzymes. In Gaucher disease, mutations in the GBA1 gene lead to the misfolding and Endoplasmic Reticulum-Associated Degradation (ERAD) of acid β-glucosidase (GCase).

D-Isofagomine (IFG, afegostat tartrate) is a potent, active-site-directed iminosugar that acts as a PC for GCase. However, validating its specificity and efficacy requires navigating the "chaperone paradox": the molecule is fundamentally a competitive inhibitor. It must bind tightly enough in the neutral pH of the ER to promote folding, yet dissociate efficiently in the acidic lysosome to allow the enzyme to hydrolyze its natural substrate, glucosylceramide [1].

This guide provides an objective comparison of D-Isofagomine against alternative chaperones and details the self-validating experimental protocols required to accurately quantify its specificity and functional efficacy.

Mechanism of Action: The Chaperone Paradox

To understand how to validate IFG, one must first understand its biphasic mechanism. IFG acts as a transition-state analog. At low concentrations, it stabilizes the folded conformation of mutant GCase (e.g., the prevalent p.Asn370Ser variant) in the ER. This stabilization shields the enzyme from the ER quality control machinery, allowing it to traffic through the Golgi apparatus to the lysosome.

Once in the lysosome, the high concentration of the accumulated natural substrate and the acidic environment (pH ~4.7) drive the competitive displacement of IFG, restoring catalytic turnover.

G MutGCase Mutant GCase (ER, Unstable) Complex Stable Complex (ER to Golgi) MutGCase->Complex Active Site Binding IFG D-Isofagomine (Inhibitor/Chaperone) IFG->Complex Lysosome Lysosome (Acidic pH 4.7) Complex->Lysosome Vesicular Trafficking Active Active GCase + Dissociated IFG Lysosome->Active Substrate Competition & pH Shift

Fig 1. Mechanism of D-Isofagomine as a pharmacological chaperone from the ER to the lysosome.

Comparative Specificity Profile

A critical metric for any PC is its off-target profile against other cellular glycosidases. Cross-inhibition can lead to severe phenotypic side effects, such as the gastrointestinal distress caused by the inhibition of intestinal disaccharidases.

D-Isofagomine demonstrates remarkable specificity for β-glucosidase compared to earlier-generation iminosugars like Miglustat (NB-DNJ) and non-iminosugar mixed-inhibitors like Ambroxol[2, 3].

Table 1: Quantitative Comparison of Inhibitory Potency (IC₅₀)
CompoundTarget: WT β-GlucosidaseTarget: N370S β-GlucosidaseOff-Target: α-GlucosidaseOff-Target: α-1,2 Glucosidase IIPrimary Clinical Modality
D-Isofagomine ~30 nM~128 nM> 1,000,000 nM (1 mM)~200,000 nM (200 µM)Investigational PC (Afegostat)
Miglustat (NB-DNJ) Weakly activeWeakly active~1,000 nM (1 µM)~10,000 nM (10 µM)Substrate Reduction Therapy
Ambroxol ~254,000 nM (254 µM)Not fully inhibitoryMinimal inhibitionMinimal inhibitionRepurposed PC (Neuronopathic)

Causality in the Data:

  • IFG vs. Miglustat: Miglustat is highly potent against α-glucosidase (IC₅₀ ~1 µM), which limits its utility as a pure chaperone due to off-target toxicity [2]. IFG's structural conformation makes it highly selective for the β-linkage architecture of GCase, leaving α-glucosidases virtually untouched [2].

  • IFG vs. Ambroxol: Ambroxol is a much weaker, mixed-type inhibitor of GCase (IC₅₀ ~254 µM) [3]. While IFG is biochemically superior in binding affinity, Ambroxol's ability to cross the blood-brain barrier has made it a subject of intense clinical interest for neuronopathic Gaucher disease (Types 2 and 3) [4].

Experimental Validation Workflows

To objectively validate the specificity and chaperone efficacy of IFG, two distinct self-validating assays must be employed: an in vitro kinetic assay to establish binding affinity, and a cell-based washout assay to prove functional lysosomal rescue.

Protocol A: In Vitro Fluorogenic Specificity Assay

This protocol determines the IC₅₀ of IFG against recombinant GCase.

Causality of Reagents: We utilize 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) as an artificial substrate because its cleavage releases 4-methylumbelliferone, a highly fluorescent molecule. The assay is buffered at pH 4.7–5.2 using McIlvaine (citrate/phosphate) buffer, supplemented with sodium taurocholate. Taurocholate is critical as it acts as an in vitro surrogate for Saposin C, the natural allosteric activator of GCase in the lysosome [3, 5].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human GCase (e.g., imiglucerase) to a final working concentration of 0.026 µM in 150 mM McIlvaine buffer (pH 4.7), containing 0.125% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.

  • Inhibitor Titration: In a 384-well black microplate, dispense serial dilutions of D-Isofagomine (ranging from 0.1 nM to 10 µM).

  • Pre-incubation: Add the GCase solution to the inhibitor wells and pre-incubate for 15 minutes at room temperature to allow complex formation.

  • Substrate Addition: Initiate the reaction by adding 4-MUG to a final concentration of 1.5 mM to 3.0 mM. Incubate at 37°C for exactly 20 minutes.

  • Termination & Readout: Stop the reaction by adding an equal volume of 1 M Glycine-NaOH buffer (pH 10.5). Note: The high pH deprotonates the released 4-methylumbelliferone, maximizing its fluorescence. Read fluorescence at Ex: 365 nm / Em: 450 nm.

  • Data Analysis: Plot dose-response curves using a log(inhibitor) vs. normalized response model to calculate the IC₅₀.

Protocol B: Cellular Translocation and Washout Assay

An in vitro IC₅₀ only proves inhibition. To prove chaperone activity, one must show that IFG increases the net pool of active enzyme in live patient cells.

Causality of the Washout Step: Because IFG is a competitive inhibitor, lysing cells immediately after treatment will yield artificially low GCase activity—the drug is still occupying the active site. A rigorous washout phase is mandatory to allow the intracellular drug to diffuse out, revealing the true, augmented baseline of folded enzyme [3].

Workflow Seed Seed GD Fibroblasts (e.g., N370S/N370S) Treat Incubate with IFG (30 µM for 5 Days) Seed->Treat Washout Washout Phase (6 Hours, IFG-free media) Treat->Washout Critical: Removes inhibitory effect Lysis Cell Lysis (Triton X-100/Taucholate) Washout->Lysis Assay Fluorogenic Assay (4-MUG, pH 4.7) Lysis->Assay Quantify restored GCase activity

Fig 2. Step-by-step logic of the cellular washout assay to validate true chaperone efficacy.

Step-by-Step Methodology:

  • Cell Culture: Seed primary skin fibroblasts from Gaucher patients (e.g., compound heterozygous p.Asn370Ser/84GG or homozygous N370S) in 6-well plates.

  • Treatment: Treat cells with varying concentrations of IFG (e.g., 1 µM to 50 µM) for 5 days to allow sufficient time for transcription, translation, and ER-to-lysosome trafficking of the rescued enzyme.

  • Washout (Critical Step): Aspirate the media. Wash the cells three times with warm PBS. Add fresh, compound-free culture media and incubate for exactly 6 hours.

  • Harvest & Lysis: Harvest the cells via trypsinization, pellet, and lyse in 0.25% Triton X-100 and 0.25% sodium taurocholate.

  • Enzyme Assay: Subject the lysates to the 4-MUG fluorogenic assay described in Protocol A (without adding external inhibitor). Normalize the fluorescence readout to total protein concentration (via BCA assay) to determine specific GCase activity.

Translational Insights: Why Specificity Isn't Always Enough

Despite D-Isofagomine's pristine specificity profile and brilliant in vitro cellular rescue data, its clinical formulation (Afegostat) failed to advance past Phase 2 clinical trials [3].

The failure highlights a critical limitation in PC drug development: in vivo pharmacokinetics . While the washout assay (Protocol B) perfectly mimics the dissociation of the drug in a controlled laboratory setting, achieving that exact therapeutic window in a human patient is incredibly difficult. If the systemic concentration of IFG remains too high, it continuously inhibits the lysosomal GCase it just helped fold, negating the therapeutic benefit [6].

Therefore, when evaluating next-generation chaperones, developers are increasingly looking toward non-inhibitory chaperones that bind allosteric sites, or mixed-inhibitors like Ambroxol that have lower binding affinities, allowing for easier lysosomal dissociation [4, 6].

References

  • Lieberman, R. L., et al. (2007). Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease. Nature Chemical Biology. Available at:[Link]

  • Steet, R. A., et al. (2006). Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase. Biochemical Pharmacology. Available at:[Link]

  • Lüllmann-Rauch, R., et al. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Narita, A., et al. (2016). Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study. Annals of Clinical and Translational Neurology. Available at:[Link]

  • Marugan, J. J., et al. (2012). High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase. PLOS One. Available at:[Link]

  • Sun, Y., et al. (2011). Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse. PLOS One. Available at:[Link]

Validation

A Comparative Study of Isofagomine Salt Forms in Pharmacological Chaperone Research

Introduction: The Critical Role of Salt Selection in Chaperone Therapy Isofagomine (IFG) is a potent, reversible, active-site inhibitor of acid β -glucosidase (GCase). In the context of lysosomal storage disorders like G...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Salt Selection in Chaperone Therapy

Isofagomine (IFG) is a potent, reversible, active-site inhibitor of acid β -glucosidase (GCase). In the context of lysosomal storage disorders like Gaucher disease and GBA-associated Parkinson's disease, IFG functions as a pharmacological chaperone. It selectively binds to misfolded GCase in the endoplasmic reticulum (ER), stabilizing the enzyme and facilitating its proper trafficking to the lysosome[1][2].

However, translating a promising small molecule from in vitro screening to scalable clinical application depends heavily on its solid-state properties. Early research relied on the free base and hydrochloride (HCl) forms of isofagomine, which presented severe manufacturing bottlenecks. Today, isofagomine tartrate (also known as afegostat tartrate or AT2101) is the industry standard[3][4]. This guide objectively compares these salt forms, providing the mechanistic insights and self-validating experimental protocols necessary for rigorous drug development.

Comparative Analysis of Isofagomine Salt Forms

The intrinsic physicochemical properties of an active pharmaceutical ingredient (API) dictate its purification, stability, and formulation viability. The table below synthesizes the quantitative and qualitative data comparing the three primary forms of isofagomine used in research[4][5][6].

PropertyIsofagomine Tartrate (AT2101)Isofagomine Hydrochloride (HCl)Isofagomine Free Base
Physical State White crystalline powderYellow solid; glue-like when wetAmorphous solid / Syrup
Purification Method Simple crystallization (EtOH/Water)Requires energy-intensive lyophilizationComplex column chromatography
Scalable Purity >99% easily achievable<95% (difficult to scale)<90% (prone to degradation)
Hygroscopicity Low (Excellent powder flow)Extremely HighHigh
Melting Point / Stability High / Highly stableLow / Prone to thermal degradationModerate
Research Utility In Vivo & Clinical Trials (Phase 2)Early In Vitro screeningChemical synthesis intermediate

The Causality of Salt Superiority: The free base and HCl forms of IFG fail at the industrial scale because of their extreme hygroscopicity. When researchers attempt to filter IFG-HCl from aqueous solutions, it absorbs ambient moisture and degrades into a glue-like consistency[4]. Conversely, the addition of tartaric acid (specifically the D-tartrate enantiomer) yields a highly ordered crystalline lattice. This crystal packing excludes water, dramatically improving stability, powder flowability, and ease of handling for precise molar dosing[4][5].

Mechanistic Grounding: Chaperone Dynamics and pH Dependence

To design effective in vitro assays, researchers must understand how IFG interacts with GCase at a molecular level. IFG contains an anomeric nitrogen with a pKa of ~8.6. In the neutral pH of the ER (~pH 7.2), this nitrogen is protonated and forms a highly stable salt bridge with the nucleophilic carboxylate residue in the empty active site of GCase ( Ki​ ~0.20 μ M)[7].

This binding is thermodynamically driven by entropy and stabilizes the misfolded protein[7]. Once the IFG-GCase complex is trafficked to the lysosome, the acidic environment (pH ~5.0) protonates the active site residues of the enzyme. This pH shift weakens the salt bridge ( Ki​ ~0.75 μ M), which, combined with the high local concentration of the native substrate (glucosylceramide), drives the dissociation of IFG[7][8]. The freed GCase is then able to degrade the accumulated substrate.

G Misfolded Misfolded GCase (Endoplasmic Reticulum) Complex IFG-GCase Complex (Stabilized & Folded, pH ~7.2) Misfolded->Complex IFG Isofagomine Tartrate (Pharmacological Chaperone) IFG->Complex Golgi Vesicular Transport (via Golgi Apparatus) Complex->Golgi Lysosome Lysosomal Entry (Acidic Environment, pH ~5.0) Golgi->Lysosome Dissociation IFG Dissociation (Reduced Affinity & Substrate Competition) Lysosome->Dissociation Active Active GCase (Glucosylceramide Degradation) Dissociation->Active

Mechanism of action for IFG tartrate as a pH-dependent GCase pharmacological chaperone.

Experimental Protocols: A Self-Validating System

The following protocols are designed to validate the efficacy and stability of IFG tartrate in your laboratory. Every step includes the underlying causality to ensure rigorous scientific execution.

Protocol A: In Vitro GCase Enhancement Assay (Fibroblast Model)

Purpose: To quantify the chaperone efficacy of IFG tartrate in patient-derived fibroblasts (e.g., L444P or N370S mutations)[2]. Self-Validation Check: The inclusion of a 3-day washout period ensures that the measured fluorescence is due to successfully trafficked, active GCase, rather than enzyme that is still competitively inhibited by IFG.

  • Cell Seeding: Seed Gaucher patient-derived fibroblasts in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Allow 24 hours for attachment.

  • Compound Treatment: Prepare 10 mM stock solutions of IFG tartrate in sterile water (avoid DMSO to prevent solvent toxicity). Dilute in culture media to final concentrations ranging from 0.1 μ M to 100 μ M. Incubate cells for 5 to 7 days. Reasoning: Extended incubation allows sufficient time for the stabilized enzyme to accumulate and traffic to the lysosome.

  • Washout Phase (Critical): Remove the treatment media, wash the cells 3x with PBS, and incubate in compound-free media for 3 days. Reasoning: This allows IFG to dissociate from the lysosomal GCase and be cleared from the cell.

  • Lysis: Lyse cells using 0.1% Triton X-100 in McIlvaine buffer (pH 5.2).

  • Enzymatic Assay: Add the fluorogenic substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MU-Glc). Incubate at 37°C for 1 hour.

  • Detection: Stop the reaction with 0.5 M glycine-NaOH (pH 10.5). Measure fluorescence (Excitation 365 nm / Emission 450 nm). Normalize the functional output to total protein concentration using a standard BCA assay.

Protocol B: Solid-State Synthesis and Co-Formulation Workflow

Purpose: To synthesize high-purity IFG tartrate and formulate it as a stabilizer for Enzyme Replacement Therapy (ERT)[6][9].

  • Salt Synthesis: Dissolve crude IFG free base in a 1:1 ethanol/water mixture at room temperature. Slowly add 1 molar equivalent of L-(+)-tartaric acid or D-(-)-tartaric acid.

  • Crystallization: Cool the suspension to 4°C to drive complete precipitation of the salt. Filter the resulting white crystalline solid. Reasoning: The tartrate salt selectively crystallizes, leaving impurities in the supernatant, achieving >99% purity without chromatography.

  • Solid-State Characterization: Perform X-ray Powder Diffraction (XRPD) to confirm the crystalline lattice. Use Differential Scanning Calorimetry (DSC) to verify the melting point and confirm the absence of polymorph transitions.

  • ERT Co-formulation: To utilize IFG tartrate as a serum stabilizer for recombinant GCase (e.g., velaglucerase alfa), co-formulate 60 mg/mL of the enzyme with 0.9 mg/mL IFG D-tartrate in a buffer of 50 mM sodium citrate and 0.01% polysorbate 20 (pH 6.0)[6]. Reasoning: The IFG tartrate prevents premature thermal degradation of the recombinant enzyme in the bloodstream prior to cellular uptake.

Workflow Synthesis 1. Salt Synthesis (IFG + Tartaric Acid) Crystallization 2. Crystallization (EtOH/Water, >99% Purity) Synthesis->Crystallization Characterization 3. Solid-State Characterization (XRPD, DSC) Crystallization->Characterization Assay 4. In Vitro Assay (Fibroblast GCase Enhancement) Characterization->Assay Formulation 5. Co-formulation (ERT + IFG Tartrate) Assay->Formulation

Step-by-step workflow for the synthesis, characterization, and validation of IFG tartrate.

Conclusion

While the active pharmacophore remains identical across all isofagomine variations, the choice of salt form dictates the operational success of preclinical and clinical workflows. Isofagomine tartrate (afegostat tartrate) successfully overcomes the severe hygroscopicity, thermal instability, and purification bottlenecks inherent to the hydrochloride and free base forms. Its robust solid-state properties, reliable pH-dependent dissociation, and proven in vivo efficacy make it the definitive gold standard for GCase pharmacological chaperone research.

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Comparative

A Researcher's Guide to D-Isofagomine: Replicating and Comparing its Chaperone Activity for Glucocerebrosidase

For researchers and drug development professionals vested in the field of lysosomal storage disorders, particularly Gaucher disease, the exploration of pharmacological chaperones (PCs) remains a compelling therapeutic av...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals vested in the field of lysosomal storage disorders, particularly Gaucher disease, the exploration of pharmacological chaperones (PCs) remains a compelling therapeutic avenue. This guide provides an in-depth, technical comparison of D-Isofagomine (also known as Afegostat) and its chaperone activity on the lysosomal enzyme glucocerebrosidase (GCase). We will delve into the experimental data supporting its mechanism of action, juxtapose its performance with alternative chaperones, and provide detailed protocols to enable the replication of these pivotal findings. Crucially, this guide will also address the clinical trial outcomes of D-Isofagomine, offering a comprehensive and objective resource for the scientific community.

The Promise and Peril of Pharmacological Chaperones: A Primer

Gaucher disease arises from mutations in the GBA1 gene, leading to a deficiency of GCase. This enzyme is responsible for the breakdown of glucosylceramide; its deficiency results in the accumulation of this lipid in various tissues. Pharmacological chaperones are small molecules designed to bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby increasing the effective concentration of the active enzyme.[1][2]

D-Isofagomine, an iminosugar, was developed as a PC for GCase.[3] It acts as a competitive inhibitor of the enzyme, and by binding to the active site in the ER, it stabilizes the protein, promoting its successful transport to the lysosome.[3] However, the journey of D-Isofagomine from a promising preclinical candidate to a therapeutic reality was halted. While Phase 2 clinical trials demonstrated an increase in GCase levels in white blood cells, clinically meaningful improvements in key disease markers were observed in only a small fraction of patients.[4] This outcome underscores the critical importance of rigorous preclinical evaluation and the need for a deep understanding of the nuances of chaperone activity.

Mechanism of Action: A Visual Representation

The chaperone activity of D-Isofagomine is predicated on its ability to stabilize the GCase enzyme in the neutral pH environment of the ER, allowing it to escape degradation and traffic to the acidic environment of the lysosome, where the chaperone dissociates.

Mechanism of D-Isofagomine as a Pharmacological Chaperone for GCase cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Transport Vesicular Transport cluster_Lysosome Lysosome (Acidic pH) Misfolded GCase Misfolded GCase Stabilized GCase-Isofagomine Complex Stabilized GCase-Isofagomine Complex Misfolded GCase->Stabilized GCase-Isofagomine Complex Binding & Stabilization ERAD ER-Associated Degradation Misfolded GCase->ERAD Degradation D-Isofagomine D-Isofagomine D-Isofagomine->Stabilized GCase-Isofagomine Complex Transport Vesicle Transport Vesicle Stabilized GCase-Isofagomine Complex->Transport Vesicle Trafficking Active GCase Active GCase Stabilized GCase-Isofagomine Complex->Active GCase Dissociation Dissociated D-Isofagomine Dissociated D-Isofagomine Stabilized GCase-Isofagomine Complex->Dissociated D-Isofagomine Transport Vesicle->Stabilized GCase-Isofagomine Complex Ceramide + Glucose Ceramide + Glucose Active GCase->Ceramide + Glucose Substrate Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Active GCase

Caption: D-Isofagomine binds to misfolded GCase in the ER, preventing its degradation and facilitating its transport to the lysosome.

Comparative Analysis: D-Isofagomine vs. Alternatives

To provide a comprehensive overview, we compare the chaperone activity of D-Isofagomine with two other notable compounds: Ambroxol, a repurposed mucolytic agent, and NCGC607, a non-inhibitory chaperone.

ChaperoneMechanism of ActionReported Efficacy (in vitro)Clinical StatusKey Considerations
D-Isofagomine (Afegostat) Competitive inhibitor of GCase, stabilizes the enzyme in the ER.[3]~3.5-fold increase in L444P GCase activity in lymphoblastoid cells; up to 2.2-fold in fibroblasts.[5]Development terminated after Phase 2 trials showed limited clinical efficacy.[4]Demonstrates the challenge of translating in vitro activity to clinical benefit.
Ambroxol Binds to GCase, promoting its trafficking and lysosomal activity.[6][7]50-55% increase in GCase protein and activity in N370S/WT cholinergic neurons.[7]Under investigation in clinical trials for Gaucher disease and Parkinson's disease with GBA1 mutations.[6][8]A repurposed drug with a known safety profile.[6]
NCGC607 Non-inhibitory chaperone; enhances GCase activity without blocking the active site.[9][10]Enhances GCase activity and protein levels in macrophages from Gaucher patients.[9][10]Preclinical development.[9][11]May offer an advantage by not competing with the natural substrate in the lysosome.[9]

Experimental Protocols: A Step-by-Step Guide to Replication

To facilitate the independent verification and extension of these findings, we provide detailed protocols for the key experiments used to assess chaperone activity.

Experimental Workflow

Experimental Workflow for Assessing GCase Chaperone Activity Cell_Culture 1. Cell Culture (e.g., Gaucher patient fibroblasts) Chaperone_Treatment 2. Chaperone Treatment (D-Isofagomine or alternative) Cell_Culture->Chaperone_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification Chaperone_Treatment->Cell_Lysis GCase_Assay 4. GCase Activity Assay (4-MUG substrate) Cell_Lysis->GCase_Assay Western_Blot 5. Western Blot (GCase protein levels) Cell_Lysis->Western_Blot Data_Analysis 6. Data Analysis & Comparison GCase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating the efficacy of a pharmacological chaperone on GCase.

Cell Culture of Gaucher Patient-Derived Fibroblasts
  • Cell Source: Obtain primary skin fibroblasts from Gaucher disease patients (e.g., with N370S or L444P mutations) from a certified cell bank.[12][13]

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture the fibroblasts when they reach 80-90% confluency using a standard trypsin-EDTA protocol.

Pharmacological Chaperone Treatment
  • Plating: Seed the Gaucher fibroblasts in 6-well plates at a density that allows for 5-7 days of treatment without reaching over-confluency.

  • Treatment: The day after plating, replace the medium with fresh medium containing the desired concentration of D-Isofagomine or the comparator chaperone (e.g., Ambroxol, NCGC607). A vehicle control (e.g., DMSO or water) should be run in parallel.

  • Incubation: Incubate the cells with the chaperone for 5 to 7 days, replacing the medium with fresh chaperone-containing medium every 2-3 days.[5]

Cell Lysate Preparation and Protein Quantification
  • Harvesting: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bicinchoninic Acid (BCA) assay.

Glucocerebrosidase (GCase) Activity Assay

This protocol is adapted from established methods using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[14][15]

  • Reaction Mixture: In a black 96-well plate, prepare a reaction mixture for each sample containing:

    • Cell lysate (containing 10-20 µg of protein)

    • 0.2 M Citrate-Phosphate buffer, pH 5.4

    • 5 mM 4-MUG substrate

    • (Optional) For specificity control, include a condition with the GCase inhibitor conduritol B epoxide (CBE).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Stopping the Reaction: Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Standard Curve: Generate a standard curve using known concentrations of 4-MU to quantify the enzyme activity (expressed as nmol/mg protein/hour).

Western Blot for GCase Protein Levels
  • Sample Preparation: Mix 20-30 µg of protein from each cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GCase (e.g., rabbit anti-GCase) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The story of D-Isofagomine is a valuable case study for the scientific community. While it demonstrated promising preclinical chaperone activity, its failure to translate into significant clinical benefit highlights the complexities of drug development for lysosomal storage disorders. By providing a detailed comparison with alternative chaperones and robust, replicable experimental protocols, this guide aims to empower researchers to build upon these findings, explore new therapeutic strategies, and ultimately, advance the development of effective treatments for Gaucher disease and other protein misfolding disorders.

References

  • Amicus Therapeutics. (2009, October 2). Amicus Therapeutics Announces Preliminary Results of Phase 2 Study with Plicera(TM) for Gaucher Disease. PR Newswire. [Link]

  • ASAP Collaborative Research Network. (2024, May 3). Lysosomal GCase (glucocerebrosidase) activity assay V.1. Protocols.io. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Lysosomal GCase (glucocerebrosidase) activity assay. [Link]

  • Bio-protocol. (2019). Immunoprecipitation of GCase and Immunoblotting. [Link]

  • ASAP Collaborative Research Network. (2024, May 3). Lysosomal GCase (glucocerebrosidase) activity assay V.1. Protocols.io. [Link]

  • Aflaki, E., Stubblefield, B. K., McGlinchey, K. A., et al. (2016). A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism. Journal of Neuroscience, 36(28), 7441–7452. [Link]

  • ClinicalTrials.gov. (2018, August 15). A Study of Oral AT2101 (Afegostat Tartrate) in Treatment-naive Patients With Gaucher Disease. [Link]

  • Aflaki, E., Stubblefield, B. K., McGlinchey, K. A., et al. (2016). A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism. Journal of Neuroscience, 36(28), 7441–7452. [Link]

  • Atashrazm, F., Hammond, D., Perera, G., et al. (2018). Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines. American Journal of Translational Research, 10(11), 3750–3761. [Link]

  • Atashrazm, F., Hammond, D., Perera, G., et al. (2018). Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines. American Journal of Translational Research, 10(11), 3750–3761. [Link]

  • Mullor, J. L. (2017). Flow chart for the discovery of pharmacological chaperones against CEP. ResearchGate. [Link]

  • Worrall, D., Alende, C., Fothouhi, M., et al. (2025). A guide to selecting high-performing antibodies for GCase (UniProt ID: P04062) for use in western blot, immunoprecipitation, and immunofluorescence. F1000Research, 14, 1400. [Link]

  • Gegg, M. E., & Schapira, A. H. V. (2020). Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. Bio-protocol, 10(7), e3574. [Link]

  • van Eijk, C., Zutt, R., Tissingh, E., et al. (2024). Study protocol of the GRoningen early-PD Ambroxol treatment (GREAT) trial: a randomized, double-blind, placebo-controlled, single center trial with ambroxol in Parkinson patients with a GBA mutation. BMC Neurology, 24(1), 159. [Link]

  • Worrall, D., Alende, C., Fothouhi, M., et al. (2025). A guide to selecting high-performing antibodies for GCase (UniProt ID: P04062) for use in western blot, immunoprecipitation, and immunofluorescence. ResearchGate. [Link]

  • Worrall, D., Alende, C., Fothouhi, M., et al. (2025). A guide to selecting high-performing antibodies for GCase (UniProt ID: P04062) for use in western blot, immunoprecipitation, and immunofluorescence. F1000Research, 14, 1400. [Link]

  • ClinicalTrials.Veeva. (2018, September 25). A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy. [Link]

  • Kopytova, A., et al. (2023). Evaluation of the NCGC607 effect (4 µM, 21 days) on GCase activity and... ResearchGate. [Link]

  • Toledano, E., et al. (2021). Assessment of Glucocerebrosidase Enzyme Activity in Parkinson Disease Using Multiple Approaches. Movement Disorders, 36(11), 2652-2658. [Link]

  • Wang, C., et al. (2022). Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model. Human Molecular Genetics, 31(14), 2351–2364. [Link]

  • Mullin, S., et al. (2020). Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial. JAMA Neurology, 77(4), 427–434. [Link]

  • Aflaki, E., Stubblefield, B. K., McGlinchey, K. A., et al. (2016). A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism. Journal of Neuroscience, 36(28), 7441–7452. [Link]

  • Tomanin, R., et al. (2024). Identification of GM1-Ganglioside Secondary Accumulation in Fibroblasts from Neuropathic Gaucher Patients and Effect of a Trivalent Trihydroxypiperidine Iminosugar Compound on Its Storage Reduction. International Journal of Molecular Sciences, 25(2), 1083. [Link]

  • Ah-Mew, N., et al. (2019). Validation of anti-glucocerebrosidase antibodies for western blot analysis on protein lysates of murine and human cells. Biochemical Journal, 476(2), 265–277. [Link]

  • NIH Technology Transfer. (2022, September 26). Fibroblast Cell Lines Homozygous for Glucocerebrosidase (GBA1) Mutation N370S for the Screening of Small Molecules for Gaucher Disease Treatment. [Link]

  • ResearchGate. (2025, August 10). The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase. [Link]

  • Butterworth, J., & Broadhead, D. M. (1978). Diagnosis of Gaucher's disease in cultured skin fibroblasts and leucocytes. Journal of Inherited Metabolic Disease, 1(3), 111–113. [Link]

  • Pan, Y., et al. (2010). The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. FEBS Journal, 277(7), 1618–1638. [Link]

  • Scantox. (2025, April 23). From Cell to Mouse: Patient-Derived and Preclinical Models for Gaucher Disease Research. [Link]

  • Parenti, G. (2019). Mechanism of action of pharmacological chaperones. ResearchGate. [Link]

  • Llavero, F. (2022). Schematic representation of the action of a pharmacological chaperone (PC) on mutant GCase, which recovers a correct GlcCer degradation. ResearchGate. [Link]

  • FirstWord Pharma. (2012, February 8). Four-Year Data from Phase 2 Trial of Genzyme Gaucher Disease Oral Compound Suggest Sustained or Continued Improvement Across All Endpoints. [Link]

  • Wang, Y., & Valenzano, K. J. (2013). Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology. Molecular Pharmacology, 83(3), 548–557. [Link]

  • Fierce Biotech. (2011, February 22). Three-Year Data from Phase 2 Trial of Genzyme Gaucher Disease Oral Compound Suggest Sustained or Further Improvement. [Link]

  • Samarasekera, N., et al. (2025). Enzyme Activity-Based Genome-wide Screening for Modifiers of Lysosomal Glucocerebrosidase Uncovers Candidate Risk Factors for Parkinson's Disease. ACS Chemical Neuroscience. [Link]

  • Nair, P., et al. (2021). Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity. Current Protocols, 1(10), e265. [Link]

  • Singh, S., & Kumar, R. (2021). Major Causes Associated with Clinical Trials Failure and Selective Strategies to Reduce these Consequences: A Review. Archives of Pharmacy Practice, 12(2), 1-9. [Link]

  • Frontiers. (n.d.). GCase Activity Measurement. [Link]

  • Parenti, G., et al. (2016). Pharmacological Chaperones: Design and Development of New Therapeutic Strategies for the Treatment of Conformational Diseases. Chemical Reviews, 116(11), 6937–6967. [Link]

  • bioRxiv. (2024, March 27). Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of m. [Link]

  • Kornhaber, G. J., et al. (2008). Isofagomine Induced Stabilization of Glucocerebrosidase. ChemBioChem, 9(16), 2643–2649. [Link]

  • Steet, R. A., et al. (2006). Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase. Molecular Genetics and Metabolism, 88(3), 254–263. [Link]

Sources

Validation

Head-to-Head Comparison of Isofagomine and Emerging GCase Inhibitors: A Technical Guide for Pharmacological Chaperone Development

Introduction: The "Inhibitor Paradox" in Chaperone Therapy Mutations in the GBA1 gene encode a misfolded acid β-glucosidase (GCase) enzyme that is prematurely degraded via Endoplasmic Reticulum-Associated Degradation (ER...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Inhibitor Paradox" in Chaperone Therapy

Mutations in the GBA1 gene encode a misfolded acid β-glucosidase (GCase) enzyme that is prematurely degraded via Endoplasmic Reticulum-Associated Degradation (ERAD). This loss of functional GCase is the primary driver of Gaucher Disease (GD) and a major genetic risk factor for Parkinson's Disease (PD)[1]. To rescue mutant GCase, drug development has leveraged a counterintuitive strategy: utilizing competitive GCase inhibitors as Pharmacological Chaperones (PCs)[2].

By binding to the active site within the neutral pH of the ER, these inhibitors thermodynamically stabilize the enzyme, preventing ERAD and facilitating its trafficking to the lysosome[3]. However, a successful PC must navigate the "inhibitor paradox": it must bind tightly in the ER but dissociate in the acidic lysosome (pH ~4.5–5.0) to allow the enzyme to hydrolyze its natural substrate, glucosylceramide[4].

Mechanistic Profiling: Isofagomine vs. Ambroxol vs. Aminocyclitols

Isofagomine (IFG / Afegostat)

Isofagomine is a highly potent, active-site competitive iminosugar inhibitor with an IC50 of ~30–60 nM for wild-type GCase[2][5]. While IFG effectively stabilizes severe mutants like L444P and N370S[6], its high affinity persists at acidic pH[5]. Consequently, IFG remains bound to GCase within the lysosome, competitively inhibiting substrate hydrolysis. This lack of pH-dependency led to significant dosing challenges and the ultimate discontinuation of its Phase II clinical trials, as the chaperone effectively became a functional inhibitor in vivo[1].

Ambroxol (ABX)

Originally a mucolytic agent, Ambroxol is a mixed-type GCase inhibitor that overcomes IFG's limitations through pH-dependent binding[1]. ABX binds optimally at the neutral pH of the ER but loses affinity at the acidic pH of the lysosome[3][4]. Despite a much weaker IC50 (micromolar range), this rapid dissociation allows the chaperoned GCase to actively degrade accumulated lipids, making ABX a highly effective, repurposed clinical candidate for both GD and PD[5].

Aminocyclitols

Representing the next generation of PCs, novel aminocyclitol derivatives (e.g., compound 7) are ultra-potent competitive inhibitors. They exhibit subnanomolar IC50 values (as low as 4.3 nM) and can increase the activity of the severe L444P mutant at picomolar concentrations[7]. This extreme potency provides a vastly wider therapeutic window compared to IFG, allowing for intermittent micro-dosing strategies that minimize lysosomal inhibition[7].

Mechanism cluster_ER Endoplasmic Reticulum (pH ~7.0) cluster_Lysosome Lysosome (pH ~4.5 - 5.0) Misfolded Mutant GCase (Misfolded) Complex Stabilized Complex (Folded) Misfolded->Complex Binding Inhibitor GCase Inhibitor (IFG/ABX) Inhibitor->Complex Dissociation Complex Dissociation Complex->Dissociation Trafficking via Golgi Active Active GCase (Substrate Hydrolysis) Dissociation->Active Low pH Release

Fig 1. Mechanism of pharmacological chaperones rescuing mutant GCase trafficking and activity.

Quantitative Head-to-Head Comparison

Pharmacological ProfileIsofagomine (IFG)Ambroxol (ABX)Aminocyclitol (Cmpd 7)
Inhibitor Type CompetitiveMixed-typeCompetitive
IC50 (Wild-Type) ~30 - 60 nM~10 - 60 μM4.3 nM
pH Dependency Low (Binds tightly at pH 7.0 & 5.0)High (Binds at pH 7.0, dissociates at pH 5.0)Low (Potent at both pH 7.0 & 5.2)
Chaperone Efficacy ~1.6-fold increase (N370S)~1.5 to 2-fold increase>1.8-fold increase (L444P)
Clinical Status Phase II (Discontinued)Repurposed (Clinical trials)Pre-clinical

Data synthesized from comparative enzymatic and cell-based assays[1][2][5][7].

Self-Validating Experimental Workflows for PC Evaluation

As an Application Scientist, I must emphasize that evaluating potent inhibitors like IFG requires meticulous assay design to prevent false negatives. The protocols below are engineered as self-validating systems to ensure that measured activity reflects true lysosomal rescue, not artifactual assay interference.

Protocol 1: The "Washout" Intracellular GCase Activity Assay

The Causality: IFG has a sub-micromolar IC50. If cells are lysed immediately after incubation, the intracellular IFG released into the lysis buffer will competitively inhibit the 4-MUG substrate used in the downstream fluorometric assay. This masks the actual increase in GCase protein. A strict washout phase ensures the inhibitor dissociates and is cleared, revealing the true chaperoned activity[6][8].

  • Cell Seeding: Plate patient-derived fibroblasts (e.g., N370S or L444P mutants) in 6-well plates and grow to 70% confluence.

  • Chaperone Incubation: Treat cells with the PC (e.g., 50 μM IFG or 60 μM ABX) for 3 to 5 days to allow steady-state accumulation of chaperoned GCase[9].

  • Critical Washout Phase: Remove the media, wash cells 3x with PBS, and incubate in compound-free media for 3 days . This step is non-negotiable for high-affinity inhibitors like IFG to ensure complete dissociation[6].

  • Lysis & Assay: Lyse cells in citrate-phosphate buffer (pH 5.2) containing 0.25% Triton X-100. Incubate lysates with 3 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) for 1 hour at 37°C[5].

  • Quantification: Stop the reaction with 0.1 M glycine (pH 10.5) and measure fluorescence (Ex: 365 nm, Em: 450 nm). Normalize to total protein concentration.

Protocol 2: Endo-H Resistance Trafficking Assay

The Causality: Mutant GCase retained in the ER possesses high-mannose N-linked glycans, which are susceptible to Endoglycosidase H (Endo-H) cleavage. When a chaperone successfully traffics GCase through the Golgi to the lysosome, these glycans are modified into complex forms that are Endo-H resistant. This assay biochemically validates physical trafficking, proving the drug acts as a true chaperone[3].

  • Protein Extraction: Harvest treated cells and extract total protein using RIPA buffer.

  • Endo-H Digestion: Denature 100 μg of protein lysate and incubate with 1,000 units of Endo-H overnight at 37°C[3].

  • Immunoblotting: Resolve digested samples via SDS-PAGE and transfer to a PVDF membrane. Probe with a polyclonal anti-GCase antibody.

  • Data Interpretation: The ER-retained GCase will shift to a lower molecular weight band (cleaved). The successfully chaperoned lysosomal GCase will remain at its higher molecular weight (resistant). Calculate the ratio of Endo-H resistant GCase to total GCase to quantify chaperone efficacy[3].

Workflow Step1 1. Cell Treatment (Incubate with PC for 3-5 days) Step2 2. Washout Phase (Crucial: 3 days in PC-free media) Step1->Step2 Prevents carryover inhibition Split Assay Selection Step2->Split Step3A 3A. Enzymatic Assay (4-MUG substrate hydrolysis) Split->Step3A Step3B 3B. Endo-H Assay (Immunoblotting for trafficking) Split->Step3B

Fig 2. Self-validating experimental workflow for evaluating GCase pharmacological chaperones.

Conclusion

While Isofagomine provided the foundational proof-of-concept for pharmacological chaperoning in GBA1-linked disorders, its lack of pH-dependency limits its clinical viability. Ambroxol's mixed-type, pH-sensitive profile currently offers a more translatable therapeutic mechanism. For drug development professionals, the next frontier lies in ultra-potent aminocyclitols, provided that rigorous, artifact-free validation workflows—such as strict washout periods and Endo-H resistance profiling—are employed to accurately map their intracellular efficacy.

References
  • [9] Title: Parkinson disease-linked GBA mutation effects reversed by molecular chaperones in human cell and fly models. Source: ResearchGate. URL:[Link]

  • [4] Title: IL204285A - Ambroxol and bromhexine for treating gaucher disease. Source: Google Patents. URL:

  • [1] Title: Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease. Source: Frontiers. URL:[Link]

  • [3] Title: Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase. Source: PMC - NIH. URL:[Link]

  • [6] Title: The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. Source: PMC - NIH. URL:[Link]

  • [8] Title: The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase. Source: PubMed. URL:[Link]

  • [7] Title: Potent Aminocyclitol Glucocerebrosidase Inhibitors are Subnanomolar Pharmacological Chaperones for Treating Gaucher Disease. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [5] Title: Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. Source: MDPI. URL:[Link]

  • [2] Title: GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders. Source: PMC - NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate) proper disposal procedures

As a Senior Application Scientist who has overseen the integration of novel pharmacological chaperones into high-throughput screening and drug development workflows, I understand that managing biologically active compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has overseen the integration of novel pharmacological chaperones into high-throughput screening and drug development workflows, I understand that managing biologically active compounds requires precision that goes beyond standard safety data sheets.

D-Isofagomine D-Tartrate (also known as Afegostat tartrate or AT2101) is a potent pharmacological chaperone that specifically and reversibly binds to acid-β-glucosidase (GCase) in the endoplasmic reticulum[1]. While it is a critical reagent for researching lysosomal storage disorders such as Gaucher disease[2], its potent biological activity necessitates rigorous laboratory handling and disposal protocols.

This guide provides a comprehensive, self-validating operational framework for the safe handling, experimental utilization, and environmentally responsible disposal of D-Isofagomine D-Tartrate.

Physicochemical & Hazard Profile

To design an effective disposal and handling protocol, we must first understand the physicochemical nature of the compound. D-Isofagomine tartrate is highly soluble in water and polar protic solvents[3][4], which dictates our approach to spill management and aqueous waste containment.

Table 1: Physicochemical Properties and Safety Designations

Property / ParameterValue / DesignationOperational Implication
Appearance White to off-white solid[3]Dust generation is possible; handle in a draft-free area or fume hood to prevent inhalation.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)[3][4]Aqueous waste streams will contain dissolved active compound; it cannot be filtered out using standard mechanical filters.
GHS Classification Not classified as hazardous[5]Standard laboratory PPE (gloves, lab coat, safety glasses) is sufficient; no extreme acute toxicity protocols are required.
Ecological Hazard Water Hazard Class 1 (Slightly hazardous for water)[5]Critical: Do not allow undiluted product or large quantities to reach groundwater, water courses, or sewage systems[5].

Operational Workflow: Handling and Assay Preparation

Scientific Rationale: As a pharmacological chaperone, D-Isofagomine tartrate stabilizes GCase to prevent premature degradation[2]. Because it is highly potent (active in the low micromolar to nanomolar range), even trace cross-contamination can skew sensitive enzymatic assays.

Step-by-Step Handling Protocol:

  • Preparation of the Workspace: Wipe down the analytical balance and surrounding bench space with 70% ethanol. Lay down a disposable anti-static weighing mat.

    • Causality: Anti-static mats prevent the fine white powder from aerosolizing or clinging to spatulas, ensuring accurate dosing and preventing trace contamination of the laboratory environment.

  • Weighing and Aliquoting: Using a micro-spatula, weigh the required mass of D-Isofagomine D-Tartrate. Seal the source vial immediately to prevent ambient moisture absorption, which can degrade the powder over time.

  • Reconstitution: Dissolve the powder in the appropriate assay buffer or solvent (e.g., distilled water or DMSO).

    • Causality: Complete dissolution is required before introduction to cell cultures to prevent localized toxicity spikes and ensure uniform chaperone distribution across the assay plate.

  • Sterile Filtration: Pass the reconstituted solution through a 0.22 µm syringe filter if intended for in vitro cell culture assays to maintain sterility.

Visualizing the Operational and Disposal Lifecycle

To ensure compliance across your laboratory, follow this logical workflow for the lifecycle of D-Isofagomine D-Tartrate from benchtop to disposal.

G Start D-Isofagomine (D-Tartrate) Solid Aliquot Prep Reconstitution in Buffer/Solvent Start->Prep Weigh & Dissolve Assay In Vitro Assay (e.g., GCase Chaperone) Prep->Assay Experimental Use WasteSeg Waste Segregation Prep->WasteSeg Excess Reagents Assay->WasteSeg Post-Assay Collection SolidWaste Solid Waste (Vials, PPE, Tips) WasteSeg->SolidWaste LiquidWaste Aqueous Liquid Waste (<1% Compound) WasteSeg->LiquidWaste Incineration High-Temp Incineration (Licensed Facility) SolidWaste->Incineration WaterTreatment Aqueous Waste Processing (Do not pour down drain) LiquidWaste->WaterTreatment

Lifecycle workflow of D-Isofagomine D-Tartrate from preparation to segregated environmental disposal.

Standard Operating Procedure (SOP): Proper Disposal & Spill Management

Scientific Rationale: Although some Safety Data Sheets note that smaller quantities can theoretically be disposed of with household waste[5], this is unacceptable in a modern, compliant research environment[3]. D-Isofagomine is a biologically active molecule. Introducing active enzyme inhibitors into municipal wastewater can disrupt local microbial ecosystems. Therefore, all waste must be treated as regulated chemical waste[5].

Step-by-Step Disposal Protocol:

  • Liquid Waste Collection: Collect all aqueous and organic solutions containing D-Isofagomine D-Tartrate in a clearly labeled, sealable liquid waste carboy. Do not mix with highly reactive chemicals (e.g., strong oxidizers).

  • Solid Waste Segregation: Place all contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats, and gloves) into a designated solid chemical waste bin lined with a chemical waste bag.

  • Primary Container Disposal: Empty source vials should not be rinsed in the sink. The uncleaned packaging must be disposed of according to official local regulations[5], typically by placing the capped vial directly into the solid chemical waste stream.

  • EHS Transfer: Transfer the segregated waste to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

    • Causality: Incineration thermally degrades the organic structure of the tartrate salt and the iminosugar core, completely neutralizing its biological activity before it can reach the environment.

Step-by-Step Spill Cleanup Protocol:

  • Containment: If the solid powder is spilled, do not use a dry brush, which can aerosolize the particles.

  • Mechanical Pickup: Pick up the solid mechanically using a damp paper towel or specialized spill pad[5].

    • Causality: The moisture binds the powder, preventing inhalation exposure and containing the spread of the compound.

  • Surface Decontamination: Wipe the area with a secondary damp cloth, followed by 70% ethanol to ensure no active residue remains on the benchtop.

  • Disposal: Place all cleanup materials into the solid chemical waste bin for incineration.

Table 2: Waste Segregation Matrix

Waste TypeExamplesDisposal StreamEHS Treatment Method
Solid Waste Pipette tips, empty vials, weighing paper, glovesSolid Chemical WasteHigh-Temperature Incineration
Aqueous Liquid Assay buffers, cell culture media containing drugAqueous Chemical WasteSpecialized Water Treatment / Incineration
Organic Liquid DMSO stock solutions, ethanol washesOrganic Solvent WasteSolvent Incineration
Spill Debris Damp paper towels, spill padsSolid Chemical WasteHigh-Temperature Incineration

References

  • Cayman Chemical. "Isofagomine (D-tartrate) - Safety Data Sheet". caymanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkMceZa34rwZKcM3Ya4SVcfuWEBMyfsOaM4DkRlKfujJj4-bBg1skKUA1vZBsKzPlA_d3DlxJgsPhVh7NT5DIQ_jDuq8pRqKoiHn5KJFbBLNQxi53R08XpPRdmN_3MecqosO0uSd1hVQY=]
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Handling

Personal protective equipment for handling D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

As a Senior Application Scientist, I have developed this comprehensive operational guide to establish the definitive standard for handling D-Isofagomine (D-Tartrate) —also known as Isofagomine Tartrate, Afegostat, or AT2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to establish the definitive standard for handling D-Isofagomine (D-Tartrate) —also known as Isofagomine Tartrate, Afegostat, or AT2101.

While regulatory hazard classifications for this compound are low, its profound biological potency demands rigorous, causality-driven safety protocols. This guide synthesizes mechanistic insights with field-proven laboratory logistics to ensure absolute personnel safety, experimental integrity, and regulatory compliance.

Pharmacological Profile & Rationale for Handling Precautions

Isofagomine D-Tartrate is an active-site competitive inhibitor that functions as a pharmacological chaperone for human lysosomal β-glucocerebrosidase (GCase)[1],[2]. Originally investigated for the treatment of Gaucher disease, it binds to misfolded mutant GCase (e.g., N370S variants) in the endoplasmic reticulum (ER)[3]. This binding stabilizes the enzyme, prevents its premature degradation, and facilitates its proper cellular trafficking to the lysosome[4],[5].

The Safety Causality: Because Isofagomine D-Tartrate exhibits extremely high target affinity (inhibiting GCase with a Ki​ of ~30 nM)[4],[5], even micro-gram quantities of aerosolized powder or dermal absorption can induce unintended systemic biological effects. Therefore, despite its non-hazardous GHS classification[6],[7], it must be treated as a potent bioactive agent[8].

MOA ER Endoplasmic Reticulum (Mutant GCase Misfolding) Complex Stabilized GCase-IFG Complex (Proper Folding) ER->Complex IFG Binding IFG Isofagomine D-Tartrate (Pharmacological Chaperone) IFG->Complex Golgi Golgi Apparatus (Cellular Trafficking) Complex->Golgi ER Exit Lysosome Lysosome (IFG Dissociation & Target Action) Golgi->Lysosome Delivery

Figure 1: Pharmacological chaperone mechanism of Isofagomine D-Tartrate.

Physicochemical Properties & Hazard Assessment

To design a self-validating safety system, we must first ground our protocols in the compound's quantitative physical data. According to standard Safety Data Sheets (SDS), the compound presents no immediate fire or reactivity hazards, but its particulate nature requires respiratory awareness[6],[7].

Property / MetricValue / ClassificationOperational Implication
Chemical Name Isofagomine D-TartrateSalt form enhances solubility and stability[9].
CAS Number 957230-65-8Use for exact inventory tracking[6].
Molecular Formula C6​H13​NO3​⋅C4​H6​O6​ Highly polar; soluble in aqueous buffers and DMSO[7].
GHS Classification Not classified as hazardousNo mandatory regulatory hazard pictograms[6].
NFPA / HMIS Ratings Health: 0, Fire: 0, Reactivity: 0Non-flammable, non-reactive under standard conditions[6].
Ecological Hazard Water Hazard Class 1Slightly hazardous; do not flush into sewage systems[6].

Personal Protective Equipment (PPE) Matrix

The following PPE protocols are engineered to break the chain of exposure. We do not just wear gloves; we select specific materials based on the compound's polarity and penetration mechanics[6],[8].

PPE ComponentSpecificationCausality & Scientific Rationale
Hand Protection Powder-free Nitrile Gloves (Double-gloving recommended)Nitrile provides an impermeable barrier against polar organic salts. Double-gloving prevents micro-tears from exposing skin during vigorous vortexing or weighing[8].
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular absorption of fine particulates. Safety glasses with side shields are the minimum, but tight-fitting goggles are required during powder transfer[8],[7].
Body Protection Flame-retardant, elastic-cuff Lab CoatElastic cuffs prevent the dragging of sleeves through spilled compound. The coat isolates the researcher's street clothing from micro-dust accumulation[7].
Respiratory N95 Respirator (if outside fume hood)While not strictly mandated by the SDS[6], an N95 prevents the inhalation of aerosolized tartrate salt dust, which could act systemically on alveolar macrophages.

Operational Workflow: Preparation, Handling, and Storage

The integrity of Isofagomine D-Tartrate depends on minimizing its exposure to ambient moisture (hygroscopicity of the tartrate salt) and preventing cross-contamination.

Protocol 1: Reconstitution and Aliquoting
  • Environmental Setup: Ensure the analytical balance is located within a certified Class II Biological Safety Cabinet (BSC) or a calibrated chemical fume hood. Ensure adequate ventilation[7].

  • Weighing: Using an anti-static spatula, weigh the desired mass of Isofagomine D-Tartrate. Causality: Static charge can cause the fine powder to aerosolize or cling to the weighing boat, leading to inaccurate dosing and contamination.

  • Solvent Addition: Reconstitute the powder in high-purity DMSO or sterile ddH2​O . Inject the solvent directly into the vial containing the powder to minimize dust generation.

  • Homogenization: Vortex the solution for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1-2 minutes.

  • Aliquoting: Divide the master stock into single-use amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles degrade the compound and introduce condensation, which hydrolyzes the active ingredient.

  • Storage: Store aliquots at -20°C in a desiccated container[7].

Workflow Weigh 1. Weighing (Fume Hood / Anti-static) Recon 2. Reconstitution (DMSO or ddH2O) Weigh->Recon Aliquot 3. Aliquoting (Single-use Amber Vials) Recon->Aliquot Store 4. Storage (-20°C, Desiccated) Aliquot->Store Waste 5. Disposal (Incineration) Store->Waste Post-Experiment

Figure 2: Operational workflow for the handling and lifecycle management of Isofagomine.

Spill Management and Disposal Protocols

Failure to properly manage spills or waste can lead to environmental contamination and regulatory liabilities[10]. Isofagomine D-Tartrate is classified as a Water Hazard Class 1 (slightly hazardous for water)[6].

Protocol 2: Solid and Liquid Spill Cleanup
  • Containment: Immediately demarcate the spill area. Do not use compressed air or dry sweeping, which will aerosolize the powder.

  • Neutralization (Liquid Spills): Cover liquid spills with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent pads).

  • Collection (Solid Spills): Lightly moisten solid powder spills with ddH2​O or 70% ethanol to bind the dust. Carefully scoop the wetted material using a disposable scraper[7].

  • Decontamination: Wash the spill surface with a 1% SDS (Sodium Dodecyl Sulfate) solution[11], followed by a thorough wipe-down with 70% ethanol to remove residual organic salts.

  • Disposal: Transfer all cleanup materials into a clearly labeled, sealable hazardous waste container. Do not allow the compound to reach groundwater, water courses, or sewage systems[6],[7]. Dispose of via a licensed chemical waste incineration facility in accordance with local, state, and federal regulations[10].

References

  • Pharmaceutical Chaperones and Proteostasis Regulators in the Therapy of Lysosomal Storage Disorders - National Institutes of Health (NIH). Available at: [Link][1]

  • NCT00433147 | A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease - ClinicalTrials.gov. Available at:[Link][2]

  • Method to predict response to pharmacological chaperone treatment of diseases (USRE48608E1) - Google Patents. Available at:[3]

  • Discovery, SAR, and Biological evaluation of Non-Inhibitory Small Molecule Chaperones of Glucocerebrosidase - National Institutes of Health (NIH). Available at:[Link][4]

  • Amicus Therapeutics Annual Report (Form 10-K) - Amicus Therapeutics. Available at: [Link][10]

  • Isofagomine salts, methods of use and formulations (WO2020219874A1) - Google Patents. Available at:[9]

  • Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - ResearchGate. Available at:[Link][5]

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